molecular formula C11H13NO2 B1364255 1-Benzylazetidine-3-carboxylic acid CAS No. 94985-27-0

1-Benzylazetidine-3-carboxylic acid

Cat. No.: B1364255
CAS No.: 94985-27-0
M. Wt: 191.23 g/mol
InChI Key: XVFKOLZJNKMHNL-UHFFFAOYSA-N
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Description

1-Benzylazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazetidine-3-carboxylic acid
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InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFKOLZJNKMHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915196
Record name 1-Benzylazetidine-3-carboxylic acid
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94985-27-0
Record name 1-(Phenylmethyl)-3-azetidinecarboxylic acid
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Record name 1-Benzylazetidine-3-carboxylic acid
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Record name 94985-27-0
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Foundational & Exploratory

1-Benzylazetidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzylazetidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. It belongs to the class of non-proteinogenic, conformationally constrained amino acids. The molecule's unique architecture, featuring a strained four-membered azetidine ring, a carboxylic acid functional group, and a benzyl protecting group, makes it a highly versatile and valuable building block.[1] The azetidine scaffold imparts a degree of structural rigidity that is highly sought after in drug design, allowing for more precise control over the spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The core of this compound is the azetidine ring, a four-membered nitrogen-containing heterocycle. The nitrogen atom is substituted with a benzyl group, which serves as a common and readily removable protecting group. The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modifications, such as amide bond formation.

Key Identifiers and Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 94985-27-0[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[2][3]
Molecular Weight 191.23 g/mol [2][3]
Appearance White to faintly beige powder
Monoisotopic Mass 191.094628657 Da[2]
SMILES C1C(CN1CC2=CC=CC=C2)C(=O)O[2]
InChIKey XVFKOLZJNKMHNL-UHFFFAOYSA-N[2]

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized chemical intermediates.

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the construction of the azetidine ring. A common and effective strategy involves the intramolecular cyclization of a suitable precursor, followed by functional group manipulation. One well-established route proceeds via the decarboxylation of an N-benzyl-azetidine-3,3-dicarboxylic acid intermediate.[4][5] This approach provides good yields and a reliable pathway to the target molecule.

Representative Synthetic Workflow Diagram

G cluster_0 Synthetic Pathway A Diethyl 1,3-dibromopropane-2,2-dicarboxylate B Diethyl 1-benzylazetidine-3,3-dicarboxylate A->B + Benzylamine (Ring Formation) C 1-Benzylazetidine-3,3-dicarboxylic acid B->C Saponification (e.g., NaOH, H₂O) D This compound C->D Decarboxylation (Heat)

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Decarboxylation

This protocol is a representative example based on established chemical principles for the final step of the synthesis.[5]

Objective: To synthesize this compound from 1-benzylazetidine-3,3-dicarboxylic acid.

Materials:

  • 1-Benzylazetidine-3,3-dicarboxylic acid

  • Deionized water or a high-boiling point solvent (e.g., toluene)

  • Hydrochloric acid (for pH adjustment/workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Procedure:

  • Dissolution: Suspend the starting diacid material (e.g., 10.0 g) in deionized water (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Decarboxylation: Heat the suspension to reflux (approximately 96-100°C).[5] The solid should gradually dissolve as the reaction proceeds. Maintain reflux for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting diacid.

  • Cooling and Workup: Once the reaction is complete, cool the solution to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, an extractive workup is performed.

  • Extraction (if necessary): Acidify the aqueous solution to a pH of ~3-4 with hydrochloric acid. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary components: the carboxylic acid, the tertiary amine within the azetidine ring, and the N-benzyl group.

Reactivity of the Carboxylic Acid

The carboxylic acid group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, which are fundamental to its use as a building block.[6]

  • Amide Bond Formation: This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent (e.g., HBTU, HATU, or carbodiimides like EDC) to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[7]

  • Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification) or under milder conditions using coupling agents, the corresponding ester can be formed. Esters can serve as protecting groups for the carboxylic acid or as prodrugs that are hydrolyzed in vivo to release the active acidic drug.[8]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-benzyl-3-(hydroxymethyl)azetidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF).

Reactivity involving the N-Benzyl Group

The N-benzyl group is a stable protecting group under many reaction conditions (e.g., amide coupling, esterification). However, it can be selectively removed when desired.

  • Debenzylation: The most common method for removing the benzyl group is catalytic hydrogenation.[5] Reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) cleaves the benzyl C-N bond, yielding azetidine-3-carboxylic acid and toluene as a byproduct. This unmasks the secondary amine, which is then available for further functionalization.

Key Reactivity Pathways Diagram

G cluster_1 Reactivity Pathways A 1-Benzylazetidine- 3-carboxylic acid B Amide Derivative A->B + R₂NH (Coupling Agent) C Ester Derivative A->C + ROH (Acid Catalyst) D Primary Alcohol Derivative A->D Reduction (e.g., LiAlH₄) E Azetidine-3-carboxylic acid A->E Hydrogenation (H₂, Pd/C)

Caption: Major reaction pathways for this compound.

Stability and Storage

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent degradation from moisture.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound. The expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, multiplets for the protons on the azetidine ring, and a broad singlet for the acidic proton of the carboxylic acid, which is often exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[9] Signals for the aromatic carbons of the benzyl group would appear between 125-140 ppm, along with signals for the benzylic carbon and the carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700-1750 cm⁻¹. A very broad O-H stretching band from 2500-3300 cm⁻¹ is also characteristic of a carboxylic acid dimer.[9]

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.10 or the deprotonated molecule [M-H]⁻ at m/z 190.09.[10] Common fragmentation patterns would include the loss of the carboxyl group (-45 Da) and cleavage of the benzyl group.

Applications in Research and Drug Development

This compound is primarily used as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1]

  • Constrained Scaffolds: The rigid four-membered ring restricts the conformational freedom of molecules into which it is incorporated. This property is highly valuable in drug design for creating ligands that bind to biological targets with high affinity and selectivity. By locking a molecule into a specific bioactive conformation, binding entropy loss is minimized.

  • Peptidomimetics: As a non-natural, cyclic amino acid analogue, it is used in the synthesis of peptidomimetics to improve metabolic stability and pharmacokinetic properties. Natural peptides are often rapidly degraded by proteases; incorporating scaffolds like azetidine can prevent this enzymatic breakdown.

  • Combinatorial Chemistry: The molecule is a useful component for building combinatorial libraries of novel compounds for high-throughput screening.[11] The dual functionality of the protected amine and the carboxylic acid allows for sequential or orthogonal derivatization to create a large number of structurally diverse molecules.

  • Intermediate for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[12]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in organic synthesis and drug discovery. Its unique structural features—a conformationally constrained azetidine ring, a readily derivatizable carboxylic acid, and a stable yet removable N-benzyl protecting group—provide a robust platform for the design and synthesis of novel, structurally defined molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for leveraging its full potential in the development of next-generation therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Synthesis of 1-Benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylazetidine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its rigid four-membered azetidine core imparts unique conformational constraints on molecules, making it a valuable scaffold for the design of novel therapeutics. The benzyl protecting group on the nitrogen atom offers a stable yet readily cleavable handle for further synthetic manipulations. This guide provides a comprehensive overview of the principal synthetic routes to this versatile intermediate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each synthetic strategy, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability of precursors, scalability, and desired purity of the final product. The primary strategies, which will be elaborated upon in this guide, are summarized below.

Synthetic_Strategies Epichlorohydrin Epichlorohydrin 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Epichlorohydrin->1-Benzylazetidin-3-ol + Benzylamine 1-Benzyl-3-cyanoazetidine 1-Benzyl-3-cyanoazetidine 1-Benzylazetidin-3-ol->1-Benzyl-3-cyanoazetidine 1. Mesylation 2. Cyanation This compound This compound 1-Benzylazetidin-3-ol->this compound Direct Oxidation (e.g., Jones Oxidation) 1-Benzyl-3-cyanoazetidine->this compound Hydrolysis Diethyl Malonate Diethyl Malonate Diethyl 1-benzylazetidine-3,3-dicarboxylate Diethyl 1-benzylazetidine-3,3-dicarboxylate Diethyl Malonate->Diethyl 1-benzylazetidine-3,3-dicarboxylate Malonic Ester Synthesis Diethyl 1-benzylazetidine-3,3-dicarboxylate->this compound Hydrolysis & Decarboxylation Azetidine-3-carboxylic Acid Azetidine-3-carboxylic Acid Azetidine-3-carboxylic Acid->this compound Direct N-Benzylation

Figure 1: Overview of primary synthetic routes to this compound.

Route 1: Synthesis from 1-Benzylazetidin-3-ol

This is a widely employed and versatile route, with the key intermediate, 1-benzylazetidin-3-ol, being accessible from inexpensive starting materials.

Preparation of 1-Benzylazetidin-3-ol from Epichlorohydrin

This two-step process commences with the nucleophilic ring-opening of epichlorohydrin by benzylamine, followed by an intramolecular cyclization to form the azetidine ring.

Step 1: Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol

The reaction between epichlorohydrin and benzylamine proceeds via a nucleophilic attack of the amine on the less sterically hindered terminal carbon of the epoxide.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve benzylamine (1.0 equivalent) in a hydrocarbon solvent such as cyclohexane.

  • Cool the solution in an ice bath and add epichlorohydrin (1.0-1.1 equivalents) dropwise, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The product, N-benzyl-3-amino-1-chloropropan-2-ol, can be isolated by conventional work-up procedures, such as extraction and solvent evaporation, and may be purified by recrystallization if necessary.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

The formation of the azetidine ring is achieved by an intramolecular Williamson ether synthesis-like reaction, where the amino group displaces the chlorine atom. This cyclization is typically promoted by a base.

Experimental Protocol: [2][3]

  • Dissolve N-benzyl-3-amino-1-chloropropan-2-ol (1.0 equivalent) in triethylamine. The triethylamine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (e.g., 10 g for 333 g of the amino-alcohol). The catalyst facilitates the reaction between the ionic intermediate and the organic substrate.

  • Heat the mixture to reflux and maintain for 12-15 hours.

  • After cooling, filter off the triethylamine hydrochloride precipitate and wash the solid with fresh triethylamine.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-benzylazetidin-3-ol.

  • The product can be purified by crystallization from a solvent mixture like toluene/hexane to afford white crystals.

Parameter Value Reference
Starting Material N-benzyl-3-amino-1-chloropropan-2-ol[2][3]
Reagents Triethylamine, Tetrabutylammonium iodide[2][3]
Reaction Time 13 hours[2][3]
Temperature Reflux[2][3]
Yield ~66.5%[2][3]
Conversion of 1-Benzylazetidin-3-ol to this compound

Two primary methods are employed for this transformation: a three-step sequence via the corresponding nitrile or a direct oxidation.

This reliable method involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis.

Nitrile_Route A 1-Benzylazetidin-3-ol B 1-Benzylazetidin-3-yl mesylate A->B Mesyl Chloride, Triethylamine C 1-Benzyl-3-cyanoazetidine B->C Sodium Cyanide D This compound C->D Ba(OH)2, H2O, Reflux

Figure 2: Synthetic workflow from 1-Benzylazetidin-3-ol via the nitrile intermediate.

Step 1: Mesylation of 1-Benzylazetidin-3-ol

The hydroxyl group is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: [2]

  • Dissolve 1-benzylazetidin-3-ol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Filter the mixture and evaporate the solvent under reduced pressure. The crude mesylate can be purified by silica gel chromatography.

Step 2: Cyanation of 1-Benzylazetidin-3-yl mesylate

The mesylate is displaced by a cyanide ion to form the nitrile.

Experimental Protocol: [2]

  • Dissolve the mesylate of 1-benzylazetidin-3-ol (1.0 equivalent) in a mixture of dimethylformamide (DMF) and water.

  • Add sodium cyanide (1.5 equivalents) and heat the mixture at 60°C for 16 hours.

  • After cooling, evaporate the solvent under reduced pressure. The crude 1-benzyl-3-cyanoazetidine can be purified by silica gel chromatography.

Step 3: Hydrolysis of 1-Benzyl-3-cyanoazetidine

The nitrile is hydrolyzed to the carboxylic acid under basic conditions.

Experimental Protocol: [2]

  • Heat a mixture of 1-benzyl-3-cyanoazetidine (1.0 equivalent) in a saturated aqueous solution of barium hydroxide under reflux for 30 hours.

  • Cool the reaction mixture and saturate it with carbon dioxide gas to precipitate excess barium as barium carbonate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield this compound.

Step Key Reagents Time Temperature Yield Reference
Mesylation Methanesulfonyl chloride, Triethylamine18 hRoom Temp.High[2]
Cyanation Sodium cyanide, DMF/H₂O16 h60°CModerate[2]
Hydrolysis Barium hydroxide, H₂O30 hReflux~80%[2]

A more direct approach involves the one-step oxidation of the primary alcohol to a carboxylic acid. The Jones oxidation is a classic and effective method for this transformation.[1][4][5][6][7]

Jones_Oxidation cluster_mechanism Mechanism of Jones Oxidation Alcohol 1-Benzylazetidin-3-ol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + H2CrO4 Aldehyde 1-Benzylazetidin-3-one (Aldehyde equivalent) Chromate_Ester->Aldehyde - H2CrO3 Hydrate Gem-diol Hydrate Aldehyde->Hydrate + H2O Carboxylic_Acid This compound Hydrate->Carboxylic_Acid Oxidation

Figure 3: Simplified mechanism of the Jones oxidation of 1-Benzylazetidin-3-ol.

Experimental Protocol (Proposed):

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.

  • Dissolve 1-benzylazetidin-3-ol (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the solution of the alcohol, maintaining the temperature below 20°C. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for a few hours, monitoring the reaction by TLC.

  • Quench the reaction by adding isopropanol to destroy any excess oxidant.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • The crude product can be purified by extraction and crystallization.

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone is used as it is miscible with both the aqueous Jones reagent and the organic substrate, and it is relatively inert to oxidation under these conditions.

  • Sulfuric Acid: The acidic medium is necessary for the formation of chromic acid and for the protonation steps in the oxidation mechanism.

  • Exothermic Reaction: The oxidation is highly exothermic, and temperature control is crucial to prevent side reactions and ensure safety.

Route 2: Synthesis from Diethyl Malonate

The malonic ester synthesis provides a classical and effective route to carboxylic acids. In this approach, the azetidine ring is constructed around the central carbon of diethyl malonate.

Step 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

This can be achieved by reacting a 1,3-dihalopropane derivative with diethyl malonate and benzylamine in a stepwise or one-pot procedure. A more direct reported approach involves the reaction of diethyl malonate with formaldehyde and benzylamine.[8]

Experimental Protocol (Adapted):

  • React diethyl malonate with two equivalents of formaldehyde in the presence of a base to form the corresponding diol.

  • Convert the diol to a bis-triflate or other suitable leaving group.

  • React the bis-triflate with benzylamine to effect the cyclization to diethyl 1-benzylazetidine-3,3-dicarboxylate.[8]

Step 2: Hydrolysis and Decarboxylation

The resulting diester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired mono-acid.

Experimental Protocol:

  • Hydrolyze diethyl 1-benzylazetidine-3,3-dicarboxylate by heating with an aqueous base (e.g., NaOH or KOH).

  • Acidify the reaction mixture to protonate the carboxylate and induce decarboxylation, often with gentle heating.

  • The product can be isolated by extraction and purified by crystallization.

Route 3: Direct N-Benzylation of Azetidine-3-carboxylic Acid

This is the most straightforward conceptual approach, involving the direct alkylation of the nitrogen atom of azetidine-3-carboxylic acid or its ester.

Experimental Protocol (Proposed):

  • Dissolve azetidine-3-carboxylic acid or its ethyl ester (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0-2.5 equivalents) to the solution.

  • Add benzyl bromide or benzyl chloride (1.0-1.1 equivalents) and heat the mixture (e.g., 50-80°C) until the reaction is complete as monitored by TLC.

  • If an ester was used as the starting material, the resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., heating with aqueous NaOH followed by acidification).

  • The final product is isolated by extraction and purified by crystallization.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the azetidine nitrogen, making it nucleophilic for the attack on the benzyl halide. For the free acid starting material, an additional equivalent of base is needed to deprotonate the carboxylic acid.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Conclusion

The synthesis of this compound can be accomplished through several reliable and scalable routes. The choice of the optimal pathway depends on the specific requirements of the research or development program, including cost, availability of starting materials, and desired scale. The methods outlined in this guide, from the construction of the azetidine ring from acyclic precursors to the functionalization of pre-existing azetidine scaffolds, provide a robust toolkit for the synthesis of this valuable building block. Each protocol has been presented with an emphasis on the underlying chemical principles to empower the scientist with a deeper understanding of the transformations involved.

References

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity, Mechanism of Action, and Therapeutic Potential of Azetidine Derivatives

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and its role as a versatile bioisostere—makes it a highly sought-after scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities of azetidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the potential of this scaffold, explore the mechanisms of action that underpin its therapeutic effects, and present detailed experimental protocols for its evaluation. Through case studies of clinically successful drugs and an examination of structure-activity relationships, this guide aims to equip the reader with a comprehensive understanding of why azetidine is a truly privileged motif in the quest for new medicines.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of four-membered rings like azetidine was considered challenging due to inherent ring strain, which made them less explored than their five- and six-membered counterparts, pyrrolidine and piperidine.[2][3] However, this very strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique three-dimensional geometry and reactivity profile.[4] In contemporary drug design, there is a significant push to move away from flat, aromatic structures towards molecules with greater three-dimensionality (higher sp³ fraction). This shift is driven by the need to access novel chemical space and improve pharmacokinetic properties.

The azetidine scaffold excels in this regard. Its compact and rigid nature allows for the precise positioning of substituents, which can lead to a decrease in the entropy of binding to a biological target and thus higher affinity.[5] Furthermore, the incorporation of an azetidine ring can significantly enhance key drug-like properties, including:

  • Metabolic Stability: The azetidine core is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic amines.[6]

  • Aqueous Solubility: As a polar motif, the azetidine ring can improve the solubility of a parent molecule, a critical factor for bioavailability.[6][7]

  • Reduced Lipophilicity: Azetidines can serve as bioisosteres for larger, more lipophilic groups like piperazine, helping to optimize a compound's overall physicochemical profile.[6][7]

Recent advances in synthetic chemistry have made a diverse array of functionalized azetidines more accessible, fueling their incorporation into a wide range of biologically active molecules.[4][8] This guide will explore the fruits of these synthetic endeavors across several key therapeutic areas.

Key Biological Activities of Azetidine Derivatives

The versatility of the azetidine scaffold is reflected in the broad spectrum of biological activities its derivatives have demonstrated.[2]

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Kinase Inhibition

A prominent mechanism is the inhibition of protein kinases, enzymes that play a central role in the signaling pathways driving cell proliferation and survival. The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[9]

Case Study: Cobimetinib (Cotellic®)

Cobimetinib is an FDA-approved, azetidine-containing drug used in combination with the BRAF inhibitor vemurafenib for the treatment of melanoma with a BRAF V600E or V600K mutation.[10]

  • Target: Cobimetinib is a potent and selective, reversible inhibitor of MEK1 and MEK2, kinases that are downstream of RAF in the MAPK pathway.[9][10]

  • Mechanism: In cancers with BRAF mutations, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. By binding to an allosteric site on MEK1/2, cobimetinib stabilizes the enzymes in an inactive conformation. This prevents the phosphorylation and activation of their downstream target, ERK, thereby halting the proliferative signal.[9] The azetidine-amide portion of cobimetinib is crucial for its potent inhibitory activity and favorable pharmacokinetic profile.

  • Synergy: The combination of cobimetinib and a BRAF inhibitor provides a more complete blockade of the MAPK pathway, leading to improved therapeutic outcomes compared to monotherapy.[10]

dot

MEK_Inhibition cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF (V600E/K Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibition

Caption: Cobimetinib inhibits the constitutively active MAPK pathway.

Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein implicated in cancer development. Its aberrant, constitutive activation promotes tumor cell survival, proliferation, and angiogenesis. Azetidine-based compounds have emerged as potent STAT3 inhibitors.

  • Mechanism: Researchers have developed (R)-azetidine-2-carboxamide analogues that irreversibly bind to cysteine residues within the DNA-binding domain of STAT3.[9][11] This covalent modification prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.

  • Structure-Activity Relationship (SAR): The switch from a five-membered proline ring to a four-membered azetidine ring was a critical discovery, leading to a significant boost in inhibitory potency.[9] Further optimization of substituents on the azetidine and associated aromatic rings led to compounds with sub-micromolar IC50 values and improved cell permeability.[9][11]

Table 1: Anticancer Activity of Azetidine-based STAT3 Inhibitors

Compound IDAzetidine ModificationIC50 (µM) vs. STAT3 DNA-binding[9]
H182(R)-azetidine-2-carboxamide0.66
H172(R)-azetidine-2-carboxamide0.98
H120(R)-azetidine-2-carboxamide1.75
H105(R)-azetidine-2-carboxamide2.07

Mechanism of Action: Hypoxia-Activated Radiosensitization

The tumor microenvironment is often hypoxic (low in oxygen), which can render cancer cells resistant to radiation therapy. Dinitroazetidine derivatives, such as 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ or RRx-001), have been developed as hypoxia-activated radiosensitizers.

  • Mechanism: Under hypoxic conditions, the strained azetidine ring of RRx-001 is thought to release nitro groups, which are reduced to reactive nitrogen species like nitric oxide.[9] This process generates reactive free radicals that increase oxidative stress within the tumor cells, leading to apoptosis and sensitizing them to the effects of radiation.[9]

Antimicrobial Activity

Azetidine derivatives have a long and successful history in the fight against infectious diseases.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. The incorporation of an azetidinyl substituent at the C-7 position has been a highly effective strategy to enhance their potency, particularly against Gram-positive bacteria.[12][13]

  • Target: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

  • Structure-Activity Relationship (SAR): The substituent at the C-7 position plays a crucial role in the potency and spectrum of activity. Replacing the traditional piperazine ring with a substituted azetidine ring has led to compounds with outstanding broad-spectrum activity and improved in vivo efficacy.[12] The specific stereochemistry of substituents on the azetidine ring is also critical for optimal activity.[14]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 7-Azetidinyl-Quinolones

CompoundS. aureusS. pyogenesE. coliP. aeruginosa
Ciprofloxacin 0.251≤0.0150.12
Azetidinyl-Quinolone 1 ≤0.0150.030.030.25
Azetidinyl-Quinolone 2 0.030.060.030.5
Data is representative and compiled for illustrative purposes from literature.[12][13]
Antimalarial Activity

Malaria remains a significant global health threat, and drug resistance necessitates the development of new therapies. Azetidine derivatives have been identified as potent antimalarial agents.

Mechanism of Action: DHODH Inhibition

Azetidine-2-carbonitriles have been discovered as a novel class of inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[15]

  • Target: PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Unlike humans, the malaria parasite relies exclusively on this pathway, making PfDHODH an excellent drug target.[15]

  • Mechanism: These azetidine-based compounds are potent and selective inhibitors of PfDHODH. Optimized compounds have shown in vitro activity against multidrug-resistant parasites and have been curative in mouse models of malaria.[15]

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details standardized protocols for the synthesis and biological evaluation of azetidine derivatives.

Synthesis Protocol: Preparation of N-Boc-3-aryl-azetidine

This protocol describes a common two-step procedure to synthesize a 3-aryl-azetidine, a versatile intermediate for further elaboration. The causality behind this choice is its reliability and use of common starting materials.

dot

Synthesis_Workflow Start N-Boc-3- azetidinone Step1 Step 1: Grignard or Organolithium Addition Start->Step1 Intermediate N-Boc-3-aryl- azetidin-3-ol Step1->Intermediate Step2 Step 2: Friedel-Crafts Alkylation (Lewis Acid) Intermediate->Step2 Product 3-Aryl-3-(aryl)- azetidine Step2->Product

Caption: General workflow for the synthesis of 3,3-diarylazetidines.

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

Causality: This step utilizes a nucleophilic addition of an organometallic reagent to the ketone of the azetidinone. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the nitrogen atom. It is stable to the reaction conditions but can be readily removed later.

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add phenyllithium or phenylmagnesium bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenylazetidin-3-ol.[16]

Step 2: Friedel-Crafts Alkylation to form 3-Aryl-3-phenylazetidine

Causality: This step involves the formation of a carbocation at the 3-position of the azetidine ring, facilitated by a Lewis acid. This carbocation is then attacked by an electron-rich aromatic ring (e.g., toluene) to form the new carbon-carbon bond.

  • Dissolve N-Boc-3-phenylazetidin-3-ol (1.0 eq) in an excess of the aromatic solvent (e.g., toluene), which acts as both solvent and reactant.

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 eq), portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. The Boc group may be cleaved under these acidic conditions; if not, a separate deprotection step with an acid like trifluoroacetic acid (TFA) is required.[16]

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. This protocol is a self-validating system through the inclusion of proper controls.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).

    • Negative Control: Include wells with cells treated only with vehicle (e.g., 0.1% DMSO). This represents 100% cell viability.

    • Positive Control: Include wells with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Include wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the azetidine derivative in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) bacterial culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.

    • Growth Control: Include wells with bacteria and broth but no antimicrobial agent.

    • Sterility Control: Include wells with broth only to check for contamination.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye. The growth control well should be turbid, and the sterility control well should be clear.

Future Perspectives and Conclusion

The journey of the azetidine scaffold in drug discovery is far from over. While its value is now firmly established, several exciting avenues are being actively pursued.[10] Advances in synthetic chemistry continue to provide access to novel, more complex, and diversely functionalized azetidines, including spirocyclic and fused systems.[4][17] These new scaffolds will undoubtedly unlock new biological targets and provide solutions to existing challenges in drug design.

Furthermore, the application of azetidines is expanding into new therapeutic areas. Their use in developing probes for chemical biology and as ligands in asymmetric catalysis highlights their versatility beyond direct therapeutic applications.[18] The continued exploration of azetidine-containing natural products may also provide new starting points for drug development.

References

An In-depth Technical Guide on 1-Benzylazetidine-3-carboxylic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] Consequently, the development of GABA analogues that can modulate GABAergic transmission is a significant area of therapeutic research.[1][2] This guide focuses on 1-benzylazetidine-3-carboxylic acid, a conformationally constrained GABA analogue, exploring its potential as a modulator of the GABAergic system. We will delve into its synthesis, its proposed mechanism of action as a GABA uptake inhibitor, and the requisite in vitro and in vivo methodologies for its characterization.

Introduction: The GABAergic System and the Rationale for GABA Analogues

The GABAergic system is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS).[1] GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][4][5] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[3][4][6] GABA-B receptors, on the other hand, are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[5]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[7][8] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[8] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[7][8] This mechanism is a key strategy in the development of drugs for conditions characterized by GABA deficiency.[1]

While GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier, a variety of GABA analogues have been developed to overcome this limitation and are used as anticonvulsants, anxiolytics, and analgesics.[1][2] this compound represents a class of conformationally restricted analogues designed to exhibit improved selectivity and pharmacokinetic profiles.

Synthesis of this compound

This compound is a derivative of azetidine, a four-membered saturated heterocycle.[9][10][11][12] The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Boc-azetidine-3-carboxylic acid[13]

  • Benzyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • N-Benzylation: To a solution of 1-Boc-azetidine-3-carboxylic acid in DMF, add potassium carbonate followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Extraction: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Boc Deprotection: The resulting N-benzyl-1-Boc-azetidine-3-carboxylic acid is dissolved in a mixture of TFA and DCM. The solution is stirred at room temperature for several hours until the deprotection is complete.

  • Isolation and Purification: The solvent is removed in vacuo, and the residue is triturated with diethyl ether to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices:

  • The use of a Boc protecting group on the azetidine nitrogen prevents unwanted side reactions during the initial esterification step.

  • Potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on benzyl bromide.

  • TFA is a strong acid used for the efficient cleavage of the Boc protecting group.

Proposed Mechanism of Action: GABA Uptake Inhibition

The structural similarity of this compound to GABA suggests its potential to interact with components of the GABAergic system. The constrained azetidine ring is hypothesized to confer selectivity for specific GABA transporters. The primary proposed mechanism of action is the inhibition of GABA reuptake, particularly via GAT-1.[14] By blocking GAT-1, the compound would increase the synaptic concentration of GABA, leading to enhanced inhibitory neurotransmission.[7][8]

In Vitro Characterization

A series of in vitro assays are essential to characterize the biological activity of this compound and validate its proposed mechanism of action.

GABA Transporter Inhibition Assay

This assay directly measures the ability of the compound to inhibit GABA uptake by specific transporters.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3

  • [³H]GABA (radiolabeled GABA)

  • Test compound (this compound)

  • Known GAT inhibitors (e.g., Tiagabine for GAT-1)[15]

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture the specific GAT-expressing HEK293 cell lines to confluence in appropriate culture plates.

  • Assay Preparation: Wash the cells with assay buffer.

  • Incubation: Incubate the cells with varying concentrations of the test compound or a known inhibitor for a predetermined time.

  • [³H]GABA Addition: Add a fixed concentration of [³H]GABA to each well and incubate for a short period to allow for uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the test compound, which represents the concentration required to inhibit 50% of the [³H]GABA uptake.

Trustworthiness of the Protocol: The inclusion of a known GAT inhibitor as a positive control and non-transfected cells as a negative control ensures the validity of the assay results.

Receptor Binding Assays

To assess the selectivity of this compound, it is crucial to determine its affinity for GABA-A and GABA-B receptors.

Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors

Materials:

  • Rat brain membrane preparations

  • [³H]Muscimol (for GABA-A receptors)[16]

  • [³H]GABA (in the presence of a GABA-A antagonist, for GABA-B receptors)[16]

  • Test compound

  • Assay buffer

  • Glass fiber filters and a cell harvester

Procedure:

  • Incubation: Incubate the brain membrane preparations with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound for each receptor subtype.

In Vivo Evaluation

Following in vitro characterization, in vivo studies in animal models are necessary to assess the therapeutic potential and pharmacokinetic properties of this compound.

Animal Models of Epilepsy and Anxiety

The anticonvulsant and anxiolytic effects of the compound can be evaluated in established rodent models.

  • Maximal Electroshock (MES) Test: This model is used to assess the ability of a compound to prevent the spread of seizures.[15]

  • Pentylenetetrazole (PTZ)-induced Seizure Model: This model evaluates the compound's ability to raise the seizure threshold.[15]

  • Elevated Plus Maze (EPM) Test: This is a widely used model to assess anxiety-like behavior in rodents.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug. The constrained azetidine ring may offer improved metabolic stability compared to more flexible structures.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Procedure:

  • Dosing: Administer the compound to rodents via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Presentation and Visualization

Table 1: In Vitro Activity Profile of this compound
AssayTargetResult (IC₅₀/Ki)
GABA UptakeGAT-1[Insert Value] µM
GAT-2[Insert Value] µM
GAT-3[Insert Value] µM
Receptor BindingGABA-A[Insert Value] µM
GABA-B[Insert Value] µM

Diagrams

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 GABA_A_Receptor GABA-A Receptor GABA_B_Receptor GABA-B Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_Receptor Binds Synaptic_Cleft->GABA_B_Receptor Binds Compound 1-Benzylazetidine- 3-carboxylic acid Compound->GAT1 Inhibits Experimental_Workflow Synthesis Synthesis of This compound In_Vitro In Vitro Characterization Synthesis->In_Vitro GAT_Assay GABA Transporter Inhibition Assay In_Vitro->GAT_Assay Binding_Assay Receptor Binding Assays In_Vitro->Binding_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Efficacy_Models Efficacy Models (Epilepsy, Anxiety) In_Vivo->Efficacy_Models PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Substituted Azetidine Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold," a structural motif consistently found in bioactive compounds.[1] Its growing prevalence in drug discovery campaigns over the last decade is a testament to its unique ability to impart desirable characteristics such as enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to its larger ring counterparts like pyrrolidine and piperidine.[1][2] This guide provides an in-depth exploration of substituted azetidine carboxylic acids, a class of compounds that leverages the inherent properties of the azetidine ring while offering versatile points for chemical modification. We will delve into the core aspects of their synthesis, conformational intricacies, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of chemical space.

The Azetidine Core: A Balance of Stability and Reactivity

The utility of the azetidine ring in drug design stems from a delicate balance. While possessing considerable ring strain, it is significantly more stable than the highly reactive three-membered aziridine ring.[3] This inherent strain influences the reactivity of the molecule, making it amenable to specific chemical transformations while remaining stable enough for practical handling and formulation.[3] The incorporation of a carboxylic acid functionality further expands the synthetic and biological possibilities, providing a handle for amide bond formation, esterification, and other key reactions in drug development.

Azetidine-2-carboxylic acid, a naturally occurring non-protein amino acid, serves as a foundational example.[4][5] Found in plants like lily of the valley and sugar beets, it acts as an analog of proline and can be misincorporated into proteins, leading to altered protein structure and function.[4][6] This biological activity underscores the potential of substituted azetidine carboxylic acids to interact with biological systems in meaningful ways.

Navigating the Synthetic Landscape: Crafting the Azetidine Ring

The synthesis of substituted azetidines has historically been challenging due to the strained nature of the four-membered ring.[1][7] However, significant advancements in synthetic methodology have made these valuable building blocks more accessible.[7][8] This section will explore key strategies for the construction and functionalization of the azetidine carboxylic acid scaffold.

Cyclization Strategies: Forging the Four-Membered Ring

A common and effective approach to constructing the azetidine ring is through intramolecular cyclization reactions. This typically involves the formation of a carbon-nitrogen bond to close the four-membered ring.

A Representative Protocol: Synthesis of N-Boc-(R)-azetidine-2-carboxylic acid

This protocol outlines a common synthetic route, often starting from a readily available chiral precursor.

Step 1: Synthesis of the Precursor The synthesis often commences from a suitable starting material, such as γ-butyrolactone, which can be converted through a series of steps including bromination, esterification, and amination to generate a key intermediate amenable to cyclization.[9]

Step 2: Intramolecular Cyclization The crucial ring-forming step is typically achieved by treating the precursor with a base to facilitate an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group to form the azetidine ring.

Step 3: Protection and Functionalization The nitrogen of the newly formed azetidine ring is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety.

Functionalization of the Azetidine Core

Once the azetidine carboxylic acid scaffold is in hand, further diversification can be achieved by modifying the ring or the carboxylic acid group.

  • N-Functionalization: The nitrogen atom of the azetidine ring can be alkylated or arylated to introduce a wide range of substituents.

  • C-Functionalization: Substitution at the carbon atoms of the azetidine ring can be achieved through various methods, including lithiation followed by reaction with an electrophile or through cycloaddition reactions.[8] Recent advancements include photochemical modifications of azetidine-2-carboxylic acids with alkenes.[8]

  • Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for creating amides, esters, and other functional groups, which is particularly useful in the context of drug development for tuning properties like cell permeability and target engagement.[10][11]

Conformational Constraints and Bioisosteric Potential

The four-membered ring of azetidine imposes significant conformational constraints on the molecule. This rigidity can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

Azetidine vs. Proline: A Tale of Two Rings

Azetidine-2-carboxylic acid is often considered a smaller homolog of proline.[12] While they share overall conformational preferences, there are significant differences. Peptides containing azetidine are generally more flexible than their proline-containing counterparts due to reduced steric hindrance from the smaller ring.[12] This altered conformational landscape can have profound effects on the structure and function of peptides and proteins. For instance, the incorporation of azetidine-2-carboxylic acid in place of proline can destabilize the collagen triple helix.[12]

The conformation of the azetidine ring itself is not planar but rather puckered.[9] This puckering can influence the orientation of substituents and their interactions with a binding pocket.

Azetidine as a Versatile Bioisostere

The azetidine moiety serves as a versatile bioisostere for a variety of functional groups, offering a means to modulate physicochemical properties and explore new chemical space.[1][2] It can replace:

  • Planar aromatic rings: Introducing a three-dimensional character to a molecule.

  • Saturated nitrogen heterocycles: Such as piperidine and pyrrolidine, often leading to improved aqueous solubility and reduced lipophilicity.[1]

  • Ketones: The replacement of a carbonyl group with an azetidine can lead to novel analogs with improved pharmacokinetic profiles.[2]

Applications in Drug Discovery and Development

The unique properties of substituted azetidine carboxylic acids have led to their incorporation into a wide range of biologically active molecules.[7][13] Compounds containing the azetidine moiety have demonstrated a diverse array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][7]

Azetidine-Containing Therapeutics

Several approved drugs contain the azetidine motif, highlighting its clinical relevance.[8][13] For example, azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension that features an azetidine ring.[14] The incorporation of the azetidine can contribute to the overall pharmacokinetic and pharmacodynamic profile of the drug.

Case Study: Azetidine Amides as STAT3 Inhibitors

A compelling example of the application of substituted azetidine carboxylic acids in drug discovery is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[11] By replacing a proline linker with an (R)-azetidine-2-carboxamide, researchers were able to achieve sub-micromolar potencies in disrupting STAT3 DNA-binding activity.[11] This work demonstrates how the conformational constraints and stereochemistry of the azetidine ring can be leveraged to optimize inhibitor potency.

Data Summary and Visualization

To facilitate a clear understanding of the concepts discussed, the following sections provide summarized data and visual representations of key structures and workflows.

Table of Representative Substituted Azetidine Carboxylic Acids and Their Biological Activities
CompoundSubstitution PatternBiological ActivityReference
Azetidine-2-carboxylic acidUnsubstitutedProline analog, inhibits collagen synthesis[4]
(R)-azetidine-2-carboxamides2-carboxamideSTAT3 inhibitors[11]
Azetidine-containing quinolonesVariedAntibacterial[13]
AzelnidipineSubstituted azetidine ringAntihypertensive[14]
Visualizing Synthetic Pathways and Molecular Structures

Diagram 1: General Synthetic Strategy for Azetidine-2-Carboxylic Acid

G Start γ-Butyrolactone Intermediate1 Brominated Ester Start->Intermediate1 Bromination/ Esterification Intermediate2 Amino Ester Precursor Intermediate1->Intermediate2 Amination Cyclization Intramolecular Cyclization Intermediate2->Cyclization Azetidine Azetidine-2-carboxylate Cyclization->Azetidine FinalProduct Substituted Azetidine Carboxylic Acid Azetidine->FinalProduct N- and/or C- Functionalization

Caption: A generalized workflow for the synthesis of substituted azetidine carboxylic acids.

Diagram 2: Conformational Comparison of Proline and Azetidine-2-Carboxylic Acid

G cluster_proline Proline cluster_azetidine Azetidine-2-Carboxylic Acid Proline Five-membered ring (less strained) Proline_Conf More defined pucker Proline->Proline_Conf influences Azetidine Four-membered ring (more strained) Azetidine_Conf More flexible pucker Azetidine->Azetidine_Conf influences

References

Introduction: The Strategic Importance of N-benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-benzylazetidine-3-carboxylic Acid

N-benzylazetidine-3-carboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring, a foundational structure in medicinal chemistry.[1] The molecule is comprised of a central azetidine core functionalized with a carboxylic acid at the 3-position and a benzyl group protecting the ring's nitrogen atom. This strategic combination of a constrained scaffold (the azetidine ring) and key functional groups (a carboxylic acid for hydrogen bonding and salt formation, and a lipophilic benzyl group) makes it a valuable and versatile building block in the synthesis of novel therapeutic agents.[2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, enabling researchers to predict and modulate pharmacokinetic and pharmacodynamic outcomes. This guide provides a detailed examination of these core properties and the experimental rationale for their determination.

Core Physicochemical Data at a Glance

A summary of the essential physicochemical and identifying properties of N-benzylazetidine-3-carboxylic acid is presented below. These values form the basis for further experimental investigation and computational modeling in a drug discovery context.

PropertyValueSource
IUPAC Name 1-benzylazetidine-3-carboxylic acidPubChem[4]
CAS Number 94985-27-0PubChem[4]
Molecular Formula C₁₁H₁₃NO₂PubChem[4]
Molecular Weight 191.23 g/mol PubChem[4]
Canonical SMILES C1C(CN1CC2=CC=CC=C2)C(=O)OPubChem[4][5]
Predicted XlogP -1.2PubChem[4][5]
InChIKey XVFKOLZJNKMHNL-UHFFFAOYSA-NPubChem[4]

Detailed Analysis and Experimental Protocols

The utility of a chemical scaffold in drug development is dictated by its physicochemical properties. These parameters govern how the molecule behaves in biological systems, influencing everything from solubility and membrane permeability to target engagement and metabolic clearance. The following sections detail the significance of each core property and provide robust, self-validating protocols for their experimental determination.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value, the pH at which a molecule is 50% ionized, is arguably one of the most critical physicochemical parameters. N-benzylazetidine-3-carboxylic acid is zwitterionic, possessing both a basic tertiary amine within the azetidine ring and an acidic carboxylic acid group. Its ionization state at physiological pH (~7.4) will profoundly impact its aqueous solubility, ability to cross cellular membranes, and its potential to interact with biological targets through ionic bonds. Accurately determining its two distinct pKa values is essential for developing relevant in vitro assays and predicting in vivo behavior.

Trustworthiness through a Self-Validating Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of proton exchange.[6]

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve a sample of N-benzylazetidine-3-carboxylic acid in deionized water. If solubility is limited, a water/methanol co-solvent system can be employed.

  • Acidic pKa Determination: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will protonate the carboxylate group.

  • Basic pKa Determination: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). This will deprotonate the protonated azetidine nitrogen.

  • Data Analysis: Plot the pH reading against the volume of titrant added for each titration.

  • pKa Calculation: The pKa is the pH value at the midpoint of the buffer region of the titration curve (the half-equivalence point), which corresponds to the inflection point of the curve's first derivative.[6][7]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and directness. It avoids the complications of chromophore requirements needed for spectrophotometric methods and provides a complete profile of the molecule's acid-base behavior.

Experimental Workflow: pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dissolve known mass of compound in H₂O P2 Calibrate pH Electrode P1->P2 T1 Add standardized titrant (HCl or NaOH) incrementally P2->T1 T2 Record pH after each addition T1->T2 T2->T1 A1 Plot pH vs. Titrant Volume T2->A1 A2 Calculate 1st Derivative to find inflection point A1->A2 A3 pKa = pH at half-equivalence point A2->A3 Result Result A3->Result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified as the partition coefficient (P) between an organic and an aqueous phase.[8]

  • LogP refers to the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter as it reflects the molecule's behavior under physiological conditions. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral absorption.

Trustworthiness through a Self-Validating Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD, as it measures the partitioning of a compound at thermodynamic equilibrium.[7][8]

Step-by-Step Methodology:

  • Phase Preparation: The two immiscible phases, n-octanol (organic) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄), are mutually saturated by mixing them overnight and then separating them.[9] This prevents volume changes during the experiment.

  • Partitioning: A known concentration of N-benzylazetidine-3-carboxylic acid is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is agitated vigorously in a sealed vial for several hours (or until equilibrium is confirmed) at a constant temperature.[7]

  • Phase Separation: The two phases are separated by centrifugation to ensure a clean interface.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: LogD is calculated using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).[10]

Causality Behind Experimental Choices: n-Octanol is the industry standard organic phase because its combination of a polar hydroxyl group and a nonpolar alkyl chain serves as a reasonable surrogate for the amphipathic nature of biological membranes. Measuring the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the result.

Experimental Workflow: LogD Determination by Shake-Flask Method

G P1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) P2 Dissolve compound in aqueous phase P1->P2 E1 Mix phases and agitate to equilibrium P2->E1 S1 Separate phases via centrifugation E1->S1 A1 Quantify compound in BOTH phases via HPLC-UV S1->A1 C1 Calculate LogD = log([org]/[aq]) A1->C1 Result LogD Value C1->Result G P1 Add excess solid compound to aqueous buffer (pH 7.4) E1 Agitate at constant temperature for 24-48h P1->E1 S1 Filter or centrifuge to remove undissolved solid E1->S1 A1 Analyze clear supernatant concentration via HPLC S1->A1 Result Solubility Value (µg/mL or µM) A1->Result

References

The Azetidine Scaffold: From Synthetic Challenge to Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, stands as a testament to the evolution of synthetic chemistry and its profound impact on medicinal chemistry. Characterized by significant ring strain (approximately 25.4 kcal/mol), this small, rigid scaffold was once considered a synthetic curiosity, difficult to access and of limited practical use.[1] However, the very properties that make its synthesis challenging—conformational rigidity and a unique three-dimensional architecture—have propelled it to the forefront of modern drug design. The incorporation of an azetidine moiety can impart favorable physicochemical properties to a molecule, including enhanced metabolic stability, improved aqueous solubility, and a lower lipophilicity, all of which are critical parameters in the development of successful therapeutics.[][3] This guide provides a comprehensive overview of the discovery, synthesis, and medicinal chemistry applications of azetidine-based compounds, offering field-proven insights for professionals in drug development.

A Historical Perspective: Taming the Four-Membered Ring

The journey of azetidine from a synthetic novelty to a cornerstone of medicinal chemistry has been a long and arduous one, marked by incremental advancements in synthetic methodology.

The Dawn of Azetidine Synthesis: Gabriel and Weiner's Landmark Discovery

The first documented synthesis of the parent azetidine ring was achieved in 1888 by Siegmund Gabriel and J. Weiner.[4][5] Their approach, while groundbreaking for its time, was a multi-step process that highlighted the inherent difficulties in constructing the strained four-membered ring. The synthesis involved the reaction of 1,3-dibromopropane with benzylamine, followed by a series of transformations to yield the final azetidine product. While not a high-yielding or widely applicable method by modern standards, it laid the foundation for all subsequent explorations into azetidine chemistry.

The Mid-20th Century: Incremental Progress and Mechanistic Understanding

For much of the 20th century, the synthesis of azetidines remained a challenging endeavor. The primary methods involved intramolecular cyclization of γ-amino alcohols or γ-amino halides, often plagued by low yields due to competing elimination and polymerization reactions.[6] A significant step forward came with the development of methods involving the reduction of β-lactams (azetidin-2-ones).[7] The discovery and development of β-lactam antibiotics like penicillin spurred intense research into the chemistry of this related four-membered ring system, and the knowledge gained inadvertently contributed to a better understanding of azetidine synthesis.

The Modern Era of Azetidine Synthesis: A Plethora of Powerful Methodologies

The late 20th and early 21st centuries have witnessed a renaissance in azetidine synthesis, with the development of a diverse array of efficient and stereoselective methods. These modern techniques have transformed azetidines from niche curiosities into readily accessible building blocks for drug discovery.

Couty's Azetidine Synthesis: An Efficient and Versatile Approach

One of the most significant breakthroughs in the practical synthesis of enantiopure azetidines is the method developed by François Couty.[8] This highly efficient approach utilizes readily available β-amino alcohols as starting materials. The key steps involve the chlorination of the alcohol, followed by a base-mediated 4-exo-trig ring closure. The presence of an electron-withdrawing group on the nitrogen atom facilitates the cyclization. This method has proven to be robust and has been widely adopted for the synthesis of a variety of substituted azetidines.[8][9]

Experimental Protocol: Couty's Synthesis of a 2-Cyanoazetidine Derivative

This protocol is a representative example of the Couty azetidine synthesis, adapted from the literature.

Step 1: N-Cyanomethylation of the β-Amino Alcohol

  • To a solution of the enantiopure β-amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equiv) and bromoacetonitrile (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-cyanomethylated β-amino alcohol.

Step 2: Mesylation and Intramolecular Cyclization

  • Dissolve the N-cyanomethylated β-amino alcohol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, add a solution of sodium methoxide in methanol (2.0 equiv) and continue stirring for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-cyanoazetidine.

The Aza Paternò–Büchi Reaction: A Photochemical Approach

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[10][11] This reaction represents a highly atom-economical and direct route to the azetidine core. While the direct photochemical excitation of imines can be inefficient, modern advancements utilizing visible-light photocatalysis and triplet sensitizers have significantly expanded the scope and utility of this reaction.[11][12][13][14] These methods allow for the construction of complex azetidine structures under mild reaction conditions.

Diagram: Generalized Aza Paternò–Büchi Reaction Workflow

aza_paterno_buchi Imine Imine Product Azetidine Imine->Product + Alkene Alkene Light Visible Light (hv) Catalyst Photocatalyst/ Sensitizer Light->Catalyst Catalyst->Product Energy Transfer MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

References

Methodological & Application

Application Notes and Protocols for 1-Benzylazetidine-3-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Benzylazetidine-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the azetidine scaffold in modern pharmaceuticals. These application notes detail the compound's properties, safety protocols, and a step-by-step experimental protocol for a representative amide coupling reaction. Furthermore, methods for the characterization of the resulting products using NMR, Mass Spectrometry, and HPLC are discussed, underpinned by established scientific principles and practical insights.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. This compound serves as a key intermediate, providing a synthetically versatile handle for the elaboration of more complex molecules. The benzyl group offers a stable protecting group for the azetidine nitrogen, which can be removed under hydrogenolysis conditions if desired, while the carboxylic acid functionality is primed for a variety of chemical transformations, most notably amide bond formation.[1] The incorporation of this motif can improve physicochemical properties such as solubility and metabolic stability in drug candidates.[2]

Compound Profile and Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is critical for its effective use in experimental settings.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 94985-27-0[3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1]

Safety, Handling, and Storage

3.1. Hazard Identification

This compound is classified as an irritant. Researchers must adhere to the following GHS hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

3.2. Personal Protective Equipment (PPE) and Handling

Due to its irritant nature, appropriate PPE is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[4]

3.3. Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound.

  • Conditions: Store in a cool, dry, and well-ventilated area.[5]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

  • Recommended Temperature: 2 - 8 °C is often recommended for long-term storage.

Experimental Protocol: Amide Bond Formation

The following protocol details a standard procedure for the coupling of this compound with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This method is widely applicable and generally provides high yields with minimal side products.

4.1. Rationale for Reagent Selection

  • Coupling Agent (HATU): HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction without competing in the nucleophilic attack.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents.

4.2. Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 1-Benzylazetidine- 3-carboxylic acid in DMF B 2. Add amine and DIPEA A->B C 3. Add HATU solution B->C D 4. Stir at room temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with water & Extract with Ethyl Acetate D->E F 6. Wash organic layer (aq. LiCl, brine) E->F G 7. Dry over Na2SO4, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the HATU-mediated amide coupling reaction.

4.3. Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Product Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized amide.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton of the newly formed amide bond (N-H) typically appears as a broad singlet between 7.5 and 8.5 ppm. The disappearance of the broad carboxylic acid proton signal around 12 ppm is a key indicator of reaction completion.[7] The characteristic benzylic protons (CH₂) will likely appear as a singlet around 3.6-3.8 ppm, and the azetidine ring protons will present as multiplets in the 3.0-4.2 ppm region.

  • ¹³C NMR: The carbonyl carbon of the newly formed amide will typically resonate in the range of 165-175 ppm. The disappearance of the carboxylic acid carbonyl signal (around 170-185 ppm) is also indicative of a successful reaction.[7]

5.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the product.

  • Expected Ions: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.[8] The observed mass should correspond to the calculated exact mass of the target amide.

5.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% formic acid or trifluoroacetic acid, is a common mobile phase system for the analysis of such compounds.[9][10]

  • Detection: UV detection is suitable, typically at a wavelength of 254 nm, due to the presence of the aromatic benzyl group.

  • Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient coupling reagent or base. Deactivated coupling reagent (hydrolyzed). Sterically hindered amine.Add additional equivalents of HATU and DIPEA. Use fresh, anhydrous reagents and solvent. Increase reaction time and/or temperature (e.g., to 40-50 °C).
Low Yield Product loss during aqueous workup. Inefficient extraction.For more polar products, saturate the aqueous layer with NaCl before extraction. Increase the number of extractions.
Purification Difficulties Product co-elutes with impurities.Adjust the polarity of the column chromatography eluent. Consider an alternative purification method, such as preparative HPLC.

Conclusion

This compound is a valuable and tractable building block for synthetic and medicinal chemistry. The protocols and data presented herein provide a robust framework for its successful application in amide coupling reactions, a cornerstone of modern drug development. Adherence to the outlined safety procedures and analytical methods will ensure both the integrity of the experimental outcomes and the safety of the researcher.

References

Applications of 1-Benzylazetidine-3-carboxylic Acid and its Derivatives in Neuroscience: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of 1-Benzylazetidine-3-carboxylic acid and its derivatives as a promising scaffold for developing potent and selective inhibitors of the Glycine Transporter-1 (GlyT1). For researchers, scientists, and drug development professionals, this guide offers insights into the mechanism of action, key applications in neuroscience, and detailed protocols for preclinical evaluation.

Introduction: The Azetidine Scaffold and the GlyT1 Target

This compound represents a key chemical starting point for a class of neurologically active compounds. The strained four-membered azetidine ring provides a unique three-dimensional structure that is increasingly utilized in medicinal chemistry to create novel therapeutic agents with improved properties. In the context of neuroscience, this scaffold has proven particularly effective for designing inhibitors of the Glycine Transporter-1 (GlyT1), a critical regulator of neurotransmission in the central nervous system (CNS).

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. By controlling the extracellular concentration of glycine, GlyT1 plays a pivotal role in modulating both inhibitory and excitatory neurotransmission, making it a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders.

Core Mechanism of Action: GlyT1 Inhibition and Neuromodulation

Glycine has a fascinating dual role in the CNS. At inhibitory synapses, primarily in the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are chloride channels.[1] However, at excitatory glutamatergic synapses throughout the brain, glycine functions as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] For the NMDA receptor to be activated by glutamate, its glycine binding site must also be occupied.

GlyT1 is predominantly expressed in glial cells (astrocytes) that ensheath excitatory synapses.[4][5] Its primary function in these regions is to maintain low ambient levels of glycine.[1] By inhibiting GlyT1, compounds derived from this compound increase the concentration of glycine in the synaptic cleft. This enhanced availability of glycine leads to greater occupancy of the co-agonist site on NMDA receptors, thereby potentiating glutamatergic neurotransmission.[5] This mechanism is central to the therapeutic potential of GlyT1 inhibitors.

GlyT1_Inhibition cluster_1 Postsynaptic Terminal cluster_2 Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ion_Channel Ca²⁺ Influx (Neuronal Activation) NMDAR->Ion_Channel Opens GlyT1 GlyT1 Transporter Glycine_synapse Synaptic Glycine Glycine_synapse->NMDAR Co-agonist Binding Glycine_synapse->GlyT1 Reuptake GlyT1_Inhibitor Azetidine-based GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Blocks

Caption: Modulation of NMDA Receptor via GlyT1 Inhibition.

Application Note I: Schizophrenia and the NMDA Hypofunction Hypothesis

Scientific Rationale: The hypofunction of the NMDA receptor is a leading hypothesis for the underlying pathophysiology of schizophrenia, particularly its negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits.[5] By elevating synaptic glycine, GlyT1 inhibitors can enhance NMDA receptor signaling, offering a promising therapeutic strategy to address these difficult-to-treat aspects of the disorder.[3][6][7]

Experimental Protocols:

In Vitro Glycine Uptake Inhibition Assay

This protocol determines the potency of a test compound (e.g., a derivative of this compound) in inhibiting GlyT1.

Objective: To calculate the half-maximal inhibitory concentration (IC50) of a test compound on human GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • [³H]-Glycine (radiolabeled glycine).

  • Test compound and reference inhibitor (e.g., Bitopertin).

  • Scintillation cocktail and scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the hGlyT1-HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted test compound or vehicle control to the wells and incubate for 20 minutes at room temperature.

  • Uptake Initiation: Add [³H]-Glycine to each well to a final concentration of ~20 nM. Incubate for 15 minutes at room temperature. Causality Note: This incubation time is critical; it must be short enough to measure the initial rate of uptake before the substrate equilibrates.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]-Glycine.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacodynamic Assessment: CSF Glycine Levels

This protocol assesses whether the test compound can cross the blood-brain barrier and engage its target in a living system.

Objective: To measure changes in glycine concentration in the cerebrospinal fluid (CSF) of rodents following administration of a GlyT1 inhibitor.[8]

Microdialysis_Workflow A 1. Surgical Implantation of Microdialysis Probe in Rodent Brain (e.g., Striatum) B 2. Animal Recovery (24-48 hours) A->B C 3. Baseline Sampling Collect CSF dialysate for 2 hours B->C D 4. Compound Administration (e.g., oral gavage or IP injection) C->D E 5. Post-Dose Sampling Collect CSF dialysate at timed intervals (e.g., every 30 min for 4 hours) D->E F 6. Sample Analysis Measure glycine concentration using HPLC E->F G 7. Data Interpretation Plot % change in glycine from baseline F->G

Caption: Workflow for In Vivo Microdialysis Experiment.

Procedure:

  • Surgical Preparation: Anesthetize the animal (e.g., a rat) and surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex) or cisterna magna for CSF collection. Allow the animal to recover for 24-48 hours.

  • Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe. Perfuse the probe with artificial CSF at a low flow rate (e.g., 1 µL/min). Collect baseline samples for at least 2 hours.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage).

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 30 minutes) for several hours post-dose.

  • Analysis: Analyze the glycine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Results: Express the results as a percentage change from the baseline glycine concentration. A successful GlyT1 inhibitor will show a dose-dependent increase in CSF glycine levels.[8]

Application Note II: Cognitive Enhancement

Scientific Rationale: The critical role of NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory, suggests that their potentiation could enhance cognitive function.[1][9] GlyT1 inhibitors have demonstrated pro-cognitive effects in various preclinical models.[8][10]

Experimental Protocol: The Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[8]

Objective: To evaluate the effect of a GlyT1 inhibitor on recognition memory.

Procedure:

  • Habituation: Place the animal in an empty, open-field arena for 10 minutes for 2-3 consecutive days to acclimate it to the environment.

  • Training (Familiarization) Phase: On the test day, place the animal in the arena containing two identical objects (A1 and A2). Allow the animal to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.

  • Inter-Trial Interval (ITI): Return the animal to its home cage. The duration of the ITI is a critical variable; a longer delay (e.g., 24 hours) tests long-term memory. The test compound is typically administered before the training phase.

  • Testing Phase: Place the animal back in the arena, which now contains one familiar object (A) and one novel object (B). Allow 5 minutes of free exploration and record the time spent exploring each object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one. A DI close to zero suggests a memory deficit.

Data Presentation:

Treatment GroupDose (mg/kg)NMean Discrimination Index (DI) ± SEM
Vehicle-120.15 ± 0.05
Compound X0.1120.25 ± 0.06
Compound X0.3120.48 ± 0.07
Compound X1.0120.51 ± 0.08
*p < 0.05 compared to Vehicle

Application Note III: Neuroprotection

Scientific Rationale: While excessive NMDA receptor activation (excitotoxicity) is detrimental, a certain level of NMDA receptor function is crucial for neuronal survival. By subtly modulating the receptor's activity rather than blocking it, GlyT1 inhibitors may offer a neuroprotective effect in conditions like ischemic stroke or neurodegenerative diseases.[11][12][13][14]

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions in a cell culture system to assess the neuroprotective potential of a compound.

Objective: To determine if pre-treatment with a GlyT1 inhibitor can protect cultured neurons from cell death induced by OGD.

Procedure:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before inducing OGD.

  • OGD Induction: Wash the cells and replace the medium with a glucose-free buffer (e.g., deoxygenated Earle's Balanced Salt Solution). Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration determined by cell type (e.g., 1-4 hours). Causality Note: This step mimics the lack of oxygen and glucose supply that occurs during a stroke.

  • Reperfusion: Remove the plates from the chamber, replace the OGD buffer with the original culture medium (containing glucose and the test compound), and return them to a normal incubator (37°C, 5% CO₂) for 24 hours. This simulates the restoration of blood flow.

  • Assessment of Cell Viability: Measure cell viability using a standard method, such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the compound to that of vehicle-treated cells under both normoxic and OGD conditions. Increased cell survival in the compound-treated OGD group indicates a neuroprotective effect.

References

Application Notes: 1-Benzylazetidine-3-carboxylic Acid as a Versatile Research Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is perpetual. Four-membered heterocycles, particularly azetidines, have emerged as valuable design elements in drug discovery.[1][2] Their rigid, three-dimensional structure offers a distinct advantage over more traditional, often planar, ring systems. 1-Benzylazetidine-3-carboxylic acid, in particular, stands out as a versatile and commercially available building block that serves multiple strategic roles in the synthesis of innovative therapeutic agents.[3]

This guide provides a detailed overview of the strategic applications of this compound, complete with actionable protocols and the scientific rationale behind its use. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold to access novel chemical space and design next-generation therapeutics.

Strategic Value in Medicinal Chemistry

The utility of this compound stems from its unique combination of structural features:

  • Conformationally Constrained Scaffold: The azetidine ring imposes a rigid conformation on the molecule. When incorporated into a larger structure, it can lock in a specific bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity. It serves as a constrained analog of more flexible amino acids like proline or phenylalanine.[4][5]

  • Bioisosteric Replacement: The azetidine motif is an effective bioisostere for commonly used rings like piperidine, pyrrolidine, or even acyclic fragments.[6] Its incorporation can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability, helping to overcome common challenges in drug development.[1][7]

  • Dual Functional Handles: The molecule possesses two key reactive sites: the carboxylic acid at the 3-position and the nitrogen atom. The carboxylic acid is a prime handle for amide bond formation, allowing for its facile incorporation into peptide chains or coupling with various amine-containing fragments. The benzyl group on the nitrogen serves as a stable protecting group but can be strategically removed to allow for further functionalization at the N-1 position.

Physicochemical Properties

A summary of the key properties of this compound provides a baseline for its use in synthesis and design.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[8][9]
Molecular Weight 191.23 g/mol [8][9]
CAS Number 94985-27-0[8][9]
Appearance White to off-white powder[10]
XLogP3-AA -1.2[8]
Hydrogen Bond Donors 1 (from COOH)[8]
Hydrogen Bond Acceptors 3 (N and O=C-O)[8]

Core Synthetic Workflows & Protocols

The true power of this compound is realized through its synthetic versatility. The following diagram and protocols outline the primary pathways for its utilization in a drug discovery program.

G cluster_0 Primary Scaffold cluster_1 Pathway A: Direct Functionalization cluster_2 Pathway B: N-Deprotection & Diversification start 1-Benzylazetidine- 3-carboxylic acid protocol1 Protocol 1: Amide Coupling (e.g., with R-NH2) start->protocol1 protocol2 Protocol 2: Catalytic Debenzylation start->protocol2 productA N-Benzylated Azetidine Amide (Final Compound or Intermediate) protocol1->productA screeningA Biological Screening productA->screeningA intermediateB Azetidine-3-carboxylic acid (Key Intermediate) protocol2->intermediateB protocol3 Protocol 3: N-Alkylation/Arylation (with R'-X) intermediateB->protocol3 intermediateC N-Substituted Azetidine Carboxylic Acid protocol3->intermediateC protocol1_B Protocol 1: Amide Coupling (with R-NH2) intermediateC->protocol1_B productB N,C3-Disubstituted Azetidine (Final Compound Library) protocol1_B->productB screeningB Biological Screening productB->screeningB

Caption: Synthetic workflows using this compound.

Protocol 1: Amide Bond Formation via Peptide Coupling

This protocol details the most common application: coupling the carboxylic acid with a primary or secondary amine to form a stable amide bond. This is fundamental for incorporating the scaffold into larger molecules.

Rationale: Carbodiimide or uronium-based coupling agents are used to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[11] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile if it is used as a salt.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution should remain clear. Self-Validation: This pre-activation step ensures the carboxylic acid is ready to react before the amine is introduced, often leading to cleaner reactions.

  • Coupling: Add the amine of interest (1.0-1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation

This protocol removes the benzyl protecting group, exposing the azetidine nitrogen for further diversification.

Rationale: The benzyl group is readily cleaved by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis.

Materials:

  • N-Benzylated azetidine derivative (from Protocol 1 or the starting material itself)

  • Catalyst: 10% Palladium on Carbon (Pd/C), ~10% by weight

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Setup: Dissolve the N-benzylated azetidine compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric. Add it under a stream of inert gas.

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (evacuate and backfill with H₂ three times). Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus (e.g., at 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the aromatic protons in ¹H NMR indicates completion (typically 4-24 hours).

  • Workup:

    • Carefully vent the hydrogen atmosphere and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can often be used without further purification.

Protocol 3: N-Alkylation/Arylation of the Deprotected Azetidine

This protocol allows for the introduction of diverse substituents onto the azetidine nitrogen, creating a library of analogs from a common intermediate.

Rationale: The secondary amine generated in Protocol 2 is a good nucleophile. It can readily react with electrophiles like alkyl or benzyl halides in an Sₙ2 reaction. A non-nucleophilic base is required to scavenge the acid byproduct.

Materials:

  • Debenzylated azetidine intermediate (from Protocol 2)

  • Electrophile: Alkyl halide, benzyl halide, or other electrophilic reagent (R'-X) (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Preparation: Dissolve the debenzylated azetidine (1.0 eq) in acetonitrile.

  • Reaction: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the electrophile (R'-X, 1.1 eq).

  • Heating: Stir the reaction at room temperature or heat (e.g., to 60-80 °C) if necessary to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Workup:

    • Once complete, cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted azetidine. This product can then be subjected to Protocol 1 for further elaboration.

Conceptual Application: Bioisosterism

The rigid, 3D nature of the azetidine ring makes it an excellent tool for bioisosteric replacement, a key strategy in lead optimization.

Caption: Bioisosteric replacement of a flexible linker with a rigid azetidine.

By replacing a flexible or metabolically labile portion of a molecule with the this compound derived core, chemists can achieve several goals:

  • Improve Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than acyclic chains.

  • Enhance Solubility: The polar nitrogen atom can improve aqueous solubility.[1]

  • Increase Potency: Pre-organizing the pharmacophore into a rigid, bioactive conformation can lead to stronger binding affinity.

Conclusion

This compound is more than just a simple building block; it is a strategic tool for imparting desirable drug-like properties into novel molecular entities. Its rigid framework, dual points for synthetic elaboration, and proven value as a bioisostere make it an essential component of the modern medicinal chemist's toolkit. The protocols and workflows described herein provide a validated foundation for researchers to confidently incorporate this scaffold into their drug discovery programs, paving the way for the development of innovative therapeutics.

References

Application Note & Protocol: Strategies for the Dissolution of 1-Benzylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylazetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring, a carboxylic acid functional group, and an N-benzyl substituent. This structure confers a zwitterionic character, presenting unique challenges and opportunities for its dissolution in experimental settings. As a key building block in organic synthesis and a molecule of interest in pharmaceutical and medicinal chemistry research, proper handling and solubilization are paramount to ensure experimental reproducibility and accuracy.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for dissolving this compound. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot protocols for their specific application needs.

Physicochemical Properties & Solubility Profile

Understanding the inherent properties of this compound is the foundation for selecting an appropriate dissolution strategy. The molecule's structure contains both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid group, making it a zwitterion at neutral pH.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molecular Weight 191.23 g/mol [3][4]
Appearance White to off-white or creamish crystalline powder.[1][5]
Predicted pKa (Acidic) 2.72 ± 0.20 (for the carboxylic acid)[1]
Predicted pKa (Basic) ~8.5 - 9.5 (Estimated for the azetidine nitrogen)Expert Estimation
Predicted XLogP3 -1.2[3][6]
General Solubility Slightly soluble in methanol.[5] Explicit data in common solvents like DMSO and water is not widely published, necessitating an empirical approach guided by its zwitterionic nature.[5]

Note on pKa: The predicted acidic pKa suggests the carboxyl group is readily deprotonated. The basic pKa is an expert estimation based on similar cyclic amines and indicates the azetidine nitrogen is readily protonated. This dual nature is critical for pH-dependent aqueous solubility.

Core Principles of Dissolution

The dissolution of this compound is governed by its zwitterionic state. At its isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions (ionic and hydrogen bonding) and minimal aqueous solubility. To achieve dissolution in aqueous media, the pH of the solvent must be adjusted to shift the equilibrium away from the zwitterion.

  • Acidic Conditions (pH < pKa₁): By adding an acid (e.g., HCl), the carboxylate group is protonated (-COO⁻ → -COOH). The molecule now carries a net positive charge on the azetidine nitrogen (-NH⁺-), forming a soluble salt (e.g., a hydrochloride salt).

  • Basic Conditions (pH > pKa₂): By adding a base (e.g., NaOH), the azetidinium group is deprotonated (-NH⁺- → -N-). The molecule now carries a net negative charge on the carboxylate group (-COO⁻), forming a soluble salt (e.g., a sodium salt).

For organic solvents, Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces of many crystalline solids and is a common first choice for creating high-concentration stock solutions.[7][8]

Protocol Selection Workflow

To select the most appropriate dissolution strategy, consider the experimental requirements. The following workflow provides a decision-making framework.

G start Start: Solid Compound (this compound) q1 What is the desired final solvent? start->q1 organic Organic Solvent (e.g., for Stock Solution) q1->organic Organic aqueous Aqueous Buffer (e.g., for Bioassay) q1->aqueous Aqueous protocol1 Follow Protocol 1: Preparation of Organic Stock Solution (DMSO) organic->protocol1 protocol2 Follow Protocol 2: Preparation of Aqueous Solution via pH Adjustment aqueous->protocol2 G start Problem Observed precip_stock Precipitation in DMSO Stock start->precip_stock precip_dilution Precipitation Upon Aqueous Dilution start->precip_dilution low_sol Incomplete Dissolution in Aqueous Buffer start->low_sol cause_stock Cause: Concentration exceeds DMSO solubility limit, especially if stored cold. precip_stock->cause_stock cause_dilution Cause: Compound 'crashed out'. The final concentration in the aqueous buffer is above its solubility limit at that pH. precip_dilution->cause_dilution cause_low_sol Cause: pH is too close to the compound's isoelectric point (pI). Zwitterion is forming. low_sol->cause_low_sol sol_stock Solution: Warm gently (37°C) and vortex. Prepare a more dilute stock solution. cause_stock->sol_stock sol_dilution Solution: Lower the final concentration. Use a co-solvent (e.g., up to 5% DMSO). Adjust buffer pH away from neutral. cause_dilution->sol_dilution sol_low_sol Solution: Adjust pH further away from neutral. Add base (to pH > 9.5) or acid (to pH < 2.5) until dissolution is complete. cause_low_sol->sol_low_sol

References

Application Notes & Protocols: 1-Benzylazetidine-3-carboxylic Acid as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-benzylazetidine-3-carboxylic acid. This compound is a highly valuable, conformationally constrained building block that serves as a pivotal intermediate in the synthesis of complex molecular architectures and pharmaceutically active compounds. We will explore its synthesis, key transformations, and provide detailed, field-proven protocols for its practical application. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary drug discovery, the design of molecules with well-defined three-dimensional shapes is paramount for achieving high target affinity and selectivity. Small, strained ring systems are increasingly utilized to impart conformational rigidity and novel exit vectors for molecular elaboration. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif. Its incorporation into a lead compound can enhance metabolic stability, improve physicochemical properties, and provide a unique structural scaffold that is often underrepresented in screening libraries.

This compound is a bifunctional building block of significant strategic importance. It offers:

  • A conformationally constrained β-amino acid surrogate.

  • An N-benzyl protected amine , which is stable under a variety of reaction conditions but can be readily cleaved via hydrogenolysis to reveal a secondary amine for further functionalization.

  • A carboxylic acid handle at the 3-position, which allows for a wide range of synthetic transformations, most notably amide bond formation, esterification, or reduction.

This unique combination makes it an ideal starting point for synthesizing diverse compound libraries, peptidomimetics, and complex drug candidates, including immunosuppressive agents.[1]

Physicochemical Properties and Safety Data

Proper handling and characterization are critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 94985-27-0[2][3]
Molecular Formula C₁₁H₁₃NO₂[2][3][4]
Molecular Weight 191.23 g/mol [2]
Appearance White solid[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Safety Note: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[2]

Synthesis of this compound: A Scalable and Practical Approach

While several routes to this compound exist, many rely on harsh conditions or toxic reagents. A highly practical and scalable process has been developed that starts from commercially available diethyl malonate, avoiding the use of hazardous materials like cyanide or epichlorohydrin.[1] This multi-step synthesis involves the formation of a key di-triflate intermediate, which undergoes cyclization with benzylamine, followed by a final decarboxylation step.[1][6]

SynthesisWorkflow cluster_0 Step 1: Diol Formation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization cluster_3 Step 4: Decarboxylation A Diethyl Malonate B Diethyl bis(hydroxymethyl)malonate A->B Formaldehyde C Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate B->C Tf₂O, Pyridine D Diethyl 1-benzylazetidine-3,3-dicarboxylate C->D Benzylamine E This compound D->E Reflux in H₂O

Caption: Scalable synthesis of this compound.

Protocol 1: Scalable Synthesis via Decarboxylation

This protocol focuses on the final decarboxylation step, a robust and high-yielding transformation.[1]

  • Materials:

    • Diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 equiv)

    • Deionized water (GMP grade recommended)[1]

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Charge the round-bottom flask with diethyl 1-benzylazetidine-3,3-dicarboxylate.

    • Add deionized water to create a suspension (a concentration of ~0.45 M is a good starting point).[1]

    • Begin vigorous stirring and heat the suspension to a gentle reflux (internal temperature of approximately 96-100°C).

    • Causality Insight: Heating in water serves a dual purpose: it provides the thermal energy required for the saponification of the esters followed by decarboxylation of the resulting malonic acid derivative, and water acts as the reaction solvent.

    • Maintain the reflux for 3-6 hours. The reaction progress can be monitored by HPLC or TLC, observing the disappearance of the starting diacid material. The slurry should become a homogeneous solution as the reaction proceeds.[1]

    • Once the reaction is complete (typically <1% starting material remaining), cool the solution to room temperature.

    • The resulting aqueous solution of this compound can often be used directly in the next step (e.g., hydrogenation) after a simple filtration to remove any particulates.[1]

  • Expected Outcome: A clear aqueous solution of the title compound. The reaction is typically high-yielding (>95%).

Applications in Synthetic Chemistry: Core Transformations

The true utility of this compound lies in its subsequent transformations, which unlock access to a vast chemical space. The two most critical reactions are N-debenzylation and amide bond formation.

ApplicationsWorkflow cluster_0 Pathway A: N-Deprotection cluster_1 Pathway B: Carboxylic Acid Activation A This compound B Azetidine-3-carboxylic acid A->B H₂, Pd(OH)₂/C (Hydrogenolysis) D Amide/Ester Derivatives A->D R-NH₂ or R-OH, Coupling Agents C Further N-Functionalization (e.g., Alkylation, Acylation) B->C E Incorporation into Peptidomimetics, Drug Candidates D->E

Caption: Key synthetic transformations of the title intermediate.

A. N-Deprotection: Accessing the Core Azetidine

Removing the benzyl protecting group is essential for modifying the azetidine nitrogen. Catalytic hydrogenolysis is the method of choice due to its clean nature and high efficiency.

Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation

This protocol describes the removal of the N-benzyl group to yield the parent azetidine-3-carboxylic acid.[1]

  • Materials:

    • Aqueous solution of this compound (from Protocol 1) or isolated solid (1.0 equiv)

    • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, ~10 mol%)

    • Ethanol or Methanol (as a co-solvent if needed)

    • Hydrogenation vessel (e.g., Parr shaker)

    • Hydrogen gas source (H₂)

    • Celite™ for filtration

  • Procedure:

    • To the aqueous solution of the starting material, add ethanol (if needed, to ensure solubility and catalyst performance).

    • Carefully add the Pd(OH)₂/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise Insight: Pd(OH)₂/C, known as Pearlman's catalyst, is particularly effective for cleaving N-benzyl groups and is less prone to causing ring-opening of strained systems compared to other palladium catalysts.

    • Seal the reaction vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation.[1]

    • The reaction can be gently heated (e.g., to 60°C) to increase the rate.[1]

    • Monitor the reaction by ¹H NMR (disappearance of benzyl protons) or by hydrogen uptake. The reaction is typically complete within 16-24 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with water or methanol.

    • The resulting filtrate contains azetidine-3-carboxylic acid, which can be isolated by evaporation of the solvent.

B. Carboxylic Acid Functionalization: Amide Bond Formation

This is arguably the most common application, integrating the azetidine scaffold into larger molecules.

Protocol 3: Representative Amide Coupling Reaction

This protocol outlines a standard procedure for coupling this compound with a primary amine using HATU, a highly efficient coupling reagent.

  • Materials:

    • This compound (1.0 equiv)

    • A primary or secondary amine (e.g., benzylamine, 1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add the amine and DIPEA to the solution and stir for 5 minutes at room temperature.

    • Trustworthiness Note: Adding the base and amine before the coupling reagent ensures that the acid is deprotonated and the amine is present to trap the activated species immediately, minimizing side reactions.

    • In a separate flask, dissolve HATU in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

References

Cell-Based Assays for Testing GABA Transporter Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of GABA Transporters in Neuromodulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] The precise control of GABA levels in the synaptic cleft is paramount for normal brain function.[4][5] GABA transporters (GATs) are key players in this regulation, responsible for the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells, thus terminating GABAergic neurotransmission.[4][6][7][8]

The GAT family belongs to the solute carrier 6 (SLC6) family and in mammals, consists of four main subtypes: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1; SLC6A12).[1][5] GAT1 is the predominant subtype in the brain, primarily located on presynaptic neurons, while GAT3 is mainly found on astrocytes.[4][5][9] Due to their critical role in modulating GABAergic tone, GATs have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][2][6] For instance, the clinically approved anticonvulsant tiagabine acts as a selective GAT1 inhibitor, highlighting the therapeutic potential of modulating GAT activity.[2][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for robust cell-based assays to identify and characterize inhibitors of GABA transporters. We will delve into the principles behind various assay methodologies, offer step-by-step protocols, and provide insights into data analysis and interpretation, grounded in scientific integrity and field-proven expertise.

Choosing the Right Cellular System: A Foundation for Reliable Data

The selection of an appropriate cell line is a critical first step in developing a reliable cell-based assay for GAT inhibitors. The ideal cell line should provide a robust and reproducible signal window for transporter activity. Commonly used cell lines for expressing GATs include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[1][10][11] These cell lines are favored for their high transfection efficiency, rapid growth, and low endogenous GAT expression, which minimizes background noise.[11] It is crucial to use a stable cell line expressing the specific GAT subtype of interest to ensure consistent and reproducible results.[6]

Methodologies for Assessing GAT Inhibition

Several robust cell-based assay formats can be employed to screen for and characterize GAT inhibitors. The choice of method often depends on the specific research question, available instrumentation, and desired throughput. Here, we detail the most widely used and validated approaches.

Radioligand Uptake Assays: The Gold Standard for Functional Inhibition

Radioligand uptake assays are considered the gold standard for directly measuring the functional activity of GATs.[6] These assays quantify the ability of a test compound to inhibit the uptake of a radiolabeled GABA substrate, typically [³H]GABA, into cells expressing the target transporter.[6][11][12]

Principle: Cells overexpressing a specific GAT subtype are incubated with a mixture of [³H]GABA and a test compound. The amount of radioactivity accumulated inside the cells is then measured using a scintillation counter. A decrease in intracellular radioactivity in the presence of the test compound indicates inhibition of GAT-mediated uptake.

Detailed Protocol: [³H]GABA Uptake Assay

Materials:

  • HEK293 or CHO cells stably expressing the human GAT subtype of interest (e.g., GAT1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • 96-well cell culture plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).[13][14]

  • [³H]GABA (specific activity ~30-40 Ci/mmol).[13][14][15][16]

  • Unlabeled GABA.

  • Test compounds and a known GAT inhibitor as a positive control (e.g., Tiagabine for GAT1).[6]

  • Ice-cold wash buffer (e.g., assay buffer).

  • Scintillation cocktail (e.g., MicroScint™ 20).[14][15][16]

  • Microplate scintillation counter.

Procedure:

  • Cell Seeding: Seed the GAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[15][16] Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Initiation:

    • On the day of the assay, gently wash the cell monolayer twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.[6][17] This step allows the compounds to interact with the transporters.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and the test compounds.[15][16]

  • Uptake Incubation: Incubate the plate for a short period (e.g., 3-10 minutes) at 37°C.[6][13][14][15][16] The optimal incubation time should be determined empirically to ensure linear uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.[6][15][16]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a scintillation cocktail to each well.[6]

    • Seal the plate and shake for at least one hour to ensure complete cell lysis and mixing.[14]

    • Measure the radioactivity in each well using a microplate scintillation counter.[6][14]

Data Analysis:

  • Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake. This is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis. A lower IC₅₀ value indicates a more potent inhibitor.[6]

  • Determination of Kᵢ: The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the radiolabeled substrate used in the assay.

Fluorescent Substrate Uptake Assays: A Non-Radioactive Alternative

Fluorescent-based assays offer a valuable non-radioactive alternative to radioligand uptake assays, making them more amenable to high-throughput screening (HTS).[18] These assays utilize fluorescent substrates or sensors to monitor GAT activity.

Principle: One approach involves using a genetically encoded GABA sensor, such as iGABA-Snfr, which exhibits increased fluorescence upon binding to GABA.[18] Cells co-expressing the GAT and the GABA sensor are incubated with GABA and a test compound. Inhibition of GABA uptake leads to a higher extracellular GABA concentration, resulting in a stronger fluorescent signal from the sensor.

Detailed Protocol: Fluorescent GABA Sensor Assay

Materials:

  • HEK293 cells co-transfected with the human GAT subtype of interest and a genetically encoded GABA sensor (e.g., iGABA-Snfr).

  • Cell culture medium.

  • 96-well or 384-well black, clear-bottom microplates.

  • Assay buffer.

  • GABA.

  • Test compounds and a known GAT inhibitor.

  • Fluorescence microplate reader or a high-content imaging system.

Procedure:

  • Cell Seeding: Seed the co-transfected cells into the microplate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the test compounds or vehicle control to the wells.

    • Add a solution of GABA to initiate the assay.

  • Signal Detection:

    • Incubate the plate for a specified time at room temperature or 37°C.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the GABA sensor.

  • Data Analysis:

    • The fluorescence signal is proportional to the extracellular GABA concentration.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Electrophysiological Assays: Probing Transporter-Associated Currents

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in mammalian cells, provide a direct measure of GAT activity by recording the ion currents associated with GABA transport.[12][19] GATs are electrogenic, meaning they generate a net movement of charge across the cell membrane during the transport cycle.[7]

Principle: A voltage is applied across the cell membrane, and the resulting current is measured. The application of GABA to a cell expressing a GAT induces an inward current. The magnitude of this current is proportional to the rate of GABA transport. Inhibitors of the transporter will reduce the GABA-induced current.

Workflow for Electrophysiological Assessment of GAT Inhibitors

GAT_Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cells Prepare GAT-expressing cells (e.g., HEK293 or Xenopus oocytes) establish_seal Establish whole-cell patch-clamp or two-electrode voltage clamp prep_cells->establish_seal Transfer to recording chamber record_baseline Record baseline current establish_seal->record_baseline apply_gaba Apply GABA to induce transporter current record_baseline->apply_gaba apply_inhibitor Apply test inhibitor + GABA apply_gaba->apply_inhibitor measure_current Measure peak current amplitude apply_gaba->measure_current Data from GABA application washout Washout and record recovery apply_inhibitor->washout apply_inhibitor->measure_current Data from inhibitor application calculate_inhibition Calculate percent inhibition measure_current->calculate_inhibition dose_response Generate dose-response curve and determine IC₅₀ calculate_inhibition->dose_response

Caption: Workflow for Electrophysiological Assessment of GAT Inhibitors.

Data Presentation and Interpretation

For a clear comparison of inhibitor potencies, it is essential to present quantitative data in a structured format.

Table 1: Comparative Potency of Known GAT Inhibitors

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)Reference
Tiagabine ~0.05 - 0.1>100>100>100[6]
NO-711 ~0.02 - 0.047403503,570[6]
SKF 89976A ~0.04 - 0.085509447,210[6]
Nipecotic Acid ~10 - 20>1000>1000>1000[6]

Note: IC₅₀ values can vary depending on experimental conditions.[6]

Mechanism of GAT Inhibition

Understanding the mechanism of GAT inhibition is crucial for drug development. Inhibitors can act competitively, non-competitively, or through a mixed-type mechanism.[17]

GAT_Inhibition_Mechanism inhibitor GAT1 Inhibitor (e.g., Tiagabine) gat1 gat1 inhibitor->gat1 Blocks GABA reuptake presynaptic presynaptic gat1->presynaptic GABA reuptake increase_gaba increase_gaba

Caption: Mechanism of GAT1 Inhibition in a GABAergic Synapse.

Conclusion and Future Directions

The cell-based assays detailed in this guide provide robust and reliable methods for the identification and characterization of GABA transporter inhibitors. The choice of assay will depend on the specific research goals, with radioligand uptake assays serving as the gold standard for functional analysis and fluorescent-based assays offering a higher throughput alternative. Electrophysiological methods provide valuable insights into the direct functional consequences of transporter modulation. As our understanding of the structural biology of GATs deepens, the rational design of novel and selective inhibitors will be further enabled, paving the way for new therapeutic strategies for a host of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of the valuable, yet often elusive, four-membered azetidine ring. The inherent ring strain of azetidines makes their synthesis a nuanced endeavor, where minor variations in reaction conditions can lead to significant drops in yield.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an intramolecular cyclization of a γ-haloamine to form an azetidine, but my yield is consistently low, with the starting material being consumed. What are the likely culprits?

Low yields in intramolecular cyclizations are a frequent hurdle. When the starting material is consumed, but the desired azetidine is not the major product, the issue often lies with competing reaction pathways. The primary suspects are intermolecular reactions and elimination side reactions.[3]

Causality and In-Depth Explanation:

The formation of a four-membered ring is entropically disfavored compared to the formation of five- or six-membered rings.[2] This means that the acyclic precursor has a higher degree of freedom than the constrained cyclized product. For the intramolecular reaction to be successful, the reactive ends of the molecule (the nucleophilic amine and the electrophilic carbon) must be in close proximity.

  • Intermolecular Reactions (Dimerization/Polymerization): If the concentration of your reaction is too high, the nucleophilic amine of one molecule is more likely to react with the electrophilic carbon of another molecule, leading to dimers or polymers.[3] This is a classic concentration-dependent problem.

  • Elimination Reactions: If you are using a strong, sterically hindered base, or if your substrate has accessible β-protons, an E2 elimination reaction can compete with the desired SN2 cyclization, leading to the formation of an undesired alkene.

Troubleshooting Workflow for Low Yield in Intramolecular Cyclization

start Low Yield in Intramolecular Cyclization concentration Is the reaction concentration high? start->concentration dilution Action: Employ high-dilution conditions. (e.g., slow syringe pump addition) concentration->dilution Yes base Is a strong, non-nucleophilic base being used? concentration->base No success Improved Yield dilution->success base_change Action: Switch to a weaker base or a more nucleophilic one if applicable. base->base_change Yes leaving_group Is the leaving group optimal? base->leaving_group No base_change->success lg_change Action: Convert to a better leaving group (e.g., I, OTs, OMs). leaving_group->lg_change Yes solvent Is the solvent appropriate? leaving_group->solvent No lg_change->success solvent_change Action: Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2. solvent->solvent_change solvent_change->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Experimental Protocol: High-Dilution Intramolecular Cyclization

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum, add the bulk of your chosen anhydrous solvent (e.g., DMF, acetonitrile).

  • Reagent Addition: Dissolve your γ-haloamine precursor in a small amount of the same anhydrous solvent in a syringe.

  • Slow Addition: Using a syringe pump, add the solution of your precursor to the reaction flask over a period of 4-8 hours. The slow addition maintains a very low concentration of the starting material, thus favoring the intramolecular cyclization over intermolecular reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification.

ParameterStandard ConditionsHigh-Dilution ConditionsExpected Outcome
Concentration 0.1 - 0.5 M0.001 - 0.01 MIncreased ratio of intramolecular to intermolecular product
Addition Time All at once4 - 8 hoursMinimizes dimerization/polymerization
Typical Yield < 20%> 60%Significant yield improvement
Q2: My reaction to form a 3-substituted azetidine from a γ-amino alcohol is not proceeding. How can I improve the reactivity of the hydroxyl group?

A hydroxyl group is a poor leaving group. For the intramolecular SN2 reaction to occur, it must be converted into a better leaving group.[3]

Causality and In-Depth Explanation:

The leaving group's ability is related to the pKa of its conjugate acid. A good leaving group should be a weak base. Since the hydroxide ion (HO-) is a strong base, it is a poor leaving group. To enhance its leaving group ability, the hydroxyl group is typically converted into a sulfonate ester (e.g., mesylate, tosylate, or triflate) or a halide. These conversions transform the oxygen into a part of a species that is a much weaker base and therefore a much better leaving group.

Comparison of Leaving Groups for Azetidine Formation

Leaving GroupRelative ReactivityAdvantagesDisadvantages
-OH Very LowReadily available starting materialPoor leaving group, requires activation
-Cl, -Br ModerateGood reactivityCan be prone to elimination side reactions
-I HighExcellent leaving groupCan be more expensive to introduce
-OMs (Mesylate) HighEasy to prepare, good reactivityCan be acid-sensitive
-OTs (Tosylate) HighCrystalline, stable, good reactivityCan be sterically bulky
-OTf (Triflate) Very HighExtremely reactiveCan be unstable, expensive

Experimental Protocol: Two-Step Azetidine Synthesis from a γ-Amino Alcohol via Mesylation

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolution: Dissolve the γ-amino alcohol (1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.[3]

  • Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolution: Dissolve the crude mesylate in a suitable polar aprotic solvent such as THF or DMF.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Quenching and Extraction: Once the reaction is complete, carefully quench with water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Q3: I am attempting a [2+2] photocycloaddition (aza Paternò-Büchi reaction) to synthesize an azetidine, but the reaction is inefficient. What factors should I consider for optimization?

The aza Paternò-Büchi reaction, while atom-economical, can be challenging due to the photochemical nature of the reaction and competing side reactions.[4][5]

Causality and In-Depth Explanation:

This reaction involves the photochemical excitation of an imine to a reactive excited state, which then undergoes a [2+2] cycloaddition with an alkene.[4] The efficiency of this process is dependent on several factors:

  • Excitation and Intersystem Crossing: The imine must be able to absorb light of the appropriate wavelength and efficiently form the reactive triplet state.

  • Competing Pathways: The excited imine can undergo other processes, such as E/Z isomerization, which can be a major competing relaxation pathway.[4]

  • Frontier Molecular Orbital (FMO) Energies: The relative energies of the FMOs of the imine and the alkene play a crucial role in the efficiency of the cycloaddition.

Key Optimization Strategies for the Aza Paternò-Büchi Reaction

start Low Yield in Aza Paternò-Büchi Reaction imine_structure Is the imine acyclic? start->imine_structure cyclic_imine Consider using a cyclic imine to prevent E/Z isomerization. imine_structure->cyclic_imine Yes sensitizer Are you using a photosensitizer? imine_structure->sensitizer No cyclic_imine->sensitizer add_sensitizer Action: Add a triplet photosensitizer (e.g., acetone, benzophenone). sensitizer->add_sensitizer No alkene_concentration Is the alkene concentration sufficient? sensitizer->alkene_concentration Yes success Improved Yield add_sensitizer->success increase_alkene Action: Use the alkene in large excess. alkene_concentration->increase_alkene No wavelength Is the light source appropriate? alkene_concentration->wavelength Yes increase_alkene->success change_wavelength Action: Optimize the wavelength of the UV lamp. wavelength->change_wavelength change_wavelength->success

Caption: Optimization decision tree for the aza Paternò-Büchi reaction.

Q4: My azetidine product appears to be unstable and decomposes during purification or storage. What could be the cause and how can I mitigate this?

The stability of the azetidine ring can be influenced by its substituents and the surrounding chemical environment. The inherent ring strain makes it susceptible to ring-opening reactions.[1][6]

Causality and In-Depth Explanation:

  • Acid-Mediated Decomposition: The nitrogen atom of the azetidine ring is basic and can be protonated under acidic conditions. This protonation can activate the ring towards nucleophilic attack and subsequent ring-opening.[6] The pKa of the azetidine nitrogen is a key factor in its stability.

  • Substituent Effects: Electron-withdrawing groups on the nitrogen can decrease its basicity and potentially increase stability towards acid-mediated decomposition. Conversely, certain N-aryl azetidines have been shown to undergo intramolecular ring-opening decomposition.[6]

Strategies for Enhancing Azetidine Stability

  • pH Control: During purification and storage, maintain neutral or slightly basic conditions to prevent protonation of the azetidine nitrogen. Use of basic alumina for chromatography instead of silica gel can be beneficial.

  • Protecting Groups: The choice of the nitrogen protecting group is critical. Robust, electron-withdrawing protecting groups like sulfonyl groups (e.g., tosyl, nosyl) can enhance stability, although their removal may require harsh conditions.[3]

  • Storage Conditions: Store purified azetidines at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.

ConditionPotential IssueMitigation Strategy
Purification Acidic silica gel causing decompositionUse neutral or basic alumina for chromatography; buffer the eluent with a small amount of triethylamine.
Work-up Aqueous acidic washesUse saturated sodium bicarbonate or brine for washes.
Storage Exposure to air and moistureStore under an inert atmosphere at low temperature.

References

Technical Support Center: Purification Challenges of 1-Benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzylazetidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The unique zwitterionic nature of this molecule presents specific challenges during purification, which this guide aims to address with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound (CAS No. 36476-87-6) is a heterocyclic compound containing a four-membered azetidine ring, a carboxylic acid, and an N-benzyl group.[1] It serves as a valuable building block in medicinal chemistry and organic synthesis for creating more complex molecular architectures.[2][3][4]

The primary purification challenge arises from its zwitterionic character . At its isoelectric point (pI), the molecule carries both a positive charge on the tertiary amine and a negative charge on the carboxylate group. This dual nature leads to:

  • Atypical Solubility: It is often poorly soluble in many common organic solvents but can be soluble in water or polar protic solvents like methanol.[1]

  • Complex Acid-Base Behavior: Its behavior during pH-driven extractions can be unpredictable, as it may precipitate from the aqueous phase or fail to extract efficiently into an organic layer.[5]

  • Chromatographic Difficulties: The charged groups can interact strongly with stationary phases like silica gel, often leading to significant peak tailing or complete retention on the column.[6][7]

Q2: What are the most common impurities to expect in crude this compound?

Impurities are highly dependent on the synthetic route. Common synthesis pathways include the cyclization of diol precursors with benzylamine or the N-acylation of azetidine-3-carboxylic acid.[7][8][9] Potential impurities include:

  • Unreacted Starting Materials: Such as benzylamine, azetidine-3-carboxylic acid, or precursors like N-benzyl-3,3-bis(hydroxymethyl)azetidine.[10]

  • Side-Reaction Products: Byproducts from incomplete cyclization, elimination reactions, or the formation of oligomers/polymers.[11][12]

  • Reagent Residues: Inorganic salts (e.g., sodium formate if formed during synthesis), acids, or bases used during the reaction and workup.[10]

Q3: How can I effectively assess the purity of my material?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column is typically used.[1][13]

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and assessing the complexity of the crude mixture.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying the presence of organic impurities.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main product and any impurities, aiding in their identification.[7]

Q4: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry environment. For long-term storage, refrigeration at 2-8°C is often recommended.[2][14]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Issue 1: My compound won't crystallize or "oils out" during recrystallization.

Probable Cause: This common issue can be due to an inappropriate solvent choice, the presence of impurities that inhibit crystal lattice formation, or the solution being too dilute.[6][13]

Solutions:

  • Systematic Solvent Screening: The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

    • Start with solvents mentioned in the literature, such as isopropyl alcohol or methanol/water mixtures.[1][10]

    • Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, water).

    • If a single solvent fails, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Induce Crystallization:

    • Seeding: Add a single, pure crystal of the product to the supersaturated solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Reduce Temperature: Cool the solution slowly, first to room temperature, then in an ice bath, and finally in a freezer if necessary. Rapid cooling often promotes oiling out.

  • "Oiling Out" Recovery: If the product oils out, reheat the solution to redissolve the oil. Add more of the "good" solvent to make the solution more dilute, then allow it to cool much more slowly.

Issue 2: The compound streaks badly on a silica gel column, and I get poor separation.

Probable Cause: The zwitterionic nature of the molecule causes strong, undesirable interactions with the acidic silanol groups on the surface of the silica gel. This leads to severe peak tailing and poor resolution.[7]

Solutions:

  • Mobile Phase Modification: The most effective solution is to modify the eluent to suppress the ionic interactions.

    • Add an Acid: Incorporate a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid into your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid).[6][7] The acid protonates the carboxylate group, neutralizing its negative charge and reducing its affinity for the silica.

    • Add a Base: Alternatively, adding a small amount of a volatile base like triethylamine or ammonia can deprotonate the silanol groups on the silica, but this is generally less effective for acidic compounds.

  • Use a Different Stationary Phase:

    • Reversed-Phase Chromatography (C18): This is often a better choice for polar and zwitterionic compounds. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for zwitterions.[5][15] You can use a cation-exchange resin to bind the protonated amine or an anion-exchange resin to bind the carboxylate, followed by elution with a pH gradient or a salt solution.

Issue 3: Low recovery after acid-base extraction workup.

Probable Cause: During pH adjustments, the compound may have reached its isoelectric point (pI) and precipitated out of the aqueous solution, or it failed to partition effectively into the organic layer due to its high polarity.[5]

Solutions:

  • Isolate at the Isoelectric Point: Instead of extraction, precipitation can be used as a purification step.

    • Dissolve the crude material in an acidic solution (e.g., 1M HCl).

    • Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any neutral or basic impurities.[16]

    • Slowly add a base (e.g., 1M NaOH) to the aqueous layer with vigorous stirring. The product should precipitate at its pI.

    • Monitor the pH carefully to find the point of maximum precipitation.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Improve Extraction Efficiency:

    • If extracting from an acidic aqueous layer, use a more polar organic solvent like n-butanol, which is more effective at extracting polar solutes.[10]

    • Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

    • Add salt ("salting out") to the aqueous layer to decrease the solubility of the organic compound and promote its partitioning into the organic phase.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude material.

Purification_Workflow Purification Strategy for this compound start Start: Crude Product assess Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess decision1 Are impurities mainly non-polar/neutral? assess->decision1 decision2 Are impurities polar & structurally similar? decision1->decision2 No acid_base Acid-Base Extraction or pI Precipitation decision1->acid_base Yes recryst Recrystallization decision2->recryst No column Column Chromatography (Modified Mobile Phase) decision2->column Yes decision3 Is high purity (>99%) required? ion_exchange Ion-Exchange Chromatography decision3->ion_exchange Yes final_purity Final Purity Check (HPLC, NMR) decision3->final_purity No acid_base->recryst recryst->decision3 column->decision3 ion_exchange->final_purity

Caption: Decision workflow for selecting a purification method.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent should be determined experimentally as described in the troubleshooting section.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol) portion-wise while stirring and heating until the solid just dissolves.[10]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and gently reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A loss on drying of not more than 0.5% w/w is a typical specification.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack the column. Equilibrate the column with the starting mobile phase (e.g., 98:2:0.5 Dichloromethane:Methanol:Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.[6]

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% methanol. The addition of 0.5-1% acetic acid throughout the gradient is crucial to prevent streaking.[6][7]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to remove residual acetic acid.

Table 1: Comparison of Purification Techniques
TechniquePrincipleApplicationProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removal of impurities with different solubility profiles; good for large scales.Cost-effective, scalable, can yield very high purity material.Finding a suitable solvent can be time-consuming; risk of "oiling out"; may not remove closely related impurities.
Acid-Base Extraction Differential partitioning of acidic, basic, and neutral compounds between aqueous and organic phases at different pH values.[16]Removal of neutral or non-amphoteric impurities.Good for initial bulk purification; removes inorganic salts.Zwitterionic nature can cause precipitation at pI; may not be effective for impurities with similar acid/base properties.[5]
Silica Gel Chromatography Differential adsorption of compounds onto a polar stationary phase.Separation of compounds with different polarities.High resolving power for a wide range of compounds.Prone to tailing/streaking for zwitterions without mobile phase modifiers; can be slow and solvent-intensive.[7]
Ion-Exchange Chromatography Reversible binding of charged molecules to an oppositely charged solid support.[15]Ideal for separating zwitterions, amino acids, and other charged molecules.Highly specific and effective for zwitterions; can remove salts.Requires specialized resins; can be more complex to set up and run than standard chromatography.

References

Technical Support Guide: Optimizing the N-Benzylation of Azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-benzylation of azetidine-3-carboxylic acid is a critical transformation in medicinal chemistry, yielding a versatile building block for drug discovery programs. However, the unique bifunctional and zwitterionic nature of the starting material presents significant challenges, including poor solubility in organic solvents, competing side reactions, and difficult product isolation. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these complexities and achieve high-yield, high-purity synthesis of N-benzyl-azetidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-benzylation of azetidine-3-carboxylic acid is most often traced back to issues with solubility, the choice of base, or insufficient reactivity of the alkylating agent. The zwitterionic nature of the starting material makes it largely insoluble in common aprotic solvents where SN2 reactions are typically performed.

Core Issues & Solutions:

  • Poor Solubility: The substrate must be sufficiently dissolved and deprotonated to react.

    • Solution: Employ a biphasic solvent system (e.g., water and an organic solvent like toluene or DCM) with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The base deprotonates the carboxylic acid in the aqueous phase, increasing its organic solubility and allowing the PTC to shuttle it to the organic phase where the benzylating agent resides.

    • Alternative: Use a polar aprotic solvent like DMF or DMSO in which the substrate salt may have some solubility, though this can complicate purification.

  • Incorrect Base Selection: The base must be strong enough to deprotonate the carboxylic acid and neutralize the HBr byproduct, but not so strong that it promotes elimination or other side reactions.

    • Solution: Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are excellent choices, particularly in aqueous or biphasic systems. They are strong enough to facilitate the reaction without being overly aggressive. Strong, non-nucleophilic organic bases can be used in anhydrous conditions but are often unnecessary.[1]

  • Reaction Temperature: The reaction may be kinetically slow.

    • Solution: Gently heating the reaction to 40-60 °C can significantly increase the rate of benzylation. Monitor the reaction closely by TLC or LC-MS to avoid byproduct formation at elevated temperatures.

Troubleshooting Workflow: Low Conversion

low_conversion start Low Conversion Observed check_sol Is the substrate fully dissolved or in a well-stirred slurry? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes action_sol Action: 1. Switch to a biphasic system (e.g., Toluene/H₂O) with a phase-transfer catalyst. 2. Try a polar aprotic solvent like DMF. sol_no->action_sol check_base Is the base appropriate? (e.g., K₂CO₃, NaOH) sol_yes->check_base final Re-evaluate Reaction action_sol->final base_no No check_base->base_no No base_yes Yes check_base->base_yes Yes action_base Action: Use at least 2.5 equivalents of a suitable base like K₂CO₃ to deprotonate the acid and scavenge HBr. base_no->action_base check_temp Is the reaction temperature optimized? base_yes->check_temp action_base->final temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes action_temp Action: Increase temperature to 40-60 °C and monitor by TLC/LC-MS. temp_no->action_temp temp_yes->final action_temp->final

Caption: Troubleshooting workflow for low yield in N-benzylation.

Q2: I'm observing multiple byproducts on my TLC/LC-MS. What are they and how can I prevent them?

A2: Byproduct formation typically arises from over-alkylation of the nitrogen or alkylation of the carboxylate oxygen. The choice of benzylating agent and stoichiometry are key to minimizing these unwanted reactions.

Common Byproducts & Prevention Strategies:

  • Quaternary Ammonium Salt (Over-alkylation): The product, N-benzyl-azetidine-3-carboxylic acid, is still nucleophilic and can react with a second molecule of benzyl bromide to form a quaternary ammonium salt. This is often irreversible.

    • Prevention: Use the benzylating agent as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents of benzyl bromide relative to the azetidine is recommended. Adding the benzyl bromide slowly to the reaction mixture can also help maintain a low concentration, disfavoring the second alkylation.

  • Benzyl Ester Formation (O-alkylation): The carboxylate anion is also a nucleophile and can attack benzyl bromide, forming the benzyl ester of either the starting material or the product.

    • Prevention: This side reaction is generally less favored than N-alkylation, especially in protic or aqueous solvent systems where the carboxylate is well-solvated. Running the reaction at a moderate temperature (below 60 °C) helps maintain the kinetic preference for N-alkylation. If esterification is a major issue, consider an alternative synthesis where the acid is protected as a methyl or ethyl ester first, followed by N-benzylation and subsequent hydrolysis.[2][3]

Reaction Pathway and Potential Side Reactions

reaction_pathway SM Azetidine-3-Carboxylic Acid (Zwitterion) Base + Base (e.g., K₂CO₃) Anion Azetidinyl Carboxylate Anion (Nucleophile) Base->Anion BnBr + Benzyl Bromide (Bn-Br) Side_Reaction_2 O-alkylation (Benzyl Ester Formation) Anion->Side_Reaction_2 Competing SN2 Pathway Desired_Product Desired Product: N-Benzyl-azetidine-3-carboxylic acid BnBr->Desired_Product Desired SN2 Pathway (N-alkylation) Side_Reaction_1 Over-alkylation (Quaternization) Desired_Product->Side_Reaction_1 + Excess Bn-Br

Caption: N-benzylation mechanism and common side reactions.

Q3: My workup is problematic. I'm losing most of my product, which seems to be stuck in the aqueous layer. How can I isolate it effectively?

A3: This is the most common challenge with this specific molecule. Both the starting material and the N-benzylated product are amino acids and exhibit high water solubility, making standard extraction with immiscible organic solvents highly inefficient.[2][3]

Effective Isolation Strategies:

  • Acid-Base Purification: Do not attempt a simple extraction. Use pH adjustment to manipulate the product's solubility.

    • Step 1 (Remove Organics): After the reaction, acidify the aqueous layer with HCl to a pH of ~2. This protonates the azetidine nitrogen and ensures the product is fully in the aqueous phase as the hydrochloride salt. Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any unreacted benzyl bromide and other organic impurities.

    • Step 2 (Isolate Product): Carefully adjust the pH of the clean aqueous layer to the isoelectric point (pI) of N-benzyl-azetidine-3-carboxylic acid (typically around pH 4-6). At its pI, the amino acid has minimal net charge and its solubility in water is at a minimum, often causing it to precipitate. If it does not precipitate, you can attempt to extract it at this pH with a more polar solvent like n-butanol or perform lyophilization.

  • Lyophilization (Freeze-Drying): If precipitation is not effective, removing the water entirely is a reliable method.

    • Procedure: After the acidic wash (Step 1 above), neutralize the aqueous solution and then freeze-dry it to obtain the crude product mixed with inorganic salts. The product can then be triturated or recrystallized from a solvent mixture like ethanol/water to remove the salts.[4]

  • Ion-Exchange Chromatography: For high-purity small-scale work, ion-exchange chromatography is an excellent, albeit more complex, option.

Frequently Asked Questions (FAQs)

Q4: Which combination of base and solvent is most effective for this reaction?

A4: The most robust and scalable method generally involves a biphasic system.

BaseSolvent SystemAdditiveTemperature (°C)AdvantagesDisadvantages
K₂CO₃ Toluene / Water (1:1)TBAB (5 mol%)40-50Excellent for scalability, easy to manage, cost-effective.Requires vigorous stirring to ensure phase mixing.
NaOH WaterNone25-40Simple, uses water as a green solvent.Higher risk of ester hydrolysis if starting with an esterified substrate.
DIPEA DMF or NMPNone50-60Homogeneous reaction, good for monitoring by LC-MS.Solvents are high-boiling and difficult to remove; can complicate workup.
Q5: What are the pros and cons of different benzylating agents?

A5: Benzyl bromide is the most common and reactive choice. Benzyl chloride is less reactive and may require higher temperatures or longer reaction times, but it is less lachrymatory and often less expensive. For substrates sensitive to harsh conditions, reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride is a milder alternative for N-benzylation.[5]

Q6: How can I effectively monitor the reaction progress?

A6: Monitoring this reaction can be tricky due to the properties of the starting material and product.

  • TLC: Use a polar mobile phase (e.g., DCM/MeOH/NH₄OH 8:2:0.1). The starting material should be near the baseline, while the product will have a higher Rf. Staining with ninhydrin can help visualize both the primary (starting material, turns yellow/orange) and secondary (product, may not stain as strongly) amines.

  • LC-MS: This is the most reliable method. It can clearly distinguish between the starting material, product, and any byproducts like the quaternary salt or benzyl ester based on their mass-to-charge ratios.

Q7: Direct N-benzylation is consistently failing. What is a reliable alternative strategy?

A7: If direct benzylation proves inefficient, a two-step "protect-alkylate-deprotect" strategy is often more successful. A common industrial approach involves starting from a different precursor altogether.

  • Esterification First: Convert azetidine-3-carboxylic acid to its methyl or ethyl ester. The resulting ester hydrochloride is more soluble in organic solvents. You can then perform the N-benzylation under standard anhydrous conditions (e.g., benzyl bromide, K₂CO₃ in acetonitrile). The final step is a simple saponification (e.g., LiOH or NaOH in THF/water) to hydrolyze the ester and yield the desired product.

  • Alternative Precursors: Many large-scale syntheses start from N-benzyl-3-cyanoazetidine, which is converted to the corresponding ester and then hydrolyzed with hot water to give the final product.[2][3] This route avoids the challenges of working with the zwitterionic starting material entirely.

Key Experimental Protocols

Protocol 1: Direct N-Benzylation under Biphasic Conditions
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add azetidine-3-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add deionized water and toluene in a 1:1 ratio to achieve a substrate concentration of approximately 0.5 M.

  • Reagent Addition: Begin vigorous stirring and heat the mixture to 45 °C. Add benzyl bromide (1.05 eq) dropwise over 15 minutes.

  • Reaction: Maintain the temperature at 45 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS by taking a sample from the organic layer.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Separate the aqueous and organic layers. The product will be predominantly in the aqueous layer. Proceed with purification as described in Protocol 2 .

Protocol 2: Purification via Acid-Base Extraction
  • Acidification & Wash: Take the aqueous layer from Protocol 1 and cool it in an ice bath. Slowly add 6M HCl until the pH is ~2. Extract this acidic solution twice with ethyl acetate to remove organic impurities. Discard the organic layers.

  • Neutralization to pI: Place the washed, acidic aqueous layer in an ice bath and slowly add 2M NaOH with vigorous stirring until the pH reaches ~5.

  • Isolation:

    • Option A (Precipitation): If a precipitate forms, stir the slurry at 0-5 °C for 1 hour, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol. Dry under vacuum.

    • Option B (Lyophilization): If no precipitate forms, freeze the aqueous solution and lyophilize to dryness. The resulting solid will be a mixture of your product and salts. Triturate this solid with warm ethanol, filter to remove the insoluble inorganic salts (NaCl, KBr), and concentrate the ethanol filtrate to yield the crude product, which can be further recrystallized.[4]

References

Technical Support Center: Synthesis of 1-Benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-benzylazetidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. Drawing from established synthetic protocols and an understanding of the underlying reaction mechanisms, this resource provides in-depth, field-tested insights to help you optimize your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, is not without its hurdles. The primary challenge lies in the formation of the strained four-membered azetidine ring. This inherent ring strain makes the synthetic intermediates and the final product susceptible to a variety of side reactions, including ring-opening, dimerization, and polymerization.[1] Careful control of reaction conditions and a thorough understanding of potential side products are crucial for a successful synthesis.

This guide will address common issues in a question-and-answer format, providing both mechanistic explanations and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent routes are:

  • From Epichlorohydrin and Benzylamine: This route typically involves the initial reaction of benzylamine with epichlorohydrin to form N-benzyl-3-chloro-2-hydroxypropylamine, which is then cyclized under basic conditions to yield 1-benzylazetidin-3-ol. The hydroxyl group is then converted to a nitrile (e.g., via tosylation followed by cyanide displacement), which is subsequently hydrolyzed to the carboxylic acid.

  • From a Pre-formed Azetidine Ring: This involves the N-benzylation of a commercially available or pre-synthesized azetidine-3-carboxylic acid ester, followed by hydrolysis of the ester.

Q2: I'm seeing a significant amount of a higher molecular weight species in my LC-MS analysis. What could this be?

A2: This is likely a dimer or oligomer. Due to the high reactivity of the intermediates, intermolecular reactions can compete with the desired intramolecular cyclization. For example, the N-benzyl-3-chloro-2-hydroxypropylamine intermediate can react with another molecule of benzylamine or another intermediate molecule instead of cyclizing. These dimers are often difficult to separate from the desired product.

Q3: My final product seems to be unstable and degrades upon storage. Why is this happening?

A3: The azetidine ring is strained and can be susceptible to ring-opening, especially in the presence of nucleophiles, acids, or bases.[1] For the carboxylic acid product, ensure it is stored in a neutral, dry environment. If you have residual acid or base from the final hydrolysis step, it could be catalyzing degradation.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details specific side products you may encounter, their mechanisms of formation, and strategies to minimize their presence.

Issue 1: Formation of Ring-Opened Byproducts

Question: My NMR and Mass Spec data show the presence of an acyclic amine that is isomeric with my desired product. What is it and how can I prevent its formation?

Plausible Side Product: N-benzyl-3-amino-2-hydroxypropanoic acid or related derivatives.

Mechanism of Formation: During the hydrolysis of the nitrile or ester intermediate (e.g., 1-benzylazetidine-3-carbonitrile or its ester), harsh conditions (strong acid or base, high temperatures) can lead to the cleavage of the strained azetidine ring. The ring nitrogen can be protonated, making the ring carbons more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

Troubleshooting and Prevention:

  • Milder Hydrolysis Conditions: Opt for milder hydrolysis conditions. For instance, if you have the methyl ester, hydrolysis with hot water may be sufficient to yield the carboxylic acid.[1][2]

  • Enzymatic Hydrolysis: Consider using a lipase for the ester hydrolysis, which often provides high selectivity under mild conditions.

  • Careful pH Control: During workup, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture promptly after hydrolysis is complete.

Analytical Identification:

  • NMR: Look for the disappearance of the characteristic azetidine ring protons and the appearance of signals corresponding to a linear amino alcohol backbone.

  • Mass Spectrometry: The ring-opened product will have the same mass as the starting material (if it's an isomer) or a mass corresponding to the addition of water. Fragmentation patterns will differ significantly.

G Intermediate 1-Benzylazetidine-3-ester Conditions Harsh Hydrolysis (Strong Acid/Base, Heat) Intermediate->Conditions Product This compound (Desired Product) Conditions->Product Mild Conditions SideProduct N-benzyl-3-amino-2-hydroxypropanoic acid (Ring-Opened Byproduct) Conditions->SideProduct Harsh Conditions

Issue 2: Formation of Dimeric and Polymeric Impurities

Question: I am getting a complex mixture of high molecular weight impurities that are difficult to characterize and remove. What are these and how can I improve the yield of my monomeric product?

Plausible Side Products: Dimer of N-benzyl-3-chloro-2-hydroxypropylamine, and higher oligomers.

Mechanism of Formation: This is most common in syntheses starting from epichlorohydrin and benzylamine. The intermediate, N-benzyl-3-chloro-2-hydroxypropylamine, is a bifunctional molecule. Instead of undergoing intramolecular cyclization, the amine of one molecule can act as a nucleophile and attack the epoxide-derived carbon of another molecule, leading to dimerization and polymerization.

Troubleshooting and Prevention:

  • High Dilution: Running the cyclization step under high dilution conditions favors the intramolecular reaction over the intermolecular one. This is a classic strategy for ring-forming reactions.

  • Slow Addition: Add the N-benzyl-3-chloro-2-hydroxypropylamine slowly to the base solution. This keeps the instantaneous concentration of the intermediate low, further promoting intramolecular cyclization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the hydroxyl group for cyclization without competing as a nucleophile.

Analytical Identification:

  • Mass Spectrometry: Look for masses corresponding to multiples of the monomeric unit.

  • Gel Permeation Chromatography (GPC): This technique can be used to analyze the molecular weight distribution of the polymeric byproducts.

G Start N-benzyl-3-chloro-2-hydroxypropylamine Intermediate Intra Intramolecular Cyclization (Desired Pathway) Start->Intra Inter Intermolecular Reaction (Side Reaction) Start->Inter Product 1-Benzylazetidin-3-ol Intra->Product SideProduct Dimers/Polymers Inter->SideProduct Conditions High Dilution & Slow Addition Conditions->Intra Favors

Issue 3: Incomplete Hydrolysis and Residual Nitrile/Ester

Question: My final product contains significant amounts of the nitrile or ester starting material. How can I drive the hydrolysis to completion?

Plausible Side Products: Residual 1-benzylazetidine-3-carbonitrile or this compound ester.

Mechanism of Formation: This is simply an incomplete reaction. The hydrolysis of nitriles and esters can be slow, especially under mild conditions.

Troubleshooting and Prevention:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC, LC-MS, or NMR. Do not stop the reaction until the starting material is consumed.

  • Increased Temperature/Time: If using mild conditions, you may need to increase the reaction time or temperature. Be mindful of the potential for ring-opening with excessive heat.

  • Stronger Reagents: If mild hydrolysis is ineffective, a switch to more traditional acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) hydrolysis may be necessary. A patent describes the use of concentrated sulfuric acid to convert the nitrile to the methyl ester, which is then hydrolyzed.[1]

Analytical Identification:

  • IR Spectroscopy: The presence of a strong C≡N stretch (around 2250 cm⁻¹) indicates residual nitrile. A C=O stretch for the ester (around 1735 cm⁻¹) will be present if the ester is the starting material.

  • NMR Spectroscopy: The characteristic signals for the ester's alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester) will be visible.

Experimental Protocols

Protocol 1: Hydrolysis of 1-Benzylazetidine-3-carbonitrile to this compound

This protocol is adapted from patent literature and may require optimization.[1]

  • Esterification of the Nitrile:

    • In a flask equipped with a stirrer and a dropping funnel, charge 1-benzyl-3-cyanoazetidine and methanol.

    • Carefully add concentrated sulfuric acid dropwise, maintaining the temperature between 50-55 °C.

    • After the addition is complete, heat the reaction mixture to 80 °C and monitor for the disappearance of the starting nitrile by GLC or LC-MS.

  • Hydrolysis of the Intermediate Ester:

    • Once the esterification is complete, cool the reaction mixture and carefully add water.

    • Basify the mixture (e.g., with NaOH or NaHCO₃) and extract the methyl ester with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic extracts with water and concentrate under reduced pressure.

    • To the crude methyl ester, add water and heat to reflux. The hydrolysis is often complete when the initial two-phase system becomes homogeneous.[2]

    • Cool the reaction mixture and remove the water under reduced pressure to obtain the crude this compound as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, isopropanol, or ethanol-water mixtures).

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₁H₁₃NO₂191.2394985-27-0[3]

References

Stability and storage conditions for 1-Benzylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on the stability and storage conditions for 1-Benzylazetidine-3-carboxylic acid.

Technical Support Center: this compound

Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and best practices for the stability and storage of this compound (CAS No. 94985-27-0), ensuring its optimal performance in your applications.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, this compound should be kept at room temperature in a tightly sealed container.[1][2] The storage area should be dry and well-ventilated to prevent moisture uptake and potential degradation.[3][4] The compound is generally considered chemically stable under these standard ambient conditions.

Q2: How sensitive is this compound to atmospheric moisture and air?

Like many carboxylic acids and amine-containing compounds, this compound can be hygroscopic. Moisture absorption can lead to clumping, which affects accurate weighing and may introduce water into sensitive reactions. While the compound is stable, prolonged exposure to air could potentially lead to slow oxidation. Therefore, it is crucial to keep the container tightly closed and minimize its time open to the atmosphere.[2][3]

Q3: Is this compound light-sensitive?

While specific light sensitivity data for this exact molecule is not prominently available, a related compound, 7-Hydroxycoumarin-3-carboxylic acid, is noted to be light sensitive.[5] As a precautionary measure rooted in best laboratory practice, it is advisable to store the compound protected from direct light, for instance, in an amber glass vial or within a laboratory cabinet.

Q4: What is the recommended procedure for storing the compound in solution?

For maximum stability and shelf-life, storing the compound as a solid is strongly recommended. If you must prepare a stock solution, it should ideally be prepared fresh for each experiment. For short-term storage (a few days), use a high-purity, anhydrous aprotic solvent. Aliquot the solution into single-use vials and store at -20°C. The long-term stability in various solvents has not been extensively documented, so this practice should be limited.

Q5: What are the known chemical incompatibilities for this compound?

Safety data sheets indicate that this compound is incompatible with strong oxidizing agents.[3][4][6] Contact with such agents could lead to a vigorous and potentially hazardous reaction, degrading the compound and compromising your experiment. Always review the full Safety Data Sheet (SDS) before use.[2][7][8]

Troubleshooting Guide

This guide helps diagnose and resolve common issues you might encounter.

Issue 1: The powder, which should be white, has developed a yellow or brown tint.

  • Causality: A color change is a primary indicator of chemical degradation. This is often due to oxidation or reaction with impurities. The benzylic position can be susceptible to oxidation over time, especially with repeated exposure to air.

  • Recommended Action: Do not use the discolored material directly in your experiments. Its purity is compromised. The identity and purity of the compound should be re-verified using analytical techniques such as HPLC, LC-MS, or NMR. If your experiment requires high-purity material, purification (e.g., recrystallization) or purchasing a new batch is recommended.

Issue 2: The solid material has clumped together and is no longer a free-flowing powder.

  • Causality: Clumping is almost always a result of moisture absorption. The compound is described as a white powder, and this change in physical state indicates improper storage or repeated exposure to a humid environment.[1]

  • Recommended Action:

    • Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).

    • Dry the material under a high vacuum for several hours to remove the absorbed water.

    • Before use, it is wise to confirm the compound's integrity, as the presence of water may have initiated slow hydrolysis. A purity check is advisable.

Issue 3: I am observing inconsistent or lower-than-expected yields in my synthesis.

  • Causality: Assuming all other reaction parameters are optimized, inconsistent results often point back to the quality of the starting materials. Degradation of this compound due to improper storage reduces the number of active molecules available for the reaction.

  • Recommended Action:

    • Use the workflow diagram below to assess the integrity of your compound.

    • Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard) on your stored material.

    • Consider opening a fresh, sealed container of the compound and running the reaction in parallel to determine if the stored material is the root cause.

Data Summary and Visualization

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale & References
Temperature Room TemperatureStandard ambient conditions are sufficient for chemical stability.[1]
Atmosphere Dry, Inert Gas (Optional)Keep in a dry, well-ventilated area.[3][4] Backfilling with N₂ or Ar is good practice for long-term storage.
Container Tightly Closed, OpaquePrevents moisture ingress and light exposure.[2][5] An amber glass vial is ideal.
Incompatibilities Strong Oxidizing AgentsAvoid contact to prevent degradation and hazardous reactions.[3][4][6]

Diagram 1: Workflow for Assessing Compound Integrity

G cluster_start Initial Assessment cluster_check Visual & Physical Check cluster_action Recommended Actions start Retrieve Compound from Storage check_color Is the powder white and free-flowing? start->check_color proceed Proceed with Experiment check_color->proceed Yes action_dry Dry under vacuum to remove moisture check_color->action_dry No (Clumped) action_analyze Perform Purity Analysis (e.g., HPLC, NMR) check_color->action_analyze No (Discolored) action_dry->action_analyze action_analyze->proceed Purity ≥ 98% action_discard Purify or Discard and use a new batch action_analyze->action_discard Purity < 98%

Caption: Decision workflow for handling and using stored this compound.

Experimental Protocols

Protocol 1: Best Practices for Aliquoting and Handling

To preserve the integrity of the bulk material, proper handling during weighing and aliquoting is essential.

  • Preparation: Move the main stock container to a desiccator for at least 30 minutes before opening to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment: If possible, handle the compound in an environment with low humidity, such as a glove box or a balance with a draft shield.

  • Dispensing: Open the container briefly. Use a clean, dry spatula to quickly remove the desired amount of material.

  • Sealing: Immediately and securely close the main stock container. To ensure an airtight seal, consider wrapping the cap joint with parafilm.

  • Storage: Promptly return the main stock container to its designated storage location, protected from light.

By following these guidelines, you can significantly extend the viable shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Monitoring Azetidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring azetidine ring formation reactions. The synthesis of the strained four-membered azetidine ring presents unique challenges, primarily due to high activation energy and the potential for competing side reactions.[1] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively monitor reaction progress, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the monitoring of azetidine synthesis.

Q1: Which analytical techniques are most effective for monitoring the progress of azetidine ring formation?

The most effective and commonly used techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • TLC offers a rapid, qualitative assessment of the consumption of starting materials and the appearance of new products.[3]

  • ¹H NMR provides quantitative data by comparing the integration of characteristic peaks of reactants and products.[2]

  • LC-MS is highly sensitive for detecting the desired product and any side products, confirming their molecular weights.[2]

Q2: My TLC plate shows the starting material is consumed, but I can't isolate a high yield of the azetidine product. What's happening?

This common issue often points to several possibilities:

  • Formation of Byproducts: The starting material may be converting into undesired side products, such as dimers, polymers, or more stable five- or six-membered rings (e.g., pyrrolidines).[1] These may co-elute with the desired product or remain at the baseline on the TLC plate.

  • Product Instability: Azetidines can be unstable, especially on silica gel, which is acidic. The product might be degrading during the workup or purification process.[1]

  • Volatility: Some low molecular weight azetidines can be volatile, leading to loss of product during solvent removal under reduced pressure.

Q3: I am observing a new spot on my TLC that is very close to my starting material spot. How can I improve the separation to monitor the reaction better?

Poor separation on TLC can be addressed by systematically adjusting the mobile phase.

  • Change Solvent Polarity: If your spots are close together, the polarity of the eluent may not be optimal. Experiment with solvent systems of varying polarity. Adding a small percentage of a more polar solvent (like methanol in a dichloromethane eluent) or a less polar one (like hexane in an ethyl acetate eluent) can significantly alter Rf values.

  • Utilize Different Solvent Systems: If polarity adjustments are insufficient, switch to a different solvent system with different selectivities (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system).

Q4: Can I use in-situ monitoring techniques for these reactions?

Yes, in-situ techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy, and Reaction NMR are powerful for real-time monitoring.[4][5] These methods allow for the tracking of reactant consumption and product formation without the need for sampling and quenching, providing valuable kinetic data.[6][7] This is particularly useful for identifying transient intermediates and understanding reaction mechanisms.[4]

Troubleshooting Guides: Method-Specific Issues

This section provides detailed troubleshooting for specific analytical methods used in monitoring azetidine ring formation.

Thin-Layer Chromatography (TLC) Analysis

TLC is a fundamental tool for a quick check on reaction progress.[8] However, its interpretation requires care.

Issue 1: No discernible change on the TLC plate over time.

  • Causality: This suggests the reaction has not initiated. The activation energy for forming the strained four-membered ring is high, and conditions may be suboptimal.[1]

  • Troubleshooting Steps:

    • Verify Reagents and Conditions: Confirm that the correct reagents were added and that the temperature and atmosphere (e.g., inert gas) are appropriate for the specific reaction.

    • Increase Temperature: Gently increase the reaction temperature. Many intramolecular cyclizations to form azetidines require reflux conditions.[1]

    • Check Catalyst/Base Activity: If the reaction is catalyzed or base-mediated, ensure the catalyst or base is active and was added in the correct amount. For instance, in intramolecular cyclizations of γ-haloamines, a strong, non-nucleophilic base like NaH is often required.[3]

    • Leaving Group Efficiency: An inefficient leaving group can stall the reaction. Consider converting hydroxyl groups to better leaving groups like mesylates (Ms) or tosylates (Ts).[3]

Issue 2: Streaking or tailing of spots on the TLC plate.

  • Causality: Azetidines are basic compounds. The slightly acidic nature of standard silica gel plates can lead to strong interactions, causing spots to streak. This can obscure the separation between the product and starting materials.

  • Troubleshooting Steps:

    • Use Basified Silica: Prepare TLC plates with silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent).

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina TLC plates as an alternative to silica.[1]

    • Check Sample Concentration: Overly concentrated samples can also cause streaking. Ensure the spotted sample is sufficiently dilute.

¹H NMR Spectroscopy Analysis

¹H NMR is invaluable for obtaining quantitative information about the reaction mixture.[2][9]

Issue 1: Overlapping peaks of reactant and product in the ¹H NMR spectrum.

  • Causality: The structural similarity between the reactant (e.g., a γ-amino alcohol) and the azetidine product can lead to overlapping signals, particularly in the aliphatic region, making accurate integration difficult.

  • Troubleshooting Steps:

    • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs 400 MHz) will provide better signal dispersion.

    • Focus on Non-Overlapping Signals: Identify unique, well-resolved peaks for both the starting material and the product. For example, the protons adjacent to the leaving group in the starting material often have a distinct chemical shift that disappears upon cyclization. The protons on the azetidine ring itself, while potentially complex, will appear in a new region of the spectrum.[10]

    • Spike the Sample: Add a small amount of pure starting material to a sample of the reaction mixture to definitively identify its peaks.

    • 2D NMR Techniques: If severe overlap persists, consider using 2D NMR techniques like COSY or HSQC to help assign protons and identify unique signals.

Issue 2: Inaccurate quantification of conversion using NMR integrals.

  • Causality: Accurate quantitative NMR (qNMR) requires specific acquisition parameters to be set correctly.[11] Standard ¹H NMR experiments are often not optimized for quantification.

  • Troubleshooting Steps:

    • Ensure Full Relaxation: Use a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being integrated. This ensures all signals are fully relaxed before the next pulse, which is crucial for accurate integration.

    • Check Signal-to-Noise: For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[9] Increase the number of scans if necessary.

    • Use a Quantitative Internal Standard: For determining absolute concentration or yield, add a known amount of an internal standard that has a sharp, well-resolved peak in a clean region of the spectrum and does not react with the components of the reaction mixture.

Table 1: Representative ¹H NMR Chemical Shifts for Azetidine Ring Protons
Proton PositionTypical Chemical Shift (ppm)MultiplicityNotes
CH₂-N~3.0 - 4.5Multiplet/TripletHighly dependent on substitution and solvent. Often diastereotopic.[10]
CH-C-N~2.0 - 3.5MultipletCan be complex due to coupling with multiple protons.

Note: These are general ranges. Actual chemical shifts can vary significantly based on the specific molecular structure.

LC-MS Analysis

LC-MS is a powerful tool for confirming the presence of the desired product and identifying byproducts.

Issue 1: The expected molecular ion peak for the azetidine product is not observed.

  • Causality: This could be due to several factors including reaction failure, product instability, or ionization issues in the mass spectrometer.

  • Troubleshooting Steps:

    • Check Ionization Mode: Azetidines are basic and typically ionize well in positive ion mode (e.g., ESI+). Ensure you are using the appropriate mode.

    • Optimize MS Parameters: The source parameters (e.g., capillary voltage, cone voltage) may need to be optimized for your specific compound.

    • Consider In-Source Fragmentation: The azetidine ring is strained and might fragment in the mass spectrometer source, especially at higher cone voltages. Look for characteristic fragment ions.

    • Verify Chromatography: Ensure that the compound is eluting from the LC column. If the product is very polar, it might not be retained on a standard C18 column. Consider a different column or mobile phase.

Issue 2: Multiple peaks are observed in the chromatogram with the same mass as the product.

  • Causality: This indicates the presence of isomers. In azetidine synthesis, this could be due to the formation of diastereomers if new stereocenters are created during the reaction.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Modify the LC gradient, mobile phase composition, or switch to a column with higher resolving power to separate the isomers.

    • Analyze Reaction Stereoselectivity: The presence of multiple isomers points to a lack of stereocontrol in the reaction. Reaction conditions such as temperature, solvent, and catalyst may need to be optimized to favor the formation of the desired isomer.

Experimental Workflows & Protocols

General Workflow for Monitoring an Azetidine Formation Reaction

The following diagram illustrates a standard workflow for monitoring the progress of a typical azetidine ring formation reaction, such as an intramolecular cyclization.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification start Combine Reactants, Solvent, Catalyst/Base conditions Set Temperature & Inert Atmosphere start->conditions timepoint_0 Take t=0 Sample conditions->timepoint_0 tlc_analysis Analyze by TLC timepoint_0->tlc_analysis nmr_lcms_analysis Analyze by NMR/LC-MS (Optional, for kinetics) timepoint_0->nmr_lcms_analysis decision Reaction Complete? tlc_analysis->decision  Starting Material  Consumed? timepoint_n Take Sample at t=n decision->timepoint_n No workup Quench Reaction & Perform Aqueous Workup decision->workup Yes timepoint_n->tlc_analysis timepoint_n->nmr_lcms_analysis purify Purify Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General workflow for setting up, monitoring, and working up an azetidine synthesis reaction.

Protocol: Monitoring via TLC

This protocol outlines the steps for monitoring a reaction using TLC.

  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material in the 'SM' lane.

    • Spot the reaction mixture in the 'Rxn' lane.

    • In the 'Co' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.[8]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Interpret the Results: Compare the 'Rxn' lane to the 'SM' and 'Co' lanes. The disappearance of the starting material spot and the appearance of a new spot indicate that the reaction is progressing.

Troubleshooting Logic for Byproduct Formation

The formation of byproducts, especially more stable five-membered pyrrolidine rings, is a significant challenge.[1]

G start Problem: Significant Byproduct Formation (e.g., Pyrrolidine) cause1 Thermodynamic Control Favors 5-Membered Ring start->cause1 cause2 Intermolecular Reactions (Dimer/Polymer) start->cause2 cause3 Steric Hindrance start->cause3 solution1 Lower Reaction Temperature to Favor Kinetic Product cause1->solution1 solution2 Use High Dilution Conditions (Slow Addition of Substrate) cause2->solution2 solution3 Re-evaluate Substrate Design (Reduce Steric Bulk) cause3->solution3

Caption: Troubleshooting workflow for minimizing common byproduct formation in azetidine synthesis.

Conclusion

Effectively monitoring azetidine ring formation is critical for overcoming the inherent synthetic challenges associated with these strained heterocycles. A multi-faceted approach utilizing rapid qualitative checks with TLC, supported by quantitative analysis from ¹H NMR and sensitive detection by LC-MS, provides a robust strategy for reaction optimization. By understanding the potential pitfalls—such as byproduct formation, product instability, and analytical artifacts—and applying the systematic troubleshooting steps outlined in this guide, researchers can significantly improve the efficiency and success rate of their azetidine syntheses.

References

Overcoming solubility issues with 1-Benzylazetidine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzylazetidine-3-carboxylic acid

Introduction

This compound is a key building block and intermediate in medicinal chemistry and drug development, frequently used in the synthesis of novel therapeutic agents.[1][2][3] However, its unique physicochemical properties can present significant solubility challenges in aqueous buffers commonly used for in vitro assays. This guide provides a comprehensive framework for understanding and overcoming these issues, ensuring reliable and reproducible experimental results.

Understanding the Molecule: The Root of the Solubility Problem

This compound is a zwitterionic compound. It contains both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid group.

  • At neutral pH (~7.4): The carboxylic acid group is deprotonated (-COO⁻) and the azetidine nitrogen is protonated (-NH⁺-). This intramolecular salt formation (zwitterion) leads to strong crystal lattice energy and high polarity, which paradoxically results in poor solubility in both aqueous and nonpolar organic solvents.

  • At low pH (acidic): The carboxylic acid is protonated (-COOH), and the amine remains protonated (-NH⁺-). The molecule carries a net positive charge, which can increase its solubility in aqueous media.[4][5]

  • At high pH (basic): The amine is deprotonated (-N-), and the carboxylic acid remains deprotonated (-COO⁻). The molecule carries a net negative charge, which can also significantly increase its aqueous solubility.[4][6]

The key to solubilizing this compound is to move the pH away from its isoelectric point (the pH at which the net charge is zero) to prevent the formation of the poorly soluble zwitterion.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my neutral pH assay buffer. Why is this happening? A1: This is a classic issue called "crashing out."[7] While DMSO can dissolve the compound at high concentrations, upon significant dilution into an aqueous buffer at a pH near the molecule's isoelectric point, the compound's affinity for itself becomes greater than its affinity for the solvent, causing it to precipitate. The final concentration of DMSO is too low to maintain solubility.[7]

Q2: What is the best starting solvent for a stock solution? A2: For a high-concentration stock, 100% DMSO is a common first choice due to its strong solubilizing power.[7] Alternatively, preparing a stock in a basic aqueous solution (e.g., 10-100 mM NaOH) can be highly effective, as it forms the soluble sodium salt of the carboxylic acid.

Q3: Can I just sonicate or heat the sample to get it into solution? A3: Gentle warming (e.g., to 37°C) and sonication can help overcome the initial energy barrier to dissolution, but they are often temporary solutions.[7] If the buffer conditions are thermodynamically unfavorable (e.g., wrong pH), the compound will likely precipitate over time, especially during long incubation periods.

Q4: Will the required pH or co-solvent concentration affect my assay? A4: This is a critical consideration. You must run vehicle controls. For example, if you increase the assay buffer pH to 8.5, you must run a control with the buffer at pH 8.5 (containing no compound) to ensure the pH shift itself does not alter your enzyme activity, cell viability, or receptor binding. Similarly, if using a co-solvent, a vehicle control with the same final co-solvent concentration is mandatory.

In-Depth Troubleshooting and Protocols

Strategy 1: pH Modification (Preferred Method)

This is the most direct and often most effective strategy. The goal is to shift the pH of the final assay buffer to a range where the compound is predominantly in its charged, more soluble form.

  • Determine Target pH: For a carboxylic acid, increasing the pH is typically the most effective approach. Aim for a final assay pH that is at least 1-2 units above the pKa of the carboxylic acid group (typically ~4-5) and potentially above the pKa of the azetidine nitrogen to ensure the formation of the anionic species. A starting point of pH 8.0-9.0 is recommended.

  • Stock Solution Preparation:

    • Option A (Aqueous Basic Stock): Directly dissolve the compound in a basic solution like 50 mM NaOH to a concentration of 10-100 mM. This creates the highly soluble sodium salt.

    • Option B (Organic Stock): Dissolve the compound in 100% DMSO at a high concentration (e.g., 50-100 mM).

  • Assay Buffer Preparation: Prepare your assay buffer (e.g., PBS, Tris, HEPES) but do not adjust the final pH yet.

  • Dilution and Final pH Adjustment:

    • Add the required volume of your stock solution to the assay buffer to achieve the desired final compound concentration.

    • If you used an organic stock, you will likely see a temporary precipitate.

    • Titrate the entire solution with small additions of a dilute base (e.g., 0.1 N NaOH) while stirring, until the compound fully dissolves and the desired final pH is reached.

  • Vehicle Control: Prepare a parallel buffer solution containing the same amount of DMSO or basic stock solution (without the compound) and adjust it to the same final pH. This is your vehicle control.

  • Validation: Visually inspect for precipitation before starting the assay. For long-term experiments, check for stability by letting a sample sit for the duration of the assay.

Strategy 2: Co-Solvent Systems

If pH modification is incompatible with your assay, using a co-solvent can help keep the compound in solution.[8][9] This works by reducing the polarity of the aqueous medium.

SolventSolubilityNotes
Water (neutral pH)Very PoorZwitterionic nature limits solubility.
Aqueous NaOH (pH > 9)SolubleForms the highly soluble sodium salt.
Aqueous HCl (pH < 2)Moderately SolubleForms the soluble hydrochloride salt.
DMSOSolubleGood for high-concentration stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent but less effective than DMSO.
MethanolSlightly SolubleA supplier notes slight solubility.[10]
  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO (e.g., at 100 mM).

  • Test Dilutions: In separate microfuge tubes, add your aqueous assay buffer.

  • Add Stock Solution: Spike the stock solution into the buffer to achieve final DMSO concentrations of 1%, 2%, 5%, and 10% (v/v). Ensure the final compound concentration is your target assay concentration.

  • Observe Solubility: Vortex each tube and observe immediately and after 1 hour at the assay temperature. Note the lowest concentration of DMSO that maintains clarity.

  • Run Controls: Crucially, test the effect of the required co-solvent concentration on your assay's performance using a vehicle control. High concentrations of DMSO (>1%) can be cytotoxic or inhibit enzyme activity.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for addressing solubility issues with this compound.

Solubility_Workflow Troubleshooting Workflow for this compound start Start: Compound Precipitation in Assay Buffer check_assay_ph Is your assay pH-sensitive? start->check_assay_ph ph_modification Strategy 1: pH Modification (Target pH 8.0-9.0) check_assay_ph->ph_modification No cosolvent Strategy 2: Co-Solvent System check_assay_ph->cosolvent Yes prepare_basic_stock Option A: Prepare stock in 10-100 mM NaOH ph_modification->prepare_basic_stock prepare_dmso_stock Option B: Prepare stock in DMSO, titrate final buffer with NaOH ph_modification->prepare_dmso_stock run_vehicle_control CRITICAL: Run Vehicle Controls (pH and/or Co-solvent) prepare_basic_stock->run_vehicle_control prepare_dmso_stock->run_vehicle_control screen_cosolvents Screen final DMSO/Ethanol concentrations (e.g., 1-10%) cosolvent->screen_cosolvents screen_cosolvents->run_vehicle_control success Success: Compound Soluble Proceed with Assay run_vehicle_control->success

Caption: Decision workflow for troubleshooting solubility.

The chemical basis for the pH-dependent solubility is the equilibrium between the zwitterionic, cationic, and anionic forms of the molecule.

ph_equilibrium pH-Dependent Equilibrium of this compound low_ph Low pH (e.g., < 3) Net Positive Charge (More Soluble) neutral_ph Neutral pH (Isoelectric Point) Zwitterion (Poorly Soluble) low_ph->neutral_ph + OH⁻ - H⁺ neutral_ph->low_ph + H⁺ - OH⁻ high_ph High pH (e.g., > 8) Net Negative Charge (More Soluble) neutral_ph->high_ph + OH⁻ - H⁺ high_ph->neutral_ph + H⁺ - OH⁻

Caption: Chemical equilibrium at different pH values.

References

Technical Support Center: Stereoselective Synthesis of Chiral Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral azetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these stereochemically rich, four-membered heterocycles. The inherent ring strain and the potential for racemization at various stages present unique challenges.[1][2][3] This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant loss of enantiomeric excess (ee) in my final azetidine product after intramolecular cyclization. What are the likely causes and how can I mitigate this?

A1: Senior Application Scientist's Analysis

Loss of enantiomeric excess during intramolecular cyclization is a frequent and frustrating issue. Racemization can occur at several points, primarily due to factors that compromise the stereochemical integrity of a key chiral center. The most common culprits are the reaction conditions and the nature of the leaving group.

Potential Causes & Troubleshooting Strategies:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide sufficient energy to epimerize a stereocenter, particularly if it's adjacent to a carbonyl group or other acidifying functionality.

    • Strongly Basic or Acidic Conditions: These can promote enolization or other equilibrium processes that lead to racemization. For instance, a strong base can deprotonate a stereogenic α-carbon, leading to a planar enolate intermediate.

  • Leaving Group Issues:

    • Poor Leaving Group: A leaving group that is slow to depart can lead to side reactions or equilibria that compromise stereochemistry.

    • Neighboring Group Participation: In some cases, a neighboring group can participate in the displacement of the leaving group, leading to unexpected stereochemical outcomes.

  • Substrate-Specific Issues:

    • Activated Stereocenters: Stereocenters adjacent to activating groups (e.g., carbonyls, nitro groups) are more susceptible to epimerization.

Troubleshooting Workflow:

start Loss of Enantiomeric Excess Observed cond1 Are Reaction Temperatures Elevated? start->cond1 action1 Lower Reaction Temperature (e.g., from reflux to room temp or 0°C) cond1->action1 Yes cond2 Are Strong Bases or Acids Used? cond1->cond2 No action1->cond2 action2 Screen Milder Bases (e.g., K2CO3, Cs2CO3) or Weaker Acids cond2->action2 Yes cond3 Is the Leaving Group Appropriate? cond2->cond3 No action2->cond3 action3 Convert Hydroxyl to a Better Leaving Group (e.g., -OMs, -OTs, -OTf) cond3->action3 Yes cond4 Is the Stereocenter Activated? cond3->cond4 No action3->cond4 action4 Consider a Different Synthetic Route or Protecting Group Strategy cond4->action4 Yes end Enantiomeric Excess Preserved cond4->end No action4->end

Caption: Troubleshooting workflow for racemization.

Illustrative Protocol: Optimizing Intramolecular Cyclization

This protocol outlines a general approach to optimizing the cyclization of a γ-amino alcohol to a chiral azetidine, focusing on the preservation of stereochemistry.

  • Preparation of the Precursor: Start with your enantiomerically pure γ-amino alcohol.

  • Activation of the Hydroxyl Group:

    • Dissolve the γ-amino alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., Argon, Nitrogen).[4]

    • Cool the solution to 0°C.

    • Add a suitable base (e.g., triethylamine, pyridine) followed by the slow, dropwise addition of a sulfonyl chloride (e.g., mesyl chloride, tosyl chloride) or anhydride to convert the hydroxyl into a good leaving group.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization:

    • To the same reaction mixture, or after workup and redissolving the activated intermediate, add a mild base (e.g., potassium carbonate) to promote the intramolecular nucleophilic substitution.

    • Stir the reaction at a controlled temperature (start at room temperature and adjust as needed) until the cyclization is complete.

  • Analysis:

    • Purify the crude product via column chromatography.

    • Determine the enantiomeric excess of the final azetidine derivative using chiral HPLC or GC.[5][6]

Q2: My stereoselective addition of an organometallic reagent to a chiral sulfinimine is yielding a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A2: Senior Application Scientist's Analysis

Chiral tert-butanesulfinamides are excellent chiral auxiliaries for the asymmetric synthesis of amines and their derivatives, including azetidines.[7][8][9] The stereochemical outcome of the addition of an organometallic reagent to a sulfinimine is highly dependent on the steric and electronic properties of the reactants and the reaction conditions.

Key Factors Influencing Diastereoselectivity:

  • Choice of Organometallic Reagent: The nature of the metal cation can influence the transition state geometry. Grignard reagents and organolithium reagents often give different diastereoselectivities.

  • Solvent: The coordinating ability of the solvent can affect the aggregation state of the organometallic reagent and its chelation to the sulfinimine.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the more ordered, lower-energy transition state.[4]

  • Steric Hindrance: The steric bulk of the substituents on both the imine and the organometallic reagent plays a crucial role in directing the nucleophilic attack.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Temperature Perform the reaction at lower temperatures (e.g., -78°C).Favors the thermodynamically controlled product, enhancing selectivity.
Solvent Screen non-coordinating solvents (e.g., toluene, dichloromethane) and coordinating solvents (e.g., THF, diethyl ether).Solvent can influence the chelation of the metal to the sulfinimine, altering the facial selectivity of the attack.
Organometallic Reagent Compare different organometallic reagents (e.g., Grignard vs. organolithium).The Lewis acidity of the metal center affects the transition state geometry.
Additives Consider the use of Lewis acids or bases as additives.Can alter the reactivity of the organometallic reagent or the conformation of the sulfinimine.

Experimental Protocol: Diastereoselective Addition to a Chiral Sulfinimine

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinylimine.

  • Preparation of the Sulfinimine: Synthesize the chiral sulfinimine from the corresponding aldehyde and (R)- or (S)-tert-butanesulfinamide.

  • Grignard Addition:

    • Dissolve the sulfinimine in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78°C.

    • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise.

    • Stir the reaction at -78°C for several hours, monitoring by TLC.

  • Quenching and Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC after removal of the sulfinyl group.

Q3: I am struggling with the purification of my chiral azetidine derivative. It seems to be unstable on silica gel. What are my options?

A3: Senior Application Scientist's Analysis

The stability of azetidines can be a concern, especially when they are unsubstituted at the nitrogen or bear electron-donating groups that can activate the ring towards opening.[9] The acidic nature of standard silica gel can promote decomposition or ring-opening reactions.

Troubleshooting Purification:

  • Neutralized Silica Gel:

    • Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent). This will neutralize the acidic sites on the silica surface.

  • Alumina Chromatography:

    • Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be an excellent method for purification and can sometimes lead to enantiomeric enrichment.

    • Preparative TLC or HPLC: For small-scale purifications, these techniques can provide high resolution.

  • Protecting Group Strategy:

    • If the nitrogen atom is unsubstituted (NH-azetidine), consider protecting it with a group that enhances stability, such as a Boc or Cbz group, before chromatography. These groups can be removed later in the synthetic sequence.

General Workflow for Purification:

start Crude Chiral Azetidine cond1 Is the Azetidine Unstable on Silica? start->cond1 action1 Use Neutralized Silica Gel (1-2% Et3N in eluent) cond1->action1 Yes cond2 Still Unstable? cond1->cond2 No action1->cond2 action2 Try Alumina Chromatography (Basic or Neutral) cond2->action2 Yes cond3 Is the Product a Solid? cond2->cond3 No action2->cond3 action3 Attempt Crystallization cond3->action3 Yes end Purified Chiral Azetidine cond3->end No action3->end

References

Technical Support Center: Amide Synthesis Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide synthesis workup and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered after an amide coupling reaction. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Troubleshooting Guide: Common Issues in Amide Workup & Purification

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Persistent Impurities from Coupling Reagents on TLC/LC-MS

Symptoms: You observe persistent spots on your TLC plate or peaks in your LC-MS that do not correspond to your starting materials or desired amide product. These are often byproducts of the coupling reagents.

Causality & Solution:

Many common coupling reagents generate byproducts that can complicate purification. Understanding the nature of these impurities is key to their removal.

  • Carbodiimide Byproducts (DCC/DIC/EDC):

    • Dicyclohexylurea (DCU) , from Dicyclohexylcarbodiimide (DCC), is notoriously difficult to remove due to its low solubility in many common organic solvents.[1] While it can often be filtered off if it precipitates, residual DCU can contaminate your product.

      • Solution: A useful trick is to add acetonitrile (MeCN) to the crude reaction mixture. DCU is poorly soluble in MeCN and will often precipitate, allowing for its removal by filtration.[1]

    • Diisopropylurea , from Diisopropylcarbodiimide (DIC), is generally more soluble than DCU, making it less likely to precipitate but still requiring removal.[2]

    • 1-ethyl-3-(3-dimethylaminopropyl)urea , from EDC, is water-soluble, especially in its protonated form.

      • Solution: Perform an acidic aqueous wash (e.g., with 1 M HCl or 5% citric acid) to protonate the urea byproduct, rendering it highly soluble in the aqueous layer for easy removal.[3][4]

  • Uronium/Aminium Salt Byproducts (HATU/HBTU):

    • Reagents like HATU and HBTU generate tetramethylurea (TMU) and other byproducts.

    • Solution: These are generally water-soluble and can be effectively removed with standard aqueous washes.[5] A wash with a dilute acid followed by a brine wash is typically sufficient.

Workflow for Removing Coupling Reagent Byproducts

start Crude Reaction Mixture filter Filter off precipitated byproducts (e.g., DCU) start->filter If precipitate is present extract Perform Aqueous Washes start->extract No precipitate filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Further Purification (Chromatography/Recrystallization) concentrate->purify

Caption: General workflow for removing coupling reagent byproducts.

Problem 2: Unreacted Carboxylic Acid or Amine in the Final Product

Symptoms: Your purified product is contaminated with either the starting carboxylic acid or amine, as confirmed by NMR or LC-MS.

Causality & Solution:

This issue arises from incomplete reaction or inefficient removal during workup. A well-designed liquid-liquid extraction sequence is crucial.

  • Removing Unreacted Carboxylic Acid:

    • Principle: Carboxylic acids are acidic and can be deprotonated to form water-soluble carboxylate salts.

    • Solution: Perform a basic aqueous wash using a solution like 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃).[3] The carboxylic acid will be extracted into the aqueous layer as its sodium salt. Be cautious with bicarbonate as it generates CO₂, which can cause pressure buildup in a separatory funnel; vent frequently.

  • Removing Unreacted Amine:

    • Principle: Amines are basic and can be protonated to form water-soluble ammonium salts.

    • Solution: Conduct an acidic aqueous wash with a reagent such as 1 M hydrochloric acid (HCl) or 1 M citric acid.[3] The amine will be extracted into the aqueous layer as its corresponding salt.

Table 1: Aqueous Wash Selection Guide

Impurity to RemoveAqueous Wash SolutionChemical Principle
Unreacted Carboxylic Acid1 M NaHCO₃ or 1 M Na₂CO₃Deprotonation to form a water-soluble salt
Unreacted Amine1 M HCl or 1 M Citric AcidProtonation to form a water-soluble salt
EDC-related Urea1 M HCl or 1 M Citric AcidProtonation to increase water solubility
DIPEA/Triethylamine1 M HCl or 1 M Citric AcidProtonation to form a water-soluble salt
Problem 3: Low Yield After Column Chromatography

Symptoms: A significant loss of product is observed after purification by flash column chromatography.

Causality & Solution:

Amides can be quite polar and may exhibit poor behavior on silica gel, such as tailing or irreversible adsorption.

  • Tailing on Silica Gel: The slightly acidic nature of silica can lead to strong interactions with the amide, causing the product to elute slowly and across many fractions, resulting in apparent yield loss.[6]

    • Solution 1: Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or a more polar solvent like methanol can improve peak shape and recovery.

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or an amine-functionalized silica column for particularly basic amides.[7] For very polar amides, reversed-phase chromatography may be a better option.[8]

  • Irreversible Adsorption: Some amides may bind too strongly to the silica gel and fail to elute.

    • Solution: Before committing to a large-scale column, run a small test column or use preparative TLC to assess the recovery of your compound.[9] If adsorption is a major issue, recrystallization may be a more suitable purification method.[6]

Problem 4: Product Hydrolysis During Workup

Symptoms: You detect the corresponding carboxylic acid of your amide product after the workup procedure, indicating that the amide bond has been cleaved.

Causality & Solution:

Amide bonds are generally robust, but they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[10][11][12][13][14]

  • Minimizing Hydrolysis:

    • Avoid Strong Acids/Bases and Heat: Use milder conditions for your aqueous washes (e.g., saturated ammonium chloride instead of strong acid, or dilute bicarbonate instead of strong base). Avoid heating the reaction mixture for extended periods during workup.

    • Work Quickly: Perform the workup at room temperature or below if your product is particularly sensitive.

II. Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for an amide coupling reaction?

A1: A typical workup involves diluting the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane), followed by a series of aqueous washes in a separatory funnel.[3][15] A common sequence is:

  • Acidic Wash: 1 M HCl or citric acid to remove unreacted amines and basic byproducts.[3]

  • Basic Wash: Saturated NaHCO₃ solution to remove unreacted carboxylic acid.[3]

  • Brine Wash: Saturated NaCl solution to remove residual water and some water-soluble impurities.[3]

  • Drying: The organic layer is then dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.[3][15]

Q2: My amide product is a solid. Should I use recrystallization or chromatography?

A2: Recrystallization is often the preferred method for solid amides as it can be highly effective, scalable, and avoids the use of large volumes of solvent required for chromatography.[6][16] Chromatography is more suitable for oils or for separating mixtures with very similar solubility properties.

Q3: How do I choose a solvent for recrystallizing my amide?

A3: The ideal recrystallization solvent is one in which your amide is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[6] It is often necessary to test several solvents or solvent mixtures to find the optimal conditions.

Q4: My amide is very polar and water-soluble. How can I purify it?

A4: Purifying highly polar, water-soluble amides can be challenging.

  • Extraction: You may need to use a more polar organic solvent like n-butanol for extraction, or perform multiple extractions with a standard solvent like ethyl acetate. Salting out the aqueous layer by adding a large amount of NaCl can help drive the polar product into the organic phase.

  • Chromatography: Reversed-phase flash chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often the best choice for these compounds.[8]

Q5: What analytical techniques are best for assessing the purity of my final amide product?

A5: A combination of techniques is recommended for a thorough assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for detecting trace impurities and confirming the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample with high accuracy.[16]

  • Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group (typically a strong C=O stretch around 1650 cm⁻¹) and the absence of a broad O-H stretch from a carboxylic acid impurity.[16]

III. Detailed Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workup

This protocol is a general guideline for the aqueous workup of a standard amide coupling reaction.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with 3-5 volumes of EtOAc or DCM.

  • Add an equal volume of 1 M HCl solution. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently to release any pressure.

  • Allow the layers to separate, then drain the lower aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Shake and vent carefully, as CO₂ will be generated.

  • Drain the lower aqueous layer.

  • Add an equal volume of brine solution, shake, and drain the aqueous layer.[3]

  • Pour the organic layer from the top of the funnel into a clean Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. Let it sit for 5-10 minutes until the solution is clear.

  • Filter the drying agent and wash it with a small amount of fresh solvent.

  • Concentrate the combined organic filtrate using a rotary evaporator to obtain the crude amide product.

Protocol 2: Recrystallization of a Solid Amide

This protocol provides a step-by-step guide for purifying a solid amide product.

Materials:

  • Crude solid amide

  • Recrystallization solvent (e.g., ethanol, acetonitrile)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Place the crude amide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored by high molecular weight impurities, it can be treated with a small amount of activated charcoal and then hot filtered.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[16]

Logical Flow of Purification Choices

crude Crude Amide Product is_solid Is the product a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) success Pure Product recrystallize->success Successful failure Still Impure / Low Recovery recrystallize->failure Unsuccessful chromatography->success failure->chromatography

Caption: Decision-making flowchart for amide purification.

IV. References

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - ResearchGate. (2023-02-27). Retrieved from --INVALID-LINK--

  • What is the best technique for amide purification? - ResearchGate. (2020-11-02). Retrieved from --INVALID-LINK--

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023-02-10). Retrieved from --INVALID-LINK--

  • Technical Support Center: Myristic Amide Synthesis and Purification - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (2023-02-28). Retrieved from --INVALID-LINK--

  • Synthesis and analysis of amides - Chemistry Education. (n.d.). Retrieved from --INVALID-LINK--

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025-04-29). Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Retrieved from --INVALID-LINK--

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019-10-07). Retrieved from --INVALID-LINK--

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (2013-04-16). Retrieved from --INVALID-LINK--

  • How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018-12-28). Retrieved from --INVALID-LINK--

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.). Retrieved from --INVALID-LINK--

  • Basic Amide Hydrolysis - YouTube. (2020-10-06). Retrieved from --INVALID-LINK--

  • 21.7: Chemistry of Amides. (2022-09-24). Retrieved from --INVALID-LINK--

  • amide coupling help : r/Chempros - Reddit. (2022-03-24). Retrieved from --INVALID-LINK--

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024-04-28). Retrieved from --INVALID-LINK--

  • the hydrolysis of amides - Chemguide. (n.d.). Retrieved from --INVALID-LINK--

  • Uphill battles in amide couplings - amphoteros. (2014-04-04). Retrieved from --INVALID-LINK--

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat - Reddit. (2020-03-28). Retrieved from --INVALID-LINK--

  • Removing intermediates from amide coupling? - ResearchGate. (2019-08-15). Retrieved from --INVALID-LINK--

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008-06-23). Retrieved from --INVALID-LINK--

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from --INVALID-LINK--

  • US2421030A - Process for synthesis of amides - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • solvent-free synthesis of amide: a novel technique of green chemistry - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • RECRYSTALLISATION. (n.d.). Retrieved from --INVALID-LINK--

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC - NIH. (2021-10-13). Retrieved from --INVALID-LINK--

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). Retrieved from --INVALID-LINK--

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters - ACS Publications. (2020-06-23). Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Azetidine-Based GABA Uptake Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of drug discovery efforts for conditions such as epilepsy, anxiety, and neuropathic pain. A key strategy to enhance GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a comprehensive comparative analysis of a novel class of GAT inhibitors built around the conformationally restricted azetidine scaffold. We will delve into their in vitro potency, selectivity, and structure-activity relationships, comparing them with established, non-azetidine-based inhibitors to provide a clear perspective for researchers and drug development professionals.

The GABAergic Synapse and the Role of GABA Transporters

The precise control of GABA concentration in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. GABA transporters, located on the presynaptic terminal and surrounding glial cells, play a pivotal role in terminating GABAergic signaling by removing GABA from the extracellular space. Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). GAT1 is the predominant subtype in the brain and is a primary target for many GABA uptake inhibitors.[1] The development of subtype-selective inhibitors is a key objective to achieve targeted therapeutic effects with minimized side effects.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia presynaptic Presynaptic Neuron vesicle GABA Vesicle gaba GABA vesicle->gaba Release gat1_pre GAT1 gat1_pre->presynaptic gaba->gat1_pre Reuptake gaba_r GABA Receptor gaba->gaba_r Binding gat3_glia GAT3 gaba->gat3_glia Reuptake postsynaptic Postsynaptic Neuron gaba_r->postsynaptic Inhibitory Signal glia Astrocyte gat3_glia->glia

Caption: The GABAergic synapse, illustrating GABA release, receptor binding, and reuptake by GAT1 and GAT3.

Comparative Analysis of Inhibitor Potency and Selectivity

Our analysis focuses on a series of azetidine derivatives, which represent conformationally constrained analogs of GABA.[2] The rationale behind this design is that the rigid azetidine ring system can lock the molecule into a specific conformation that may enhance binding affinity and selectivity for a particular GAT subtype. We compare these compounds to well-characterized GAT inhibitors: the GAT-1 selective Tiagabine and SKF 89976A , and the GAT-3 selective (S)-SNAP-5114 .

It is important to note that the available data for the azetidine-based compounds is currently limited to GAT-1 and GAT-3. A complete selectivity profile, including their activity at GAT-2 and BGT-1, has not been reported in the reviewed literature. Furthermore, to the best of our knowledge, in vivo studies evaluating the therapeutic potential of these specific azetidine derivatives have not yet been published.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)GAT-1 Selectivity (vs. GAT-3)
Azetidine Derivatives
Azetidin-2-ylacetic acid derivative (diphenylbutenyl moiety)[2]2.83 ± 0.67Data not available>100Data not available>35-fold
Azetidin-2-ylacetic acid derivative (bis(thienyl)butenyl moiety)[2]2.01 ± 0.77Data not available>100Data not available>50-fold
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid[2]>100Data not available15.3 ± 4.5Data not availableSelective for GAT-3
Reference Compounds
Tiagabine0.13 (hGAT-1)137.34 (CHO cells)[3]202.8 (CHO cells)[3]Data not available~1560-fold
SKF 89976A[1][3]0.13 (hGAT-1)550 (rGAT-2)944 (hGAT-3)7210 (hBGT-1)~7261-fold
(S)-SNAP-5114[4]388 (hGAT-1)21 (rGAT-2)5 (hGAT-3)Data not available77-fold (GAT-3 vs GAT-1)

Structure-Activity Relationship (SAR) of Azetidine-Based Inhibitors

The data from van Zijl et al. (2010) allows for an initial exploration of the structure-activity relationships of these azetidine-based GAT inhibitors.[2]

  • Substitution at the Azetidine Nitrogen: The attachment of a lipophilic moiety to the nitrogen atom of the azetidine ring appears crucial for GAT-1 inhibitory activity. Specifically, the 4,4-diphenylbutenyl and 4,4-bis(3-methyl-2-thienyl)butenyl groups, which are also found in potent GAT-1 inhibitors like tiagabine and SKF 89976A, confer high potency at GAT-1. This suggests that these lipophilic "tails" interact with a hydrophobic pocket in the transporter protein.

  • Position of the Carboxylic Acid Moiety: The position of the acidic group on the azetidine ring significantly influences selectivity. Derivatives with an acetic acid moiety at the 2-position of the azetidine ring show a preference for GAT-1. In contrast, a carboxylic acid at the 3-position, combined with a bulky N-substituent like the tris(4-methoxyphenyl)methoxy]ethyl group, leads to GAT-3 selectivity.

  • Conformational Constraint: The azetidine ring serves as a conformationally restricted scaffold. This rigidity likely pre-organizes the pharmacophoric elements (the amino group and the carboxylic acid) into a conformation that is favorable for binding to the GABA transporters, potentially contributing to their potency.

Experimental Protocols: In Vitro GABA Uptake Assay

To ensure the trustworthiness and reproducibility of the data presented, this section provides a detailed, step-by-step protocol for a typical in vitro radioactive GABA uptake assay used to determine the IC50 values of test compounds.

A Cell Culture (HEK293 cells stably expressing GAT subtypes) B Plating (Plate cells in 96-well plates and grow to confluency) A->B C Pre-incubation (Wash cells and pre-incubate with test compound or vehicle) B->C D Initiation of Uptake (Add [3H]GABA to each well) C->D E Incubation (Incubate for a defined period at 37°C) D->E F Termination of Uptake (Rapidly wash cells with ice-cold buffer) E->F G Cell Lysis (Lyse cells to release internalized [3H]GABA) F->G H Scintillation Counting (Measure radioactivity in a scintillation counter) G->H I Data Analysis (Calculate % inhibition and determine IC50 values) H->I

Caption: Workflow for an in vitro [3H]GABA uptake assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Maintain HEK293 cells (or other suitable cell lines) stably expressing the human GAT subtype of interest (GAT-1, GAT-2, GAT-3, or BGT-1) in appropriate culture medium supplemented with a selection antibiotic.

    • Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with 200 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Add 100 µL of KRH buffer containing the test compound at various concentrations (typically in a logarithmic dilution series) or vehicle (for control wells) to the appropriate wells.

    • Pre-incubate the plates for 10-20 minutes at 37°C.

    • Initiate the GABA uptake by adding 100 µL of KRH buffer containing a fixed concentration of [3H]GABA (e.g., 10 nM) to each well.

    • Incubate the plates for a predetermined time (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of GABA uptake for the specific cell line and GAT subtype.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of a known potent inhibitor (e.g., 1 mM GABA).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The exploration of azetidine-based scaffolds has yielded a promising new class of GABA uptake inhibitors. The azetidin-2-ylacetic acid derivatives show encouraging potency and selectivity for GAT-1, while the 3-carboxyazetidine derivative demonstrates a clear preference for GAT-3.[2] These findings highlight the potential of using conformationally restricted cores to achieve GAT subtype selectivity.

However, this guide also underscores the existing gaps in our understanding of these compounds. A comprehensive evaluation of their selectivity against GAT-2 and BGT-1 is essential to fully characterize their pharmacological profile. Most importantly, in vivo studies are critically needed to assess their pharmacokinetic properties, brain penetrance, and efficacy in animal models of neurological and psychiatric disorders. Such studies will be instrumental in determining whether these promising in vitro findings can be translated into tangible therapeutic benefits. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for researchers dedicated to advancing the field of GABAergic neuropharmacology.

References

Validating Gat-1 Inhibitory Activity: A Comparative Guide for 1-Benzylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Experimental Validation and Comparative Analysis of Novel GAT-1 Inhibitors

For researchers, scientists, and drug development professionals, the identification and validation of novel therapeutic compounds are paramount. This guide provides an in-depth, technical framework for validating the inhibitory activity of a novel compound, 1-Benzylazetidine-3-carboxylic acid, on the Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT-1). Furthermore, we will objectively compare its potential performance with established GAT-1 inhibitors, Tiagabine and Nipecotic acid, supported by detailed experimental protocols.

The Critical Role of GAT-1 in Neurotransmission

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Malfunctions in GABA signaling are implicated in a range of neurological disorders, including epilepsy, anxiety, and schizophrenia.[3][4] The GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, is a key protein in this system.[5] Located on presynaptic neurons and surrounding glial cells, GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6][7]

Inhibition of GAT-1 is a well-established therapeutic strategy to enhance GABAergic neurotransmission by increasing the extracellular concentration of GABA.[6] This guide will walk through the essential experiments to validate and characterize a novel GAT-1 inhibitor, using this compound as our subject compound.

Comparative Analysis of GAT-1 Inhibitors

A critical step in drug development is to benchmark a novel compound against existing alternatives. The following table summarizes the inhibitory potencies of well-characterized GAT-1 inhibitors. The goal of our validation workflow is to determine where this compound would fall within this landscape.

CompoundGAT-1 IC50 (µM)GAT-1 Ki (µM)Selectivity
Tiagabine ~0.05 - 0.1[6]~0.725[8]Highly selective for GAT-1 over GAT-2, GAT-3, and BGT-1[2][6]
Nipecotic Acid ~10 - 20[6]~14.4[8]Moderately selective for GAT-1 over GAT-2 and GAT-3[3]
NO-711 ~0.02 - 0.04[6]~1.07[8]Highly selective for GAT-1
SKF 89976A ~0.04 - 0.08[6]~7.3[8]Selective for GAT-1

Experimental Validation Workflow

The validation of a novel GAT-1 inhibitor requires a multi-faceted approach to determine its binding affinity, functional inhibition, and mechanism of action. This section provides detailed, step-by-step methodologies for the key experiments.

GAT1_Validation_Workflow cluster_binding Binding Affinity cluster_functional Functional Inhibition cluster_electrophysiology Mechanism of Action Binding_Assay Radioligand Binding Assay Uptake_Assay [3H]GABA Uptake Assay Binding_Assay->Uptake_Assay Confirms Functional Impact Electro_Physiology Electrophysiological Recording Uptake_Assay->Electro_Physiology Elucidates Cellular Effect

Caption: Experimental workflow for validating a novel GAT-1 inhibitor.

Radioligand Binding Assay: Quantifying Affinity for GAT-1

This assay directly measures the ability of this compound to displace a known radiolabeled ligand from GAT-1, allowing for the determination of its binding affinity (Ki).[6][9]

Objective: To determine the binding affinity (Ki) of this compound for GAT-1.

Materials:

  • Cell membranes from a cell line stably expressing human GAT-1 (e.g., HEK293 or CHO cells).

  • Radiolabeled GAT-1 ligand (e.g., [³H]tiagabine or [³H]NO-711).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing GAT-1 in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the purified membranes in the assay buffer.[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

[³H]GABA Uptake Assay: Measuring Functional Inhibition

This assay measures the ability of this compound to inhibit the primary function of GAT-1: the transport of GABA.

Objective: To determine the functional potency (IC50) of this compound in inhibiting GABA uptake via GAT-1.

Materials:

  • Cells stably expressing human GAT-1.

  • [³H]GABA (radiolabeled GABA).

  • This compound.

  • Uptake buffer (similar to assay buffer for binding assay).

  • Scintillation counter.

Protocol:

  • Cell Plating: Plate the GAT-1 expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for 10-20 minutes.

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Terminate Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[6]

  • Cell Lysis: Lyse the cells to release the intracellular [³H]GABA.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the concentration of this compound to determine the IC50 value.

Electrophysiological Recordings: Assessing the Impact on Neuronal Activity

This advanced technique directly measures the effect of GAT-1 inhibition on GABA-mediated currents in neurons or oocytes expressing GAT-1.[11][12]

Objective: To characterize the electrophysiological consequences of GAT-1 inhibition by this compound.

Materials:

  • Xenopus oocytes or cultured neurons expressing GAT-1.

  • Two-electrode voltage-clamp or patch-clamp setup.

  • Perfusion system.

  • Recording solution (e.g., artificial cerebrospinal fluid for neurons).

  • GABA.

  • This compound.

Protocol:

  • Cell Preparation: Prepare Xenopus oocytes or cultured neurons for recording.

  • Establish Baseline: Obtain a stable whole-cell recording and establish a baseline GABA-evoked current by applying a known concentration of GABA.

  • Apply Inhibitor: Perfuse the cell with a solution containing this compound for a set period.

  • Measure Effect: Re-apply the same concentration of GABA in the presence of the inhibitor and measure the resulting current. An increase in the GABA-mediated current indicates inhibition of GAT-1.

  • Dose-Response: Repeat steps 2-4 with varying concentrations of this compound to generate a dose-response curve.

  • Data Analysis: Analyze the change in current amplitude and decay kinetics to understand the compound's effect on GABAergic signaling.

Visualizing the Mechanism of GAT-1 Inhibition

Understanding the context in which GAT-1 inhibitors act is crucial. The following diagram illustrates the GABAergic synapse and the role of GAT-1.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 GABA_synthesis GABA Synthesis GAT1->GABA_synthesis Recycling GABA_synthesis->GABA_vesicle Packaging GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binding Inhibitor 1-Benzylazetidine- 3-carboxylic acid Inhibitor->GAT1 Inhibition

Caption: The GABAergic synapse and the site of action for GAT-1 inhibitors.

Conclusion

The validation of a novel GAT-1 inhibitor such as this compound requires a rigorous and systematic approach. By employing a combination of radioligand binding assays, functional uptake assays, and electrophysiological recordings, researchers can thoroughly characterize its potency, affinity, and mechanism of action. Comparing these findings to established inhibitors like Tiagabine and Nipecotic acid provides the necessary context to evaluate its potential as a novel therapeutic agent for neurological disorders. The protocols and framework presented in this guide offer a comprehensive roadmap for the successful validation of the next generation of GAT-1 inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Azetidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of novel therapeutic agents with improved physicochemical properties and biological activity.[1] Among the various substituted azetidines, 1-substituted azetidine-3-carboxylic acids have garnered significant attention due to their ability to mimic endogenous amino acids and interact with a diverse range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-substituted azetidine-3-carboxylic acids, with a focus on their development as inhibitors of GABA uptake and STAT3, as well as their emerging roles as CCR2 antagonists and DPP-4 inhibitors. We will delve into the experimental data that underpins our understanding of how modifications at the 1-position of the azetidine ring influence potency and selectivity, and provide detailed protocols for key synthetic and biological evaluation methods.

The Azetidine-3-Carboxylic Acid Scaffold: A Versatile Template for Drug Design

The core structure of azetidine-3-carboxylic acid provides a rigid framework that can be strategically functionalized. The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in crucial interactions with the target protein, while the nitrogen atom at the 1-position offers a convenient handle for introducing a wide array of substituents. The nature of this N-substituent plays a pivotal role in dictating the compound's potency, selectivity, and pharmacokinetic properties.

Caption: General structure of 1-substituted azetidine-3-carboxylic acid.

Comparative Analysis of Biological Activities

GABA Uptake Inhibitors

Inhibition of GABA transporters (GATs) is a validated strategy for the treatment of neurological disorders such as epilepsy by increasing the synaptic concentration of the inhibitory neurotransmitter GABA.[2] The azetidine-3-carboxylic acid scaffold has been explored as a conformationally constrained analog of GABA. The SAR in this class is heavily influenced by the lipophilic substituent at the 1-position, which is thought to interact with a hydrophobic pocket in the transporter.[3]

Structure-Activity Relationship:

A systematic study of N-substituted azetidine-3-carboxylic acid derivatives has revealed key insights into their activity against GAT-1 and GAT-3.[3] The data, summarized in the table below, highlights the critical role of the N-substituent in determining potency and selectivity.

Compound IDN-Substituent (R)GAT-1 IC50 (µM)GAT-3 IC50 (µM)
1a H>100>100
1b 4,4-Diphenylbut-3-en-1-yl2.83>100
1c 2-([Tris(4-methoxyphenyl)methyl]oxy)ethyl>10015.3
1d 4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl2.01>100

Data sourced from Faust et al., 2010.[3]

The unsubstituted azetidine-3-carboxylic acid (1a ) is inactive, underscoring the necessity of a lipophilic N-substituent for GAT inhibition. Large, bulky aromatic groups, such as the 4,4-diphenylbut-3-en-1-yl moiety in 1b and the 4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl group in 1d , confer potent and selective GAT-1 inhibition.[3] This suggests that the hydrophobic pocket of GAT-1 can accommodate these large substituents. Conversely, the introduction of a trityl ether-containing substituent in 1c leads to selective GAT-3 inhibition, indicating a different binding mode or pocket topography in GAT-3 compared to GAT-1.[3]

Experimental Protocols:

General Synthesis of N-Substituted Azetidine-3-Carboxylic Acids: [4]

A common synthetic route to these compounds involves the N-alkylation of a protected azetidine-3-carboxylic acid ester, followed by deprotection.

G start Commercially available azetidine-3-carboxylic acid protect Protection of carboxylic acid and amine start->protect alkylate N-alkylation with R-X (e.g., R-Br) protect->alkylate deprotect Deprotection alkylate->deprotect end Final 1-substituted azetidine-3-carboxylic acid deprotect->end G start (R)-Azetidine-2-carboxylic acid protect N-Boc Protection start->protect couple Amide coupling with substituted aniline protect->couple deprotect Boc Deprotection couple->deprotect end Final 1-substituted azetidine-2-carboxamide deprotect->end

References

A Comparative Guide to the Efficacy of GAT-1, GAT-2, and GAT-3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of inhibitors targeting the GABA transporters GAT-1, GAT-2, and GAT-3. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer a critical analysis of their efficacy, selectivity, and therapeutic potential, supported by experimental data and detailed methodologies.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its precise regulation is fundamental for maintaining the delicate balance between neuronal excitation and inhibition. Disturbances in GABAergic signaling are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[1][2] The termination of GABA's action in the synaptic cleft and extrasynaptic space is primarily mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4]

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[4][5] By clearing GABA from the extracellular space, these transporters control the duration and spatial extent of GABAergic signaling. Consequently, inhibiting GATs presents a powerful therapeutic strategy to enhance GABAergic tone, thereby restoring inhibitory control in pathological states. The clinically approved anticonvulsant Tiagabine, a selective GAT-1 inhibitor, serves as a proof-of-concept for this approach.[5][6] However, the distinct localization and functional roles of GAT subtypes suggest that subtype-selective inhibition could offer more refined therapeutic benefits with potentially fewer side effects.

This guide will dissect the comparative efficacy of inhibitors for the three most prominent CNS transporters—GAT-1, GAT-2, and GAT-3—providing the foundational knowledge and practical protocols necessary to advance research in this critical area.

The GABA Transporter Family: Distinct Roles and Localization

The therapeutic effect of a GAT inhibitor is intrinsically linked to the location and function of its target transporter. GAT-1 and GAT-3 are the most prevalent subtypes in the CNS, with distinct cellular and subcellular distributions that dictate their roles in shaping GABAergic neurotransmission.[3][4]

  • GAT-1 (SLC6A1): Primarily located on the presynaptic terminals of GABAergic neurons, GAT-1 is the workhorse for reuptake of synaptically released GABA.[4] Its main function is to curtail phasic (transient, synaptic) inhibition. As the most abundant GAT in the brain, it has been the primary target for drug development to date.[3][4]

  • GAT-2 (SLC6A13): GAT-2 exhibits the lowest expression levels within the CNS, limiting its characterization and consideration as a primary drug target for neurological disorders thus far.[4]

  • GAT-3 (SLC6A11): Predominantly expressed on astrocytic processes that ensheath synapses, GAT-3 is crucial for controlling GABA levels in the extrasynaptic space.[3][7] This regulation of ambient GABA is a key determinant of tonic (persistent, extrasynaptic) inhibition, a critical component of neuronal excitability control.

This differential localization is a key strategic consideration in drug development. Inhibiting neuronal GAT-1 primarily enhances GABA concentration within the synaptic cleft, amplifying phasic signaling. In contrast, inhibiting astrocytic GAT-3 elevates extrasynaptic GABA levels, boosting tonic inhibition.[3][7] This distinction allows for tailored therapeutic approaches depending on the desired neurological outcome.

Caption: Localization of GAT-1 and GAT-3 at the GABAergic synapse.

A Head-to-Head Comparison of Inhibitor Efficacy

The efficacy of a GAT inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how well it discriminates between GAT subtypes and other molecular targets). These parameters are first quantified using in vitro assays before being validated in more complex in vivo systems.

In Vitro Potency and Selectivity

The standard method for assessing inhibitor potency is the radiolabeled GABA uptake assay, which measures the concentration of an inhibitor required to reduce GABA transport by 50% (the IC50 value).[1][8] A lower IC50 indicates greater potency. The following table summarizes published IC50 values for several key GAT inhibitors, providing a direct comparison of their potency and selectivity profiles.

Compound Primary Target(s) GAT-1 IC50 (µM) GAT-2 IC50 (µM) GAT-3 IC50 (µM) Selectivity Profile Reference(s)
Tiagabine GAT-1~0.05 - 0.1>100>100Highly selective for GAT-1[8]
NO-711 GAT-1~0.02 - 0.4~740~350Highly selective for GAT-1[8][9]
SKF 89976-A GAT-1~0.04 - 0.08~550~944Highly selective for GAT-1[8]
Nipecotic Acid Pan-GAT~10 - 20>1000>1000Non-selective GAT substrate/inhibitor[8][10]
(S)-SNAP-5114 GAT-2 / GAT-3>50~21~5Preferential for GAT-3 over GAT-2; low GAT-1 activity[11][12]
(S)-4-AC-PPP GAT-3>200~140~5Selective for GAT-3 over other subtypes[11]

Analysis of Experimental Data:

  • GAT-1 Inhibitors: Compounds like Tiagabine, NO-711, and SKF 89976-A demonstrate exceptional potency and selectivity for GAT-1, with IC50 values in the nanomolar range and over 1000-fold selectivity against other subtypes.[8] This high selectivity is a key reason for their utility as pharmacological tools and, in the case of Tiagabine, as a clinical therapeutic.[6]

  • GAT-3 Inhibitors: The development of selective GAT-3 inhibitors has been more challenging. (S)-SNAP-5114 is the most widely used tool compound, but it also inhibits GAT-2 with only a 4-fold lower potency.[11][12] More recently, compounds like (S)-4-AC-PPP (also referred to as (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid) have emerged, showing much greater selectivity for GAT-3, making them valuable new tools for dissecting the specific roles of this transporter.[11]

  • GAT-2 Inhibitors: There is a notable lack of potent and selective inhibitors for GAT-2, which has hampered the investigation of its physiological functions.

In Vivo Efficacy: From Neurochemistry to Behavior

While in vitro assays are essential for initial characterization, the ultimate measure of efficacy lies in a compound's ability to modulate GABAergic signaling and produce a therapeutic effect in vivo.

Neurochemical Effects: In vivo microdialysis allows for the direct measurement of extracellular GABA concentrations in specific brain regions of freely moving animals.[13][14] Studies using this technique have validated the mechanism of GAT inhibitors:

  • Systemic or local application of GAT-1 antagonists like Tiagabine or NO-711 robustly increases extracellular GABA levels in brain regions such as the hippocampus and thalamus.[12][15]

  • The GAT-2/3 inhibitor SNAP-5114 has been shown to increase GABA levels in the thalamus by approximately 250% but has no significant effect in the hippocampus, highlighting region-specific differences in GAT-3 function.[12]

Behavioral and Therapeutic Effects: The neurochemical changes induced by GAT inhibitors translate into measurable behavioral outcomes in animal models of disease.

  • Epilepsy: GAT-1 inhibitors are well-established as anticonvulsants. Tiagabine is effective in models of partial seizures, such as the maximal electroshock (MES) and kindling models.[16][17] There is evidence to suggest that mixed GAT inhibitors may have a broader spectrum of anticonvulsant activity than GAT-1 selective compounds alone.[9]

  • Anxiety: Inhibition of GAT-1 with Tiagabine produces clear anxiolytic-like effects in behavioral tests like the elevated plus-maze and modified hole board test.[18][19] This is consistent with the observation that GAT-1 knockout mice exhibit reduced anxiety-like behaviors.[20]

  • Ischemic Stroke: The role of GAT inhibition in stroke is more complex. While enhancing GABAergic signaling is a conceptually promising neuroprotective strategy, studies have yielded mixed results. One study found that a low dose of Tiagabine improved motor performance after a focal stroke, but higher doses and treatment with the GAT-2/3 inhibitor SNAP-5114 had no effect on infarct volume and, in the case of SNAP-5114, led to increased mortality.[21] This underscores that simply increasing GABA is not universally beneficial and that the specific transporter targeted is critical.

Experimental Design and Protocols: A Guide for the Bench Scientist

The path from a candidate compound to a validated inhibitor follows a logical and rigorous experimental workflow. The choice of each experiment is deliberate, designed to answer specific questions about the compound's mechanism, potency, selectivity, and therapeutic potential.

Caption: Experimental workflow for GAT inhibitor discovery and validation.

Protocol 1: In Vitro [³H]GABA Uptake Assay for IC50 Determination

Expertise & Causality: This assay is the gold standard for quantifying the potency of GAT inhibitors.[1][22] It directly measures the function of the transporter—its ability to move GABA into a cell. By using cell lines stably expressing a single human GAT subtype, we can determine subtype-specific IC50 values, which is the cornerstone of assessing selectivity. The use of a radiolabeled substrate ([³H]GABA) provides a highly sensitive and quantitative readout.

Methodology:

  • Cell Culture: Culture mammalian cells (e.g., CHO or MDCK-II) stably transfected with human GAT-1, GAT-2, or GAT-3 in 96-well plates until they form a confluent monolayer.[1][2]

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of the test inhibitor (typically a 10-point dilution series, e.g., from 100 µM to 1 pM) to the wells. Include a "vehicle control" (buffer with DMSO) and a "non-specific uptake" control (e.g., a high concentration of a non-selective inhibitor like Nipecotic Acid). Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add KRH buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and the corresponding inhibitor concentration to each well to initiate the uptake reaction.[1]

  • Uptake Termination: After a short incubation period (e.g., 3-5 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of intracellular [³H]GABA using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake counts from all other measurements. Plot the percentage of inhibition relative to the vehicle control against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement

Expertise & Causality: This technique provides unparalleled insight into a drug's pharmacodynamic effect on neurochemistry in the brain of an awake, behaving animal.[13][14][23] It directly answers the question: "Does the inhibitor increase GABA levels at its site of action?" This is a crucial step to link in vitro potency to in vivo target engagement. The use of freely moving animals avoids the confounding effects of anesthesia on neurotransmitter systems.

Caption: Diagram illustrating the principle of in vivo microdialysis.

Methodology:

  • Surgical Implantation: Anesthetize a rodent (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cutoff) through the guide cannula into the target brain region.

  • Perfusion & Equilibration: Connect the probe's inlet to a syringe pump and its outlet to a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[14] Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal level of extracellular GABA.

  • Drug Administration: Administer the GAT inhibitor systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (by including it in the aCSF).

  • Post-Treatment Collection: Continue to collect dialysate samples for several hours to measure the drug-induced changes in GABA levels over time.

  • Sample Analysis: Quantify the GABA concentration in each dialysate sample using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Express the GABA concentrations in post-treatment samples as a percentage of the average baseline concentration. This normalization controls for inter-animal variability and differences in probe recovery.

Conclusion and Future Perspectives

The comparative analysis of GAT-1, GAT-2, and GAT-3 inhibitors reveals a field of both significant accomplishment and considerable opportunity.

  • GAT-1 stands as a clinically validated target. The high potency and selectivity of inhibitors like Tiagabine have led to a successful therapeutic for epilepsy and provide a solid foundation for understanding the role of synaptic GABA reuptake.[5][6]

  • GAT-3 is an emerging therapeutic target of high interest. Its astrocytic localization offers a distinct mechanism for modulating GABAergic tone compared to GAT-1.[3][7] Developing potent and highly selective GAT-3 inhibitors is a key objective for treating conditions where enhancing tonic inhibition may be particularly beneficial, such as in certain forms of epilepsy or after ischemic stroke.[3][7] The limitations of current tools like SNAP-5114 highlight the need for next-generation compounds.

  • GAT-2 remains an enigma. The lack of selective pharmacological tools has left its role in the CNS largely unexplored. The development of GAT-2 selective inhibitors is a prerequisite for investigating its potential as a drug target.

Future research should focus on developing novel inhibitors with improved selectivity, particularly for GAT-3 and GAT-2. Furthermore, a deeper understanding of the complex interplay between neuronal and glial GABA transport is necessary to fully exploit the therapeutic potential of GAT inhibition. By employing the rigorous experimental workflows outlined in this guide, from in vitro screening to in vivo behavioral analysis, the scientific community can continue to unlock the full potential of modulating the GABAergic system for the treatment of devastating neurological disorders.

References

A Head-to-Head Comparison of Synthetic Routes to Azetidine-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-3-carboxylic acid is a crucial building block in medicinal chemistry, prized for its role as a conformationally constrained β-amino acid analogue. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. However, the synthesis of this strained four-membered ring system presents unique challenges. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to azetidine-3-carboxylic acid, offering insights into the mechanistic underpinnings, practical considerations, and scalability of each approach. We will delve into classical methods, such as those starting from epichlorohydrin and diethyl malonate, as well as more modern strategies, to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in modern drug discovery.[1][2][3] Its rigid structure imparts a well-defined three-dimensional geometry to molecules, which can be advantageous for optimizing interactions with biological targets. Azetidine-3-carboxylic acid, in particular, serves as a versatile intermediate for a wide range of biologically active compounds, including potent enzyme inhibitors and receptor modulators.[1][4] The inherent ring strain of the azetidine core, while contributing to its desirable conformational properties, also makes its synthesis a non-trivial endeavor, often requiring carefully orchestrated multi-step sequences.[2][5] This guide will explore and compare several key synthetic strategies.

Route 1: The Classical Approach from Diethyl Bis(hydroxymethyl)malonate

One of the most established and widely cited methods for preparing azetidine-3-carboxylic acid on a large scale involves a multi-step sequence starting from diethyl bis(hydroxymethyl)malonate.[6] This route is valued for its relatively inexpensive starting materials and well-understood transformations.

Mechanistic Rationale and Workflow

The core of this strategy lies in the construction of the azetidine ring through an intramolecular cyclization. The initial steps involve converting the hydroxyl groups of the malonate starting material into better leaving groups, typically tosylates or triflates, to facilitate nucleophilic attack by an amine.

Experimental Protocol: A Representative Synthesis
  • Activation of Diols: Diethyl bis(hydroxymethyl)malonate is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or triflic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding disulfonate ester.

  • Ring Formation: The resulting disulfonate is reacted with a primary amine, such as benzylamine, which serves as both the nucleophile for the intramolecular cyclization and a protecting group for the azetidine nitrogen. This step typically proceeds at elevated temperatures.

  • Decarboxylation: The diester intermediate is then subjected to decarboxylation to yield the mono-acid azetidine. This is often achieved by heating with a salt in a high-boiling solvent.

  • Deprotection: Finally, the N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon or Pearlman's catalyst, Pd(OH)₂/C) to afford the final product, azetidine-3-carboxylic acid.[6]

Workflow Diagram

Route_1_Workflow start Diethyl bis(hydroxymethyl)malonate step1 Activation (e.g., TsCl, Pyridine) start->step1 intermediate1 Diethyl bis(tosyloxymethyl)malonate step1->intermediate1 step2 Cyclization (e.g., Benzylamine) intermediate1->step2 intermediate2 N-Benzyl-azetidine-3,3-dicarboxylate step2->intermediate2 step3 Decarboxylation intermediate2->step3 intermediate3 N-Benzyl-azetidine-3-carboxylic acid step3->intermediate3 step4 Hydrogenolysis (e.g., Pd(OH)2/C, H2) intermediate3->step4 end Azetidine-3-carboxylic acid step4->end

Caption: Synthesis of azetidine-3-carboxylic acid from diethyl bis(hydroxymethyl)malonate.

Route 2: Synthesis from 3-Amino-1-propanol Derivatives

An alternative and often more direct approach involves the cyclization of appropriately substituted 3-amino-1-propanol derivatives. This strategy can offer a shorter synthetic sequence, though it may require more specialized starting materials.

Mechanistic Rationale and Workflow

This route relies on the intramolecular nucleophilic substitution of a leaving group at the 1-position by the amino group at the 3-position. The key is the strategic introduction of the carboxylic acid functionality or a precursor thereof.

Experimental Protocol: A Representative Synthesis
  • Starting Material Preparation: A suitable 3-amino-1-propanol derivative, often with a protecting group on the nitrogen (e.g., a tosyl or Boc group), is chosen. The carboxylic acid can be introduced at a later stage or carried through the synthesis in a protected form.

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation or tosylation.

  • Intramolecular Cyclization: Treatment with a base promotes the intramolecular cyclization to form the protected azetidine ring.

  • Deprotection and Functional Group Manipulation: The protecting groups are removed, and any necessary functional group interconversions are performed to yield azetidine-3-carboxylic acid.

Workflow Diagram

Route_2_Workflow start Protected 3-Amino-1-propanol derivative step1 Activation (e.g., MsCl, Et3N) start->step1 intermediate1 Mesylated intermediate step1->intermediate1 step2 Base-mediated Cyclization intermediate1->step2 intermediate2 Protected Azetidine step2->intermediate2 step3 Deprotection / Oxidation intermediate2->step3 end Azetidine-3-carboxylic acid step3->end

Caption: General workflow for the synthesis of azetidines from 3-amino-1-propanol derivatives.

Route 3: Photochemical Approaches

More recent developments in synthetic methodology have introduced photochemical strategies for the construction of the azetidine ring.[7][8] These methods can offer unique reactivity and access to functionalized azetidines that may be difficult to obtain through traditional means.

Mechanistic Rationale and Workflow

A notable photochemical method is the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene to form an azetidine.[2][7] This reaction is often facilitated by a photosensitizer.

Experimental Protocol: A Representative Synthesis
  • Precursor Synthesis: The appropriate imine and alkene precursors are synthesized. For azetidine-3-carboxylic acid, the alkene would need to bear a suitable carboxylic acid or precursor group.

  • Photochemical Cycloaddition: A solution of the imine and alkene, along with a photosensitizer (e.g., a triplet sensitizer like benzophenone or an iridium photocatalyst), is irradiated with light of a suitable wavelength (e.g., UV or visible light).[7][8]

  • Isolation and Purification: The resulting azetidine product is isolated and purified from the reaction mixture. This may require further chemical transformations to reveal the final carboxylic acid.

Workflow Diagram

Route_3_Workflow start Imine + Alkene Precursors step1 Photocycloaddition (hν, Sensitizer) start->step1 intermediate1 [2+2] Cycloadduct step1->intermediate1 step2 Functional Group Manipulation intermediate1->step2 end Azetidine-3-carboxylic acid step2->end

Caption: Photochemical synthesis of azetidines via the aza-Paternò-Büchi reaction.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: From Diethyl Bis(hydroxymethyl)malonateRoute 2: From 3-Amino-1-propanol DerivativesRoute 3: Photochemical Approaches
Starting Materials Readily available and inexpensive.May require synthesis of specialized starting materials.Precursors may need to be synthesized; can be complex.
Number of Steps Typically 4-5 steps.Can be shorter (2-4 steps).Can be very short (1-3 steps).
Scalability Well-established for large-scale synthesis.[6]Generally scalable, but may depend on starting material availability.Scalability can be a challenge due to the need for specialized photoreactors.
Yields Moderate to good overall yields.Can have high yields, but sensitive to substrate.Yields can be variable and depend on quantum efficiency.
Reaction Conditions Often requires elevated temperatures and standard organic reagents.Generally mild reaction conditions.Requires specialized photochemical equipment; reactions often at room temperature.
Substrate Scope Relatively broad for the core synthesis.Can be limited by the availability of substituted propanols.Can allow for the synthesis of highly functionalized azetidines.
Key Advantages Cost-effective for large scale, reliable.Potentially shorter route, milder conditions.Access to unique structures, high functional group tolerance.[8]
Key Disadvantages Longer synthetic sequence.Availability and cost of starting materials.Specialized equipment, potential for low yields and scalability issues.

Conclusion and Future Outlook

The choice of synthetic route to azetidine-3-carboxylic acid is highly dependent on the specific needs of the researcher, including the desired scale, available resources, and the need for specific substitution patterns. The classical route starting from diethyl bis(hydroxymethyl)malonate remains a robust and cost-effective option for large-scale production. Syntheses from 3-amino-1-propanol derivatives offer a potentially shorter and more direct path, while photochemical methods are at the forefront of innovation, providing access to novel and complex azetidine structures.

Future developments in this field will likely focus on catalytic and more atom-economical approaches to azetidine synthesis. The continued exploration of novel cyclization strategies and the development of more efficient and scalable photochemical and electrochemical methods will undoubtedly expand the synthetic chemist's toolbox for accessing this important class of compounds.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Benzylazetidine-3-carboxylic Acid with Other Transporters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the precise interaction of a compound with its intended target is paramount. Off-target effects can lead to unforeseen side effects and a diminished therapeutic window. This guide provides a comprehensive analysis of the potential cross-reactivity of 1-Benzylazetidine-3-carboxylic acid, a molecule of interest in neuroscience research, with a focus on its interactions with various neurotransmitter transporters. Drawing upon available data for structurally related compounds and established principles of transporter pharmacology, we present a framework for understanding and evaluating its selectivity profile.

The Azetidine Scaffold: A Privileged Structure in Neurotransmitter Transporter Inhibition

The azetidine ring is a four-membered heterocyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituent groups, making it an attractive core for designing potent and selective ligands for a variety of biological targets, including neurotransmitter transporters.

Primary Target: The GABA Transporter Family

Azetidine-3-carboxylic acid derivatives have been extensively investigated as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by four distinct transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters increases the extracellular concentration of GABA, potentiating its inhibitory effects, a mechanism of action sought for the treatment of epilepsy and other neurological disorders.

While direct experimental data for this compound is limited in publicly accessible literature, structure-activity relationship (SAR) studies of analogous compounds provide valuable insights. For instance, the substitution at the 1-position of the azetidine ring is a key determinant of potency and selectivity for GAT subtypes. Research has shown that bulky aromatic substituents can confer high affinity for GATs.

Potential for Cross-Reactivity: Beyond the GABAergic System

While the primary focus for azetidine-3-carboxylic acid derivatives has been on GATs, the versatility of the azetidine scaffold raises the possibility of interactions with other neurotransmitter transporters. Of particular interest are the monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are the targets for many antidepressant and psychostimulant drugs.

A study on a series of 3-aryl-3-arylmethoxy-azetidines revealed that this class of compounds can act as high-affinity ligands for monoamine transporters[1]. This finding underscores the importance of comprehensive cross-reactivity profiling for any novel azetidine-based compound. The structural similarity between the benzyl group of this compound and the aryl moieties in the aforementioned study suggests a potential for interaction with DAT, SERT, and/or NET.

Experimental Evaluation of Transporter Cross-Reactivity: A Methodological Overview

To definitively determine the selectivity profile of this compound, a systematic experimental approach is required. The following protocols outline standard in vitro assays used to assess the interaction of a test compound with a panel of transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific transporter. This method involves the use of a radiolabeled ligand with known high affinity and selectivity for the transporter of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of a substrate into cells. These assays are typically performed using cell lines stably or transiently expressing the transporter of interest.

Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Comparative Data for Structurally Related Compounds

In the absence of direct experimental data for this compound, we can draw comparisons from published data on structurally similar compounds. The following table summarizes the inhibitory activities of a related azetidine-3-carboxylic acid derivative at different GABA transporter subtypes.

CompoundGAT1 (IC50, µM)GAT3 (IC50, µM)Reference
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3[2]

Note: A lower IC50 value indicates higher potency.

This data for a related compound suggests that this compound may also exhibit inhibitory activity at GABA transporters, potentially with some degree of subtype selectivity.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated activity at GABA transporters. The presence of the benzyl group suggests the potential for interactions with other transporters, particularly the monoamine transporters DAT, SERT, and NET. To establish a definitive selectivity profile, comprehensive experimental evaluation using radioligand binding and neurotransmitter uptake assays against a broad panel of transporters is essential.

For researchers and drug development professionals, understanding the potential for cross-reactivity is a critical step in the preclinical evaluation of any new chemical entity. The methodologies and comparative insights provided in this guide offer a framework for the rational assessment of the selectivity of this compound and other novel azetidine-based compounds.

References

A Comprehensive Guide to the Enantioselective Synthesis and Comparative Analysis of (R)- and (S)-1-Benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclic amino acid, 1-benzylazetidine-3-carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. Its rigid four-membered ring system imparts unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Access to enantiomerically pure forms, the (R) and (S)-enantiomers, is crucial for elucidating structure-activity relationships (SAR) and developing stereochemically defined drug candidates. This guide provides an in-depth analysis of the enantioselective synthesis of (R)- and (S)-1-benzylazetidine-3-carboxylic acid, alongside a comparison of their properties, supported by experimental data and established protocols.

Introduction to Azetidine Scaffolds in Drug Design

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system offers a unique three-dimensional geometry that can be exploited to create novel molecular frameworks. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, acting as building blocks for more complex molecules.[1] Specifically, azetidine-3-carboxylic acid derivatives serve as conformationally restricted analogs of naturally occurring amino acids like β-proline.[2] The benzyl group on the nitrogen atom of this compound provides a lipophilic handle that can be important for target engagement and pharmacokinetic properties.[1]

Strategies for Enantioselective Synthesis

Achieving high enantiopurity is a critical challenge in the synthesis of chiral molecules. For this compound, two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic this compound

This classical approach involves the separation of a 50:50 mixture of enantiomers.[3] The underlying principle is the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral resolving agent.[4] Diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[3][4]

Workflow for Chiral Resolution:

G cluster_0 Resolution Process racemate Racemic (R/S)-1-Benzylazetidine- 3-carboxylic Acid diastereomers Diastereomeric Salts ((R,R) and (S,R) salts) racemate->diastereomers Salt Formation reagent Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) reagent->diastereomers separation Fractional Crystallization diastereomers->separation r_salt (R,R)-Salt separation->r_salt Less Soluble s_salt (S,R)-Salt separation->s_salt More Soluble acidification_r Acidification (e.g., HCl) r_salt->acidification_r acidification_s Acidification (e.g., HCl) s_salt->acidification_s r_enantiomer (R)-1-Benzylazetidine- 3-carboxylic Acid acidification_r->r_enantiomer s_enantiomer (S)-1-Benzylazetidine- 3-carboxylic Acid acidification_s->s_enantiomer

Caption: Chiral resolution of racemic this compound.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free enantiomer.

  • Isolation and Purification: Extract the enantiomerically enriched carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric excess (ee) can be determined by chiral HPLC.

  • Repeat the process with the mother liquor to isolate the other enantiomer.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for separation. This is often achieved using chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction.

One potential asymmetric route involves the catalytic enantioselective difunctionalization of an achiral precursor.[5] For instance, a copper-catalyzed asymmetric borylation and allylation of an azetine could lead to a chiral 2,3-disubstituted azetidine, which could then be further elaborated to the target molecule.[5] Another approach could involve the asymmetric addition of an allylic halide to a camphor sultam derivative of glyoxylic acid O-benzyl oxime.[6]

Conceptual Asymmetric Synthesis Workflow:

G cluster_1 Asymmetric Synthesis achiral_precursor Achiral Precursor (e.g., Azetine) asymmetric_reaction Asymmetric Difunctionalization achiral_precursor->asymmetric_reaction chiral_catalyst Chiral Catalyst (e.g., Cu/Bisphosphine complex) chiral_catalyst->asymmetric_reaction reagents Reagents (e.g., Borylating and Allylating agents) reagents->asymmetric_reaction chiral_intermediate Chiral Azetidine Intermediate asymmetric_reaction->chiral_intermediate functional_group Functional Group Interconversion chiral_intermediate->functional_group target_enantiomer Enantiomerically Pure (R) or (S)-Product functional_group->target_enantiomer

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Comparative Analysis of (R) and (S)-Enantiomers

Once synthesized, the enantiomers must be thoroughly characterized to confirm their identity, purity, and stereochemistry. A direct comparison of their properties is essential for understanding their potential applications.

Property(R)-Enantiomer(S)-EnantiomerMethod of AnalysisSignificance
Molecular Formula C₁₁H₁₃NO₂[7]C₁₁H₁₃NO₂[7]Mass SpectrometryConfirms elemental composition.
Molecular Weight 191.23 g/mol [7]191.23 g/mol [7]Mass SpectrometryFundamental physical property.
Optical Rotation Specific positive valueSpecific negative valuePolarimetryDistinguishes between enantiomers. The magnitude should be equal but opposite in sign.
Enantiomeric Excess (ee) >99%>99%Chiral HPLCDetermines the purity of a single enantiomer in a mixture.
Melting Point Identical to (S)Identical to (R)Differential Scanning Calorimetry (DSC)Physical property for identification and purity assessment.
NMR Spectroscopy Identical to (S)Identical to (R)¹H and ¹³C NMRConfirms the chemical structure. Spectra of enantiomers are identical in an achiral solvent.
Biological Activity Potentially different from (S)Potentially different from (R)In vitro/in vivo assaysEnantiomers can exhibit different pharmacological and toxicological profiles due to stereospecific interactions with biological targets.[8]

The Importance of Enantiomeric Purity in Drug Development

The distinct pharmacological profiles of enantiomers underscore the necessity of using single-enantiomer drugs.[8] The less active or inactive enantiomer (distomer) can contribute to side effects or have its own distinct pharmacological activity.[8] Therefore, regulatory agencies often require the development of single-enantiomer drugs unless the racemate is shown to be safe and effective.

Conclusion

The enantioselective synthesis of (R)- and (S)-1-benzylazetidine-3-carboxylic acid is a critical step in the exploration of this valuable chemical scaffold for drug discovery. While chiral resolution offers a reliable method for obtaining both enantiomers, asymmetric synthesis presents a more elegant and potentially more efficient approach. A thorough comparison of the physicochemical and biological properties of the individual enantiomers is paramount for advancing our understanding of their therapeutic potential and for the development of safe and effective stereochemically pure drugs.

References

Benchmarking 1-Benzylazetidine-3-carboxylic acid: A Preclinical Guide to Evaluating a Novel Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need for Novel Anticonvulsant Therapies

Epilepsy remains a significant global health challenge, with a substantial portion of patients experiencing inadequate seizure control with currently available antiepileptic drugs (AEDs).[1] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and favorable safety profiles.[1] This guide introduces 1-Benzylazetidine-3-carboxylic acid, a novel compound with structural motifs suggestive of potential anticonvulsant activity, and provides a comprehensive framework for its preclinical benchmarking against established AEDs.

This compound: A Profile of the Candidate

This compound is a synthetic small molecule featuring a central azetidine ring, a carboxylic acid functional group, and an N-benzyl substituent.[2] While direct experimental data on its anticonvulsant properties are not yet available, its structural components provide a strong rationale for investigation. The azetidine ring introduces conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding to specific biological targets. The carboxylic acid moiety is a common feature in many centrally acting drugs, though it can present challenges for blood-brain barrier penetration.[3][4]

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on structure-activity relationship (SAR) studies of related compounds, it is hypothesized that this compound may exert its anticonvulsant effects primarily through the inhibition of γ-aminobutyric acid (GABA) uptake.

The GABAergic Hypothesis

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing GABAergic transmission is a well-established strategy for seizure control.[5] GABA reuptake into presynaptic neurons and surrounding glial cells, mediated by GABA transporters (GATs), terminates its inhibitory signal.[5] Inhibition of these transporters, particularly GAT-1, increases the synaptic concentration of GABA, thereby potentiating GABAergic neurotransmission and reducing neuronal hyperexcitability.[5]

Studies on various azetidine derivatives have demonstrated their potential as GABA uptake inhibitors.[6] For instance, certain N-alkylated azetidine-3-carboxylic acid analogs have shown inhibitory activity at GAT-3, while azetidin-2-ylacetic acid derivatives have displayed high potency at GAT-1.[6] The presence of the N-benzyl group in our candidate molecule is also significant, as N-benzyl moieties are found in other CNS-active compounds, including some with anticonvulsant properties.[7][8][9] This suggests that the benzyl group may contribute to the necessary lipophilicity for blood-brain barrier penetration and interaction with the GAT binding pocket.

Comparative Benchmarking: Established Anticonvulsants

To rigorously evaluate the potential of this compound, it is essential to benchmark its performance against a panel of well-characterized anticonvulsants with diverse mechanisms of action.

Anticonvulsant Primary Mechanism of Action Clinical Utility
Phenytoin Voltage-gated sodium channel blockerGeneralized tonic-clonic and focal seizures
Carbamazepine Voltage-gated sodium channel blockerGeneralized tonic-clonic and focal seizures
Valproic Acid Multiple mechanisms including sodium channel blockade, T-type calcium channel blockade, and increased GABA levelsBroad-spectrum anticonvulsant
Tiagabine Selective GAT-1 inhibitorAdjunctive therapy for focal seizures

Experimental Protocols for Preclinical Evaluation

A phased approach to preclinical testing will be employed to systematically assess the anticonvulsant efficacy and safety profile of this compound.

Phase 1: In Vivo Anticonvulsant Screening

The initial screening will utilize two well-validated rodent models to provide a broad assessment of anticonvulsant potential against different seizure types.[10][11]

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Drug Administration: this compound and comparator drugs (Phenytoin, Carbamazepine, Valproic Acid, Tiagabine) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the drug vehicle.

  • Seizure Induction: 30 minutes post-drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The median effective dose (ED50) for protection against MES-induced seizures is calculated for each compound.

The PTZ test is a model of myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic transmission.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds and controls are administered i.p. at various doses.

  • Seizure Induction: 30 minutes post-drug administration, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.

  • Endpoint: Animals are observed for 30 minutes for the occurrence of generalized clonic seizures. Protection is defined as the absence of these seizures.

  • Data Analysis: The ED50 for protection against PTZ-induced seizures is calculated.

Phase 2: Neurotoxicity Assessment

Concurrent with efficacy testing, the potential for motor impairment, a common side effect of anticonvulsants, will be evaluated.

The rotarod test assesses motor coordination and balance.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g) are pre-trained on the rotarod apparatus.

  • Drug Administration: Test compounds and controls are administered i.p. at various doses.

  • Testing: At 30 minutes post-drug administration, mice are placed on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall from the rod is recorded. A significant decrease in latency compared to the vehicle control indicates motor impairment.

  • Data Analysis: The median toxic dose (TD50) causing motor impairment is calculated.

Phase 3: Mechanistic Elucidation (In Vitro)

To validate the hypothesized mechanism of action, in vitro assays will be conducted.

This assay will directly measure the ability of this compound to inhibit GABA transport.

Protocol:

  • Preparation: Synaptosomes are prepared from rat brain tissue.

  • Assay: Synaptosomes are incubated with varying concentrations of this compound or a known GAT-1 inhibitor (e.g., Tiagabine).

  • Measurement: The uptake of radiolabeled GABA (e.g., [3H]GABA) into the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of GABA uptake (IC50) is determined.

Data Presentation and Interpretation

The collective data will be summarized to provide a comprehensive preclinical profile of this compound.

Table 1: Comparative Anticonvulsant Efficacy and Neurotoxicity

Compound MES ED50 (mg/kg, i.p.) PTZ ED50 (mg/kg, i.p.) Rotarod TD50 (mg/kg, i.p.) Protective Index (TD50/ED50)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
PhenytoinLiterature ValueLiterature ValueLiterature ValueLiterature Value
CarbamazepineLiterature ValueLiterature ValueLiterature ValueLiterature Value
Valproic AcidLiterature ValueLiterature ValueLiterature ValueLiterature Value
TiagabineLiterature ValueLiterature ValueLiterature ValueLiterature Value

A higher protective index (PI) indicates a more favorable separation between the desired anticonvulsant effect and undesired motor toxicity.

Table 2: In Vitro GABA Uptake Inhibition

Compound GABA Uptake IC50 (µM)
This compoundTo be determined
TiagabineLiterature Value

A lower IC50 value indicates greater potency in inhibiting GABA uptake.

Visualizing the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: In Vivo Efficacy cluster_phase2 Phase 2: Neurotoxicity cluster_phase3 Phase 3: Mechanism cluster_data Data Analysis MES Maximal Electroshock Seizure (MES) Test ED50 Calculate ED50 MES->ED50 PTZ Pentylenetetrazol (PTZ) Test PTZ->ED50 Rotarod Rotarod Test TD50 Calculate TD50 Rotarod->TD50 GABA_Uptake GABA Uptake Assay (In Vitro) IC50 Calculate IC50 GABA_Uptake->IC50 PI Determine Protective Index (PI) ED50->PI TD50->PI Candidate This compound & Comparator Anticonvulsants Candidate->MES Candidate->PTZ Candidate->Rotarod Candidate->GABA_Uptake

Caption: Preclinical evaluation workflow for this compound.

Proposed GABAergic Signaling Pathway

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds to Chloride_channel Chloride (Cl-) Channel GABA_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_channel->Hyperpolarization Cl- influx leads to Candidate This compound (Hypothesized) Candidate->GAT1 Inhibits

Caption: Hypothesized mechanism of action via GAT-1 inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust preclinical strategy to evaluate this compound as a potential anticonvulsant. The proposed experiments will provide critical data on its efficacy, safety, and mechanism of action, allowing for a direct comparison with established AEDs. Positive outcomes from this benchmarking study would warrant further investigation, including pharmacokinetic profiling, metabolism studies, and evaluation in chronic models of epilepsy, to fully delineate its therapeutic potential.

References

A Comparative Guide to the In Vitro Potency of Novel Azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in the landscape of modern drug discovery.[1] Its inherent ring strain and conformational rigidity provide medicinal chemists with a unique tool to fine-tune the spatial arrangement of substituents, thereby enhancing binding affinity and selectivity for a diverse array of biological targets.[1][2] This constrained molecular framework often leads to improved metabolic stability and pharmacokinetic profiles, making azetidine-containing compounds highly sought-after candidates for therapeutic development.[3][4]

This guide offers an in-depth comparison of the in vitro potency of novel azetidine analogs targeting three distinct and therapeutically relevant biological systems: the Vesicular Monoamine Transporter 2 (VMAT2), GABA Transporters (GATs), and the Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into the structure-activity relationships (SAR) of these analogs, provide detailed protocols for key in vitro assays, and present a comparative analysis of their biological efficacy.

Comparative In Vitro Potency of Novel Azetidine Analogs

The versatility of the azetidine scaffold is evident in its application across a range of biological targets. Here, we present a comparative analysis of the in vitro potency of novel azetidine analogs against VMAT2, GATs, and STAT3.

Azetidine Analogs as Potent Inhibitors of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a critical transporter responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[5] Its inhibition can modulate dopaminergic neurotransmission, a key pathway implicated in the rewarding effects of psychostimulants like methamphetamine.[5][6] Consequently, VMAT2 has become a prime target for the development of therapeutics for substance abuse disorders.

Novel cis- and trans-azetidine analogs have been synthesized and evaluated as potent inhibitors of VMAT2.[7][8] These compounds, structurally related to lobelane, have demonstrated significant potency in inhibiting [³H]dopamine uptake into isolated synaptic vesicles.[7][9]

CompoundTargetAssayKᵢ (nM)Reference
cis-Azetidine Analog (22b) VMAT2[³H]Dopamine Uptake24[7][9]
trans-Azetidine Analog (15c) VMAT2[³H]Dopamine Uptake31[7][9]
Lobelane (Reference)VMAT2[³H]Dopamine Uptake45[7][9]
Norlobelane (Reference)VMAT2[³H]Dopamine Uptake43[7][9]

The data reveals that both cis- and trans-azetidine analogs exhibit potent inhibition of VMAT2, with the cis-4-methoxy analog (22b) being approximately twofold more potent than the reference compounds, lobelane and norlobelane.[7][9] Interestingly, the trans-methylenedioxy analog (15c) was found to be equipotent with the most potent cis-analog, suggesting that the spatial arrangement of the phenethyl substituents in both cis and trans configurations can be accommodated by the VMAT2 binding site.[8]

Azetidine Derivatives as Novel GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[10][11] Inhibition of GATs, particularly GAT-1, enhances GABAergic neurotransmission and represents a therapeutic strategy for conditions like epilepsy.[12] Azetidine derivatives, designed as conformationally constrained GABA or β-alanine analogs, have shown promise as potent GAT inhibitors.[4]

CompoundTargetIC₅₀ (µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) GAT-12.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) GAT-12.01 ± 0.77[4]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GAT-315.3 ± 4.5[4]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6 ± 3.3[4]

Structure-activity relationship studies indicate that azetidin-2-ylacetic acid derivatives bearing lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl exhibit the highest potency at GAT-1.[4] In contrast, a β-alanine analog with a bulky N-substituent showed preferential, albeit moderate, inhibition of GAT-3.[4]

(R)-Azetidine-2-carboxamide Analogs as Potent STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][13] Therefore, inhibiting the STAT3 signaling pathway is a promising anticancer strategy.[2] Novel (R)-azetidine-2-carboxamide analogs have been developed as potent small-molecule STAT3 inhibitors.[14][15]

CompoundAssayIC₅₀ (µM)Reference
5a STAT3 DNA-Binding (EMSA)0.52[14]
5o STAT3 DNA-Binding (EMSA)0.38[14]
8i STAT3 DNA-Binding (EMSA)0.34[14]
7g Cell Viability (MDA-MB-231)~1-3[16]
9k Cell Viability (MDA-MB-231)~1-3[16]

These azetidine amides have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity in vitro.[14][15] Further optimization to improve cell permeability led to analogs like 7g and 9k, which effectively inhibit the viability of breast cancer cells harboring aberrantly active STAT3 at low micromolar concentrations.[16][17]

Signaling Pathways and Experimental Workflows

A deep understanding of the underlying biological pathways and experimental methodologies is crucial for the rational design and evaluation of novel inhibitors.

VMAT2 in Dopaminergic Neurotransmission

Methamphetamine abuse leads to a surge in synaptic dopamine, a process critically mediated by VMAT2.[5][15] The following diagram illustrates the role of VMAT2 in this process and the point of intervention for azetidine-based inhibitors.

VMAT2_Pathway METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters Neuron VMAT2 VMAT2 METH->VMAT2 Inhibits DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverse Transport DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Blocks Uptake Vesicle Synaptic Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release DA_vesicle->Vesicle Stored in PostSynaptic Postsynaptic Neuron Synapse->PostSynaptic Binds Receptors Azetidine Azetidine Analog Inhibitor Azetidine->VMAT2 Inhibits

Caption: VMAT2's role in dopamine handling and its inhibition by azetidine analogs.

GABAergic Synapse and GAT-1 Function

GAT-1 plays a crucial role in terminating GABAergic signaling by removing GABA from the synaptic cleft.[10][18] Azetidine-based inhibitors block this reuptake, prolonging the inhibitory effect of GABA.

GAT1_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Azetidine Azetidine Analog Inhibitor Azetidine->GAT1 Inhibits GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds cluster_post cluster_post GABA_receptor->cluster_post Inhibitory Signal

Caption: Inhibition of GABA reuptake at the synapse by azetidine-based GAT-1 inhibitors.

Canonical STAT3 Signaling Pathway in Cancer

The STAT3 signaling cascade is a key driver of tumorigenesis.[1][3] Ligand binding to cell surface receptors triggers a series of phosphorylation events, leading to STAT3 dimerization, nuclear translocation, and transcription of target genes involved in cell proliferation and survival.[13]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Azetidine Azetidine Analog Inhibitor Azetidine->STAT3_inactive Prevents Activation/ Dimerization

Caption: Overview of the STAT3 signaling pathway and the inhibitory action of azetidine analogs.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, step-by-step protocols for the key in vitro assays used to evaluate the potency of the discussed azetidine analogs.

Protocol 1: VMAT2 Inhibition Assay ([³H]Dopamine Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a direct measure of VMAT2 inhibition.

Materials:

  • Synaptic vesicle preparation from rat striatum

  • [³H]Dopamine

  • Assay Buffer (e.g., KREBS-HEPES buffer)

  • Test compounds (azetidine analogs) and reference inhibitors (e.g., Lobelane)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters and cell harvester

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of test and reference compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, add the assay buffer, synaptic vesicle preparation, and the test/reference compounds.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with VMAT2.

  • Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the vesicles with internalized [³H]Dopamine from the free radioligand in the buffer.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any non-specifically bound [³H]Dopamine.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the data as a percentage of the vehicle control and plot against the compound concentration to determine the IC₅₀ or Kᵢ value.

Causality Behind Experimental Choices:

  • Use of Synaptic Vesicles: This provides a biologically relevant system containing functional VMAT2 transporters.

  • Radiolabeled Dopamine: [³H]Dopamine allows for sensitive and quantitative measurement of transporter activity.

  • Short Incubation Time: Measuring the initial rate of uptake minimizes the influence of other cellular processes and provides a more accurate assessment of direct VMAT2 inhibition.

  • Rapid Filtration and Washing: These steps are crucial to separate bound from free radioligand and reduce background noise, ensuring accurate quantification.

Protocol 2: GABA Uptake Inhibition Assay (GAT-1)

This assay quantifies the inhibition of [³H]GABA uptake into cells expressing the GAT-1 transporter.

Materials:

  • HEK-293 cells stably expressing the human GAT-1 transporter

  • [³H]GABA

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds and a reference inhibitor (e.g., Tiagabine)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate the GAT-1 expressing HEK-293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cell monolayers with uptake buffer. Add the test or reference compounds diluted in uptake buffer to the wells and pre-incubate for 25 minutes at room temperature.

  • Initiation of Uptake: Add a solution of [³H]GABA to each well to start the uptake.

  • Incubation: Incubate the plate for a short duration (e.g., 6 minutes) at room temperature.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ values.

Causality Behind Experimental Choices:

  • Stable Cell Line: Using a cell line that stably expresses GAT-1 ensures consistent and reproducible transporter activity.

  • Pre-incubation with Inhibitor: This allows the test compound to reach equilibrium with the transporter before the substrate is added.

  • Use of [³H]GABA: Provides a sensitive method to quantify GABA transport.

  • Thorough Washing: Essential for removing extracellular [³H]GABA and ensuring that only internalized radioactivity is measured.

Protocol 3: STAT3 Inhibition - Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of active STAT3 dimers from nuclear extracts to a specific DNA probe.

Materials:

  • Nuclear extract from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

  • Double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site, labeled with a detectable marker (e.g., biotin or a fluorescent dye).

  • Poly(dI-dC) (a non-specific competitor DNA)

  • Binding buffer

  • Loading buffer

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer

  • Detection system (e.g., chemiluminescence or fluorescence imager)

Procedure:

  • Preparation of Nuclear Extracts: Isolate nuclei from the cancer cells and extract the nuclear proteins.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, poly(dI-dC), and the test azetidine analog. Incubate on ice.

  • Probe Addition: Add the labeled DNA probe to the reaction mixture and incubate at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Add loading buffer to the samples and load them onto a native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection: After electrophoresis, transfer the DNA-protein complexes to a membrane or image the gel directly, depending on the probe label. Visualize the bands corresponding to the free probe and the STAT3-DNA complex.

  • Data Analysis: Quantify the intensity of the shifted band (STAT3-DNA complex). A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of STAT3 DNA-binding activity.

Causality Behind Experimental Choices:

  • Nuclear Extracts: Active STAT3 is located in the nucleus, making nuclear extracts the appropriate source of the protein.

  • Labeled DNA Probe: The specific, labeled probe allows for the visualization of the STAT3-DNA complex.

  • Poly(dI-dC): This non-specific DNA is included to prevent non-specific binding of other DNA-binding proteins to the probe, thereby increasing the specificity of the assay for STAT3.

  • Native Gel Electrophoresis: Running the gel under non-denaturing conditions is essential to keep the protein-DNA complexes intact.

Protocol 4: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine analogs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the EC₅₀ value for each compound.

Causality Behind Experimental Choices:

  • MTT Reagent: The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cell viability and metabolic activity.[20]

  • Solubilization Step: The formazan crystals are insoluble, so they must be dissolved to allow for accurate absorbance measurement.

  • Absorbance Reading at 570 nm: This is the wavelength at which the formazan product has its maximum absorbance.

Conclusion

The azetidine scaffold continues to prove its value in medicinal chemistry, enabling the development of potent and selective modulators of diverse biological targets. The novel azetidine analogs discussed in this guide demonstrate significant in vitro potency against VMAT2, GATs, and STAT3, highlighting the broad therapeutic potential of this chemical motif. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to discover and characterize the next generation of azetidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Benzylazetidine-3-carboxylic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety Profile & Core Disposal Directive

This compound is an organic compound that requires careful handling throughout its lifecycle, including disposal. According to the Globally Harmonized System (GHS) classifications, this compound and its structural analogs are recognized as irritants.[1][2][3]

Key Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The core directive for the disposal of this compound is unequivocal: it must be treated as hazardous chemical waste . Under no circumstances should this compound or its contaminated materials be disposed of in general trash or flushed down the sanitary sewer.[4][5] All disposal activities must comply with local, state, and federal regulations and be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][7]

Personal Protective Equipment (PPE) for Handling Waste

Adherence to proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling waste containing this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[5]
Hand Protection Chemically impermeable gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation.[4] Gloves should be disposed of as contaminated waste after use.
Body Protection Standard laboratory coat.Protects against incidental skin contact with contaminated surfaces.
Respiratory Use in a well-ventilated area, preferably a fume hood.Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation.[3][8]

The Four-Step Disposal Protocol: A Validated Workflow

The foundation of prudent laboratory practice is a systematic approach to waste management, beginning the moment a chemical is deemed waste.[9] This protocol ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6] Waste containing this compound must be kept separate from incompatible materials.

  • Waste Streams: Create distinct waste containers for:

    • Solid Waste: Unused or expired pure compound, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves).

    • Liquid Waste: Solutions containing the compound. Note the solvent composition on the label.

    • Contaminated Sharps: Needles or glassware contaminated with the compound must be placed in a designated sharps container.

  • Incompatible Materials: Store this acidic organic compound away from:

    • Strong Bases

    • Strong Oxidizing Agents

    • Reactive Metals

Step 2: Container Selection and Labeling

The integrity of your waste containment is governed by the Resource Conservation and Recovery Act (RCRA) and OSHA standards.[6][10]

  • Container Requirements:

    • Compatibility: Use containers made of materials compatible with the waste. For acidic organic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.[11]

    • Integrity: Containers must be in good condition, free from leaks or cracks, with a securely sealing lid.[6][12]

    • Secondary Containment: Place liquid waste containers in a secondary tray or tub to contain potential spills.[13]

  • Labeling Protocol:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" .[14]

    • List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Irritant," "Corrosive - Acid").

Step 3: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Storage Conditions:

    • Keep waste containers tightly closed except when adding waste.[12]

    • Store in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.

    • Ensure the SAA is regularly inspected for leaks or container degradation.[6]

  • Accumulation Limits:

    • Federal regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[15]

    • Once a container is full, it must be moved to a central accumulation area and disposed of within a specific timeframe (e.g., 90 or 180 days, depending on the facility's generator status).[14] Your EHS office will manage this process.

Step 4: Final Disposal Pathway

The final disposition of this compound waste must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Primary Disposal Method: Incineration

    • Mechanism: High-temperature incineration is the preferred method for organic compounds as it ensures complete destruction.[13]

    • Special Considerations: this compound contains nitrogen. The combustion of nitrogen-containing organic materials can produce nitrogen oxides (NOx), which are regulated pollutants.[16][17][18] Therefore, disposal must occur at a facility equipped with advanced emission control systems, such as scrubbers, to neutralize these harmful byproducts.[19][20]

  • Neutralization (For Pre-treatment Only)

    • While simple carboxylic acids can sometimes be neutralized for drain disposal, this is not recommended for this compound due to its complex organic structure and irritant properties.[5][21]

    • Neutralization may be used as a pre-treatment step by disposal facilities to reduce the corrosivity of the waste before incineration, but this should not be attempted in the laboratory as a final disposal method.[22][23]

The entire process, from collection to final disposal, is illustrated in the workflow diagram below.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Professional Disposal A Waste Generation (this compound) B Identify & Segregate Waste (Solid, Liquid, Sharps) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container 'HAZARDOUS WASTE' + Contents C->D E Store in Satellite Accumulation Area (SAA) Secure, Ventilated, Secondary Containment D->E F Container Full or Project Complete E->F G Contact EHS for Waste Pickup F->G Hand-off H Transport to Licensed Hazardous Waste Facility (TSDF) G->H I High-Temperature Incineration (with NOx Emission Controls) H->I J Final Disposition (Ash to Secure Landfill) I->J

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential for safety.[24]

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Control & Contain: If the spill is small and you are trained to handle it, restrict access to the area. Turn off any nearby ignition sources.[25]

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if dust is airborne.

  • Neutralize & Absorb: For small spills, cover with a neutral absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[26][27] Label the container appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill size.

References

Personal protective equipment for handling 1-Benzylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Benzylazetidine-3-carboxylic acid

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This compound, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Understanding the Hazard Profile

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the foundation upon which our safety protocols are built. They indicate that the primary routes of exposure are dermal contact, ocular contact, and inhalation, necessitating a multi-faceted approach to personal protection.

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with detailed specifications and the scientific rationale behind each choice.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Rationale: Essential to prevent contact with the eyes, which can cause serious irritation[1][2][3][4][5]. Side shields provide additional protection from peripheral splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit.Rationale: Prevents direct skin contact, which is known to cause irritation[1][2][3][4][5]. Contaminated clothing should be removed and laundered before reuse[2].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Rationale: To be used in instances of inadequate ventilation or when the compound is handled in a way that may generate dust or aerosols, to prevent respiratory tract irritation[1][2][6].
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Rationale: Provides protection against accidental spills.

Experimental Workflow: Safe Handling and Disposal Protocol

Adherence to a stringent, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to be a self-validating system, ensuring safety at every stage of handling and disposal.

Pre-Handling Preparations
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation[6][7].

  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for solid chemical spills is readily accessible.

Handling Procedures
  • Weighing and Transfer: When weighing the compound, do so in a fume hood to minimize inhalation of any fine particulates. Use a spatula for transfers to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: During a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed or vented into the fume hood's exhaust.

Post-Handling and Disposal
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Waste Disposal: Dispose of all contaminated waste, including gloves, weighing paper, and any excess compound, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations[8].

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Handling this compound task_assessment Assess the Task: - Scale of work - Potential for dust/aerosol generation - Splash risk start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision low_risk Low Risk: - Small scale (<1g) - No dust/aerosol generation - Low splash potential ppe_decision->low_risk Low high_risk High Risk: - Large scale (>1g) - Potential for dust/aerosol - High splash potential ppe_decision->high_risk High low_risk_ppe Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat low_risk->low_risk_ppe high_risk_ppe Enhanced PPE: - Goggles and face shield - Nitrile gloves - Chemical-resistant apron/suit - Respiratory protection high_risk->high_risk_ppe end Proceed with Experiment low_risk_ppe->end high_risk_ppe->end

Caption: Decision workflow for PPE selection.

By internalizing this guide, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.